Fargesone B
描述
Structure
3D Structure
属性
IUPAC Name |
(2S,3R,3aR,7R,7aS)-2-(1,3-benzodioxol-5-yl)-3a,4-dimethoxy-3-methyl-7-prop-2-enyl-2,3,7,7a-tetrahydro-1-benzofuran-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24O6/c1-5-6-14-15(22)10-18(23-3)21(24-4)12(2)19(27-20(14)21)13-7-8-16-17(9-13)26-11-25-16/h5,7-10,12,14,19-20H,1,6,11H2,2-4H3/t12-,14+,19+,20+,21+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COELSLLVNMRXHB-KILKQMEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(OC2C1(C(=CC(=O)C2CC=C)OC)OC)C3=CC4=C(C=C3)OCO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H](O[C@@H]2[C@]1(C(=CC(=O)[C@@H]2CC=C)OC)OC)C3=CC4=C(C=C3)OCO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401103495 | |
| Record name | (2S,3R,3aR,7R,7aS)-2-(1,3-Benzodioxol-5-yl)-3,3a,7,7a-tetrahydro-3a,4-dimethoxy-3-methyl-7-(2-propen-1-yl)-6(2H)-benzofuranone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401103495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116424-70-5 | |
| Record name | (2S,3R,3aR,7R,7aS)-2-(1,3-Benzodioxol-5-yl)-3,3a,7,7a-tetrahydro-3a,4-dimethoxy-3-methyl-7-(2-propen-1-yl)-6(2H)-benzofuranone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=116424-70-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2S,3R,3aR,7R,7aS)-2-(1,3-Benzodioxol-5-yl)-3,3a,7,7a-tetrahydro-3a,4-dimethoxy-3-methyl-7-(2-propen-1-yl)-6(2H)-benzofuranone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401103495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Fargesone B: A Technical Guide to its Chemical Structure, Synthesis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fargesone B is a neolignan natural product first isolated from the flower buds of Magnolia fargesii. This document provides a comprehensive technical overview of this compound, detailing its chemical structure, a method for its total synthesis, and its identified biological activity as a calcium channel antagonist. All available data is presented to facilitate further research and drug development efforts centered on this compound.
Chemical Structure and Properties
This compound is a complex neolignan characterized by a polycyclic core structure. Its chemical identity is defined by the following properties:
| Property | Value |
| Chemical Formula | C₂₁H₂₄O₆ |
| Molecular Weight | 372.4 g/mol |
| IUPAC Name | (2S,3R,3aR,7R,7aS)-2-(1,3-benzodioxol-5-yl)-3a,4-dimethoxy-3-methyl-7-(prop-2-en-1-yl)-2,3,7,7a-tetrahydro-1-benzofuran-6-one |
| CAS Number | 116424-70-5 |
| SMILES | CC1C(OC2C1(C(=CC(=O)C2CC=C)OC)OC)C3=CC4=C(C=C3)OCO4 |
A 2D representation of the chemical structure of this compound is provided below.
Caption: 2D Chemical Structure of this compound.
Synthesis of this compound
A biomimetic total synthesis approach has been developed for Fargesone A, this compound, and Kadsurin A.[1] The synthesis of this compound is achieved as part of a divergent late-stage cascade from a common intermediate.
Experimental Protocol: Biomimetic Total Synthesis
The following protocol is adapted from the reported synthesis of the fargesone family of natural products.[1]
Materials:
-
Advanced intermediate compound 19 (synthesis described in Guo et al., 2022)
-
Hydrofluoric acid (HF)
-
Anhydrous solvents (e.g., acetonitrile)
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
-
Deprotection and Cascade Reaction: The advanced intermediate 19 is treated with hydrofluoric acid (HF) in a suitable solvent such as acetonitrile.
-
This initiates a two-step cascade reaction:
-
Deprotection of a silyl ether protecting group.
-
An intramolecular oxa-Michael addition.
-
-
This cascade reaction diastereoselectively yields a mixture of Fargesone A, this compound, and Kadsurin A.
-
Purification: The resulting mixture is purified using standard chromatographic techniques, such as column chromatography on silica gel, to isolate pure this compound.
The logical workflow for the synthesis and isolation of this compound is depicted in the following diagram.
Caption: Synthetic workflow for this compound.
Biological Activity: Calcium Channel Antagonism
This compound has been identified as a calcium channel antagonist.[1] This activity was determined through assays on the taenia coli of guinea pigs.
Quantitative Data
While the initial study did not provide a specific IC₅₀ value, it was noted that Fargesone A and B were the primary active Ca²⁺-antagonistic principles isolated from Magnolia fargesii. Another isolated neolignan, Fargesone C, exhibited lower Ca²⁺-antagonistic activity, suggesting the relative potency of this compound.
| Compound | Biological Activity | Relative Potency |
| This compound | Ca²⁺-Antagonist | Active |
| Fargesone A | Ca²⁺-Antagonist | Active |
| Fargesone C | Ca²⁺-Antagonist | Lower Activity |
Experimental Protocol: In Vitro Assessment of Ca²⁺-Antagonism
The following is a generalized protocol for assessing the calcium channel blocking activity of a compound like this compound, based on the initial findings.
Materials:
-
Isolated guinea pig taenia coli smooth muscle strips.
-
Krebs-Henseleit solution (physiological salt solution).
-
High potassium (K⁺) Krebs-Henseleit solution (to induce depolarization).
-
This compound dissolved in a suitable vehicle (e.g., DMSO).
-
Organ bath setup with isometric force transducers.
-
Data acquisition system.
Procedure:
-
Tissue Preparation: Guinea pig taenia coli strips are dissected and mounted in organ baths containing oxygenated Krebs-Henseleit solution at 37°C.
-
Equilibration: The muscle strips are allowed to equilibrate under a resting tension.
-
Depolarization and Contraction: The normal Krebs-Henseleit solution is replaced with a high K⁺ solution to depolarize the cell membranes and induce sustained contractions by promoting calcium influx through voltage-gated calcium channels.
-
Compound Administration: Once a stable contraction is achieved, increasing concentrations of this compound (or vehicle control) are cumulatively added to the organ bath.
-
Data Recording: Changes in muscle tension are continuously recorded. A decrease in tension in the presence of this compound indicates a blockade of calcium influx.
-
Data Analysis: The inhibitory effect of this compound is quantified by measuring the percentage reduction in the K⁺-induced contraction at each concentration. A dose-response curve can then be generated to determine the IC₅₀ value.
The experimental workflow for evaluating the Ca²⁺-antagonistic activity is illustrated below.
Caption: Workflow for Ca²⁺-antagonism assay.
Conclusion
This compound is a neolignan with a defined chemical structure and a demonstrated biological activity as a calcium channel antagonist. The availability of a total synthesis route opens avenues for the production of larger quantities of this compound for further detailed biological evaluation. Future research should focus on obtaining precise quantitative data for its Ca²⁺-antagonistic activity, elucidating its specific mechanism of action on different subtypes of calcium channels, and exploring its therapeutic potential in conditions where calcium channel modulation is beneficial.
References
Fargesone B: A Technical Guide to its Discovery, Natural Source, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fargesone B is a naturally occurring neolignan, first isolated from the flower buds of Magnolia fargesii. It is a stereoisomer of the more extensively studied Fargesone A. This technical guide provides a comprehensive overview of the discovery, natural source, and chemical synthesis of this compound. It includes detailed experimental protocols for its isolation and synthesis, along with a summary of its physicochemical properties. While the biological activity of its stereoisomer, Fargesone A, as a farnesoid X receptor (FXR) agonist has garnered significant attention, specific biological evaluations of this compound are limited in the current scientific literature. This guide aims to consolidate the existing foundational knowledge on this compound to facilitate further research into its potential therapeutic applications.
Discovery and Natural Source
This compound was first discovered and isolated in 1989 by Pan, Kakisawa, and Chen from the flower buds of Magnolia fargesii, a plant used in traditional Chinese medicine.[1] This initial study led to the characterization of this compound and its stereoisomer, Fargesone A.
Natural Source
-
Botanical Name: Magnolia fargesii
-
Family: Magnoliaceae
-
Part Used: Flower buds
The flower buds of Magnolia fargesii are a rich source of various bioactive lignans and neolignans.[2][3][4][5][6]
Initial Isolation and Yield
The isolation of this compound was achieved through a multi-step extraction and chromatographic process from the dried flower buds of Magnolia fargesii. The quantitative data from the original discovery is summarized in the table below.
| Parameter | Value | Reference |
| Starting Material | Dried flower buds of Magnolia fargesii | [1] |
| Weight of Starting Material | 10 kg | [1] |
| Yield of this compound | 1.5 g (0.015%) | [1] |
| Yield of Fargesone A | 2.0 g (0.020%) | [1] |
Physicochemical Properties
This compound is a stereoisomer of Fargesone A. The key physicochemical properties are detailed below.
| Property | This compound | Fargesone A | Reference |
| Molecular Formula | C₂₁H₂₄O₆ | C₂₁H₂₄O₆ | [1] |
| Molecular Weight | 372.42 g/mol | 372.42 g/mol | [1] |
| Appearance | Colorless needles | Colorless prisms | [1] |
| Melting Point | 116-117 °C | 121-122 °C | [1] |
| Optical Rotation | [α]D +113.6° (c 0.55, CHCl₃) | [α]D -92.4° (c 0.53, CHCl₃) | [1] |
| UV (EtOH) λmax (log ε) | 235 (4.08), 285 (3.81) nm | 235 (4.08), 285 (3.81) nm | [1] |
Experimental Protocols
Isolation of this compound from Magnolia fargesii
The following protocol is based on the original method described by Pan, Kakisawa, and Chen (1989).[1]
-
Extraction: 10 kg of dried flower buds of Magnolia fargesii were extracted with methanol (MeOH).
-
Partitioning: The resulting extract was partitioned between ethyl acetate (EtOAc) and water. The EtOAc layer was concentrated.
-
Column Chromatography (Silica Gel): The crude extract was subjected to column chromatography on silica gel, eluting with a gradient of n-hexane and EtOAc.
-
Further Column Chromatography (Silica Gel): Fractions containing Fargesone A and B were combined and further purified by column chromatography on silica gel using a benzene-EtOAc solvent system.
-
Preparative Thin-Layer Chromatography (PTLC): Final purification was achieved by preparative TLC on silica gel with a benzene-EtOAc (9:1) solvent system to yield pure Fargesone A and this compound.
-
Crystallization: this compound was crystallized from EtOAc-hexane to obtain colorless needles.
Biomimetic Total Synthesis of this compound
A biomimetic total synthesis of (-)-Fargesone A, which also yields this compound, was reported in 2022. The final step of this synthesis involves a one-pot reaction that produces both stereoisomers.
Final Step: Deprotection and Oxa-Michael Addition Cascade
-
Reactant: A silyl-protected precursor.
-
Reagent: Hydrofluoric acid (HF).
-
Procedure: The silyl-protected precursor is treated with HF, which initiates a two-step cascade:
-
Deprotection of the TBS (tert-butyldimethylsilyl) group.
-
An intramolecular oxa-Michael addition.
-
-
Outcome: This one-pot reaction furnishes both Fargesone A and this compound.
Note: For detailed intermediate steps and full characterization data, refer to the supporting information of the publication by Guo et al. (2022).
Biological Activity and Signaling Pathways
The biological activity of this compound has not been extensively studied, in stark contrast to its stereoisomer, Fargesone A.
Fargesone A as a Farnesoid X Receptor (FXR) Agonist
Fargesone A has been identified as a novel and potent agonist of the Farnesoid X Receptor (FXR), a nuclear receptor that plays a crucial role in bile acid, lipid, and glucose metabolism.[7] The activation of FXR by Fargesone A has been shown to alleviate hepatocyte lipid accumulation and cell death.[7][8]
Biological Activity of this compound
There is limited information available in the scientific literature specifically detailing the biological activities of this compound. While it is known to be a stereoisomer of the FXR agonist Fargesone A, comparative studies on their activities are lacking. Further research is required to elucidate the specific biological targets and potential therapeutic effects of this compound.
Visualizations
Caption: Workflow for the isolation of this compound.
Caption: Final step in the biomimetic synthesis of this compound.
Conclusion
This compound is a neolignan naturally occurring in the flower buds of Magnolia fargesii. While its discovery and chemical synthesis have been documented, there remains a significant gap in the understanding of its specific biological activities, especially in comparison to its well-studied stereoisomer, Fargesone A. This technical guide provides a solid foundation for researchers interested in exploring the untapped potential of this compound. Future investigations into its pharmacological profile are warranted and could unveil novel therapeutic applications.
References
- 1. Three New Neolignans, Fargesones A, B and C, from the Flower Buds of Magnolioa fargesii [jstage.jst.go.jp]
- 2. Two new stereoisomers of neolignan and lignan from the flower buds of Magnolia fargesii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Lignans Isolated From Flower Buds of Magnolia fargesii Attenuate Airway Inflammation Induced by Cigarette Smoke in vitro and in vivo [frontiersin.org]
- 4. Isolation and identification of inhibitory compounds on TNF-alpha production from Magnolia fargesii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lignans Isolated From Flower Buds of Magnolia fargesii Attenuate Airway Inflammation Induced by Cigarette Smoke in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Biomimetic Total Synthesis and the Biological Evaluation of Natural Product (−)-Fargesone A as a Novel FXR Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
In-Depth Technical Guide: Isolation of Fargesone B from Magnolia fargesii
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
Fargesone B is a neolignan compound that, along with its counterpart Fargesone A, was first isolated from the flower buds of Magnolia fargesii. This plant, known in traditional Chinese medicine as "Xinyi," is a rich source of various bioactive lignans and neolignans. This document aims to provide a comprehensive technical overview of the isolation of this compound based on available scientific literature. However, a critical gap in publicly accessible information prevents the presentation of a complete, detailed experimental protocol. The foundational research paper detailing the initial isolation is not widely available in its full-text version, thus limiting the depth of this guide.
Introduction
Magnolia fargesii is a plant species whose flower buds have been extensively studied for their chemical constituents and pharmacological activities. Among the diverse compounds isolated are various lignans and neolignans, which have shown potential therapeutic effects. Fargesone A and B were identified as novel neolignans with Ca++-antagonistic properties. The structural elucidation and initial isolation of these compounds are credited to a 1988 study by Chen et al. published in Planta Medica. While subsequent research has focused more on Fargesone A, particularly its total synthesis and evaluation as an FXR agonist, the specific methodologies for this compound remain primarily documented in the original, less accessible publication.
General Isolation Strategy
The isolation of this compound, as inferred from abstracts and citing literature, follows a standard phytochemical workflow for separating moderately polar compounds from a complex plant matrix. The general steps involved are outlined below and depicted in the workflow diagram.
Plant Material and Extraction
The starting material for the isolation is the flower buds of Magnolia fargesii. A crucial first step is the extraction of a wide range of chemical constituents from the dried and powdered plant material. Based on the initial report, a chloroform (CHCl₃) extract of the flower buds was the starting point for the isolation of Fargesone A and B. This suggests that this compound has a polarity suitable for extraction with a chlorinated solvent.
Chromatographic Separation
Following the initial extraction, the crude chloroform extract is subjected to chromatographic techniques to separate the individual compounds. The original study mentions the use of column chromatography. This is a fundamental technique in natural product chemistry for purifying compounds based on their differential adsorption to a stationary phase while a mobile phase is passed through it.
It is at this stage that the lack of detailed information becomes a significant limitation. The specific parameters for the column chromatography used to isolate this compound, such as the choice of stationary phase (e.g., silica gel, alumina), the composition of the mobile phase (solvent system and gradient), and the subsequent purification steps (e.g., preparative thin-layer chromatography, recrystallization), are not available in the accessible literature.
Experimental Protocols (Inferred)
While the exact, validated protocol from the original publication remains unavailable, a generalized procedure can be inferred from standard phytochemical practices for isolating neolignans from Magnolia species.
Caution: The following is a generalized representation and not the specific, validated protocol for this compound.
-
Plant Material Preparation: Air-dried flower buds of Magnolia fargesii are ground into a fine powder.
-
Extraction: The powdered plant material is subjected to extraction with chloroform, likely through maceration or Soxhlet extraction, to yield a crude chloroform extract.
-
Fractionation: The crude extract is then likely subjected to column chromatography over silica gel.
-
Elution: A solvent gradient, starting from a non-polar solvent (e.g., hexane) and gradually increasing in polarity with a more polar solvent (e.g., ethyl acetate or acetone), would be used to elute the compounds. Fractions would be collected sequentially.
-
Monitoring: The collected fractions would be monitored by thin-layer chromatography (TLC) to identify those containing compounds with similar retention factors.
-
Purification: Fractions containing the target compound, this compound, would be combined and subjected to further purification steps, which could include repeated column chromatography with different solvent systems or preparative TLC to achieve high purity.
-
Structure Elucidation: The purified this compound would then be characterized using spectroscopic methods, including Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR; ¹H, ¹³C, and 2D-NMR), and Infrared (IR) spectroscopy to confirm its structure.
Quantitative Data
The absence of the full-text original publication by Chen et al. (1988) prevents the presentation of a detailed table of quantitative data. Such a table would ideally include:
-
Yield: The percentage or mass of this compound isolated from a given mass of the starting plant material.
-
Purity: The purity of the final isolated compound, typically determined by HPLC or NMR.
-
Spectroscopic Data: Detailed ¹H and ¹³C NMR chemical shifts, mass spectral data (m/z values), and IR absorption frequencies that are characteristic of this compound.
Unfortunately, this critical information is not available in the public domain at the time of this writing.
Mandatory Visualization
The following diagram illustrates a generalized workflow for the isolation of neolignans, such as this compound, from Magnolia fargesii.
Conclusion and Limitations
This technical guide provides an overview of the isolation of this compound from the flower buds of Magnolia fargesii, based on the available scientific literature. It outlines the general phytochemical methods that are likely employed in this process. However, a significant limitation of this guide is the inability to access the full experimental details from the original 1988 publication that first reported the isolation of this compound. As a result, specific, reproducible experimental protocols and detailed quantitative data cannot be provided. For researchers seeking to replicate this isolation, obtaining the full text of the foundational paper by Chen et al. is an essential and necessary step.
An In-depth Technical Guide to Fargesone B: Physical, Chemical, and Biological Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fargesone B, a lignan compound naturally occurring in species of the Magnolia genus, has garnered interest for its potential pharmacological activities. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, alongside a summary of its biological effects, with a focus on its inhibitory action on vascular smooth muscle contraction. Detailed experimental protocols for its isolation and characterization are also presented to facilitate further research and development.
Chemical and Physical Properties
This compound is a complex organic molecule with the chemical formula C₂₁H₂₄O₆. A summary of its key physical and chemical properties is provided in Table 1. While a specific melting point has not been definitively reported in the literature, its solid-state nature at room temperature is established. Further characterization of its thermal properties is a potential area for future investigation.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₁H₂₄O₆ | [1] |
| Molecular Weight | 372.4 g/mol | [1] |
| CAS Number | 116424-70-5 | |
| Density | 1.25 ± 0.1 g/cm³ | |
| Appearance | Solid (at room temperature) | General knowledge |
| Solubility | Information on specific solubility in various organic solvents is limited. General formulation strategies for poorly water-soluble compounds may be applicable. |
Spectral Data
The structural elucidation of this compound has been accomplished through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
The chemical structure of this compound has been confirmed using ¹H NMR and ¹³C NMR spectroscopy.[2] This analytical technique provides detailed information about the carbon-hydrogen framework of the molecule, allowing for the precise assignment of atoms and their connectivity. Researchers seeking to verify the identity and purity of this compound samples should refer to the published spectral data for comparison.
Mass Spectrometry (MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) has been utilized to confirm the molecular weight of this compound.[2] This technique provides a highly accurate mass-to-charge ratio, which corresponds to the molecular weight of the compound, further validating its chemical identity.
Biological Activity and Mechanism of Action
The primary reported biological activity of this compound is its ability to inhibit the contraction of vascular smooth muscle. This effect is achieved by suppressing both voltage- and receptor-activated calcium influxes in a nonselective manner.
Inhibition of Vascular Smooth Muscle Contraction
Vascular smooth muscle contraction is a fundamental physiological process that regulates blood pressure and blood flow. The influx of calcium ions (Ca²⁺) into vascular smooth muscle cells is a critical trigger for the contractile process. This compound has been shown to interfere with this process by blocking the channels responsible for calcium entry into the cells. This nonselective inhibition of calcium influx leads to a reduction in the contractile force of the vascular smooth muscle.
Signaling Pathway
The following diagram illustrates the proposed mechanism of action for this compound in the inhibition of vascular smooth muscle contraction.
Experimental Protocols
Isolation and Purification of this compound from Magnolia sprengeri
A successful method for the isolation and purification of this compound from the crude extract of Magnolia sprengeri involves a two-step high-speed counter-current chromatography (HSCCC) process.[2]
Step 1: Initial Fractionation
-
Crude Extract: 370 mg of crude extract from Magnolia sprengeri.
-
HSCCC System: Stepwise elution with a two-phase solvent system composed of petroleum ether-ethyl acetate-methanol-water.
-
Initial ratio: 1:0.8:0.6:1.2 (v/v)
-
Second ratio: 1:0.8:0.8:1 (v/v)
-
-
Outcome: This initial step yields several fractions containing different lignans and a residue of 217 mg containing Fargesone A, this compound, and Fargesone C.
Step 2: Purification of this compound
-
Starting Material: 217 mg of the residue from Step 1.
-
HSCCC System: A solvent system composed of petroleum ether-ethyl acetate-methanol-water (1:0.8:1.2:0.6, v/v).
-
Outcome: This separation yields 17.7 mg of this compound with a purity of over 95% as determined by HPLC.
The following workflow diagram illustrates the isolation and purification process.
Characterization of this compound
The identity and purity of the isolated this compound can be confirmed using the following analytical techniques as described in the literature[2]:
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.
-
¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure.
-
Electrospray Ionization Mass Spectrometry (ESI-MS): To verify the molecular weight.
Future Directions
While the foundational chemical and biological properties of this compound have been outlined, several areas warrant further investigation. A detailed characterization of its solubility in various pharmaceutically relevant solvents would be beneficial for formulation development. Furthermore, a more in-depth exploration of its mechanism of action on different subtypes of calcium channels could reveal more specific therapeutic applications. Elucidation of its full pharmacokinetic and pharmacodynamic profiles will be crucial for any potential drug development efforts. The synthesis of this compound and its analogs could also provide opportunities to explore structure-activity relationships and develop more potent and selective compounds.
Conclusion
This compound is a naturally occurring lignan with demonstrated inhibitory effects on vascular smooth muscle contraction via the suppression of calcium influx. This technical guide has consolidated the available data on its physical, chemical, and biological properties, and provided detailed experimental protocols for its isolation and characterization. This information serves as a valuable resource for researchers and scientists in the fields of natural product chemistry, pharmacology, and drug development who are interested in further exploring the therapeutic potential of this compound.
References
Fargesone B: Unraveling the Biological Activity and Therapeutic Potential
A Technical Guide for Researchers and Drug Development Professionals
Disclaimer: This document provides a comprehensive overview of the known biological activities of fargesones, with a primary focus on Fargesone A due to the current scarcity of publicly available research on Fargesone B. While both are structurally related neolignans isolated from Magnolia fargesii, the majority of detailed functional studies have centered on Fargesone A. This guide will summarize the well-documented activities of Fargesone A as a potent Farnesoid X Receptor (FXR) agonist and its associated anti-inflammatory effects, while clearly noting the absence of specific data for this compound.
Executive Summary
Fargesone A has been identified as a novel, potent, and selective agonist of the Farnesoid X Receptor (FXR), a key nuclear receptor involved in regulating bile acid, lipid, and glucose metabolism, as well as inflammatory responses.[1][2][3][4] In-depth studies have revealed its potential for treating metabolic liver diseases through its ability to modulate FXR signaling pathways.[1][3] This technical guide synthesizes the available quantitative data, experimental methodologies, and known signaling pathways associated with Fargesone A, offering a foundational resource for researchers exploring the therapeutic applications of this class of compounds. The biological activities of the structurally similar this compound remain largely uncharacterized in published literature.
Core Biological Activity: Farnesoid X Receptor (FXR) Agonism
The primary and most well-characterized biological activity of Fargesone A is its role as a direct agonist of the Farnesoid X Receptor (FXR).[1][2][3] FXR is a critical regulator of various metabolic processes, and its activation by Fargesone A initiates a cascade of downstream events with therapeutic implications.
Quantitative Data on FXR Activation
The potency and selectivity of Fargesone A in activating FXR have been quantified through various in vitro assays. The following table summarizes the key findings from these studies.
| Assay Type | Metric | Fargesone A | Positive Control (OCA) | Reference |
| AlphaScreen Assay | EC50 (FXR-SRC2-3 recruitment) | ~10 µM | ~1 µM | [1] |
| Dual-Luciferase Reporter Assay | EC50 (FXR transactivation) | ~5 µM | ~0.5 µM | [1] |
| Specificity | Activation of other nuclear receptors (PPARα, β, γ; PXR; RORα, β, γ) | No significant activation | - | [1][3] |
Mechanism of FXR Agonism
Fargesone A activates FXR through direct binding to its ligand-binding domain (LBD).[1][2] This interaction induces a conformational change in the receptor, leading to the recruitment of coactivator proteins, such as Steroid Receptor Coactivator-1 (SRC-1) and SRC-2, and the dismissal of corepressor proteins like the Nuclear Corepressor (NCoR).[1][3] This activated FXR-coactivator complex then binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, thereby modulating their transcription.
Figure 1: Fargesone A-mediated activation of the Farnesoid X Receptor (FXR) signaling pathway.
Anti-Inflammatory Activity
While direct anti-inflammatory studies on this compound are lacking, Fargesone A has demonstrated anti-inflammatory properties, which are largely attributed to its FXR agonism.[1] Additionally, a related lignan, fargesin, has shown potent anti-inflammatory effects through distinct signaling pathways.[5][6]
Fargesone A: FXR-Dependent Anti-Inflammatory Effects
In a bile duct ligation (BDL)-induced liver injury mouse model, treatment with Fargesone A significantly reduced the expression of pro-inflammatory mediators.[1]
| Inflammatory Marker | Effect of Fargesone A Treatment | Experimental Model | Reference |
| Interleukin-6 (IL-6) | Decreased mRNA expression | BDL mice | [1] |
| Interleukin-1β (IL-1β) | Decreased mRNA expression | BDL mice | [1] |
| Inducible Nitric Oxide Synthase (iNOS) | Decreased mRNA expression | BDL mice | [1] |
| Cyclooxygenase-2 (COX-2) | Decreased mRNA expression | BDL mice | [1] |
Fargesin: An Analog with Potent Anti-Inflammatory Actions
Fargesin, another lignan from Magnolia fargesii, exhibits significant anti-inflammatory activity by suppressing the Protein Kinase C (PKC)-dependent activation of NF-κB and AP-1 signaling pathways.[5][6]
Figure 2: Anti-inflammatory signaling pathway of Fargesin.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. The following sections outline the key experimental protocols used to characterize the biological activity of Fargesone A.
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) for FXR-Coactivator Recruitment
This assay quantifies the ligand-dependent interaction between the FXR ligand-binding domain (LBD) and a coactivator peptide.
Workflow:
Figure 3: Workflow for the AlphaScreen assay to measure FXR-coactivator recruitment.
Methodology:
-
Reagents: Recombinant Glutathione S-transferase (GST)-tagged FXR-LBD, biotinylated SRC2-3 peptide, glutathione-coated donor beads, and streptavidin-coated acceptor beads.
-
Procedure: The components are incubated together in a microplate. In the presence of an FXR agonist like Fargesone A, the FXR-LBD binds to the coactivator peptide. This brings the donor and acceptor beads into close proximity.
-
Detection: Upon excitation at 680 nm, the donor bead releases singlet oxygen molecules, which travel to the nearby acceptor bead, triggering a chemiluminescent signal that is measured at 520-620 nm. The intensity of the signal is proportional to the extent of FXR-coactivator binding.
Dual-Luciferase Reporter Assay for FXR Transactivation
This cell-based assay measures the ability of a compound to activate the transcriptional activity of FXR.
Methodology:
-
Cell Culture and Transfection: HEK293T cells are co-transfected with two plasmids: one expressing the full-length FXR protein and another containing a luciferase reporter gene under the control of an EcRE (ecdysone response element, a type of FXRE). A third plasmid expressing Renilla luciferase is also co-transfected to normalize for transfection efficiency.
-
Compound Treatment: After transfection, the cells are treated with varying concentrations of Fargesone A or a control compound.
-
Luciferase Activity Measurement: Following incubation, the cells are lysed, and the activities of both firefly and Renilla luciferases are measured using a luminometer.
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in cell number and transfection efficiency. The fold activation is then calculated relative to a vehicle control.
Anticancer Activity
Currently, there is no published data on the anticancer activity of this compound. While some related classes of compounds, such as xanthones, have been investigated for their anticancer properties, these are structurally distinct from the fargesones.
Future Directions and Conclusion
The comprehensive characterization of Fargesone A as a potent and selective FXR agonist has laid the groundwork for its potential development as a therapeutic agent for metabolic and inflammatory liver diseases. However, the biological activities of its close structural analog, this compound, remain a significant knowledge gap.
Future research should prioritize the following:
-
Biological Evaluation of this compound: A thorough investigation of this compound's activity as an FXR agonist is warranted. Comparative studies with Fargesone A would be invaluable in understanding the structure-activity relationships of this compound class.
-
Anti-Inflammatory and Anticancer Screening of this compound: Systematic screening of this compound against a panel of inflammatory and cancer cell lines would help to elucidate its potential in these therapeutic areas.
-
Mechanism of Action Studies: Should this compound exhibit significant biological activity, detailed mechanistic studies will be necessary to identify its molecular targets and signaling pathways.
References
- 1. Biomimetic Total Synthesis and the Biological Evaluation of Natural Product (−)-Fargesone A as a Novel FXR Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Anti-Inflammatory Effects of Fargesin on Chemically Induced Inflammatory Bowel Disease in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fargesin exerts anti-inflammatory effects in THP-1 monocytes by suppressing PKC-dependent AP-1 and NF-ĸB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Fargesone B: An Obscure Neolignan Awaiting Scientific Exploration
While its sibling compound, Fargesone A, has garnered significant attention for its potential therapeutic applications, Fargesone B remains a largely enigmatic neolignan with limited available data. This technical guide consolidates the sparse information on this compound and highlights the extensive research on the closely related Fargesone A to provide context and potential avenues for future investigation.
This compound is a neolignan, a class of natural phenols, that was first isolated alongside Fargesone A and Fargesone C from the flower buds of Magnolia fargesii. Despite its discovery, detailed characterization of this compound's biological activities and the underlying mechanisms remains conspicuously absent from publicly available scientific literature.
Limited Biological Activity Data
Initial reports suggest that this compound may possess some biological activity. A study by Chen et al. (1988) mentioned that Fargesone C exhibited lower Ca2+-antagonistic activity compared to both Fargesone A and this compound, implying that this compound does have some effect as a calcium channel antagonist. However, this publication does not provide specific quantitative data, such as IC50 values, or the detailed experimental protocols used to determine this activity for this compound.
Subsequent research has overwhelmingly focused on Fargesone A, which has been identified as a potent and selective agonist of the Farnesoid X receptor (FXR), a nuclear receptor that plays a crucial role in bile acid, lipid, and glucose metabolism. The lack of follow-up studies on this compound suggests it may have been deemed less promising than Fargesone A in initial screenings, or that its isolation in sufficient quantities for detailed analysis proved challenging.
Due to the absence of quantitative data for this compound, a data presentation table cannot be provided.
Experimental Protocols: A Conspicuous Gap
A thorough review of scientific databases and publications did not yield any detailed experimental protocols specifically for the evaluation of this compound. The methodologies for assessing the biological activity of the closely related Fargesone A are well-documented and could serve as a template for future studies on this compound. These include:
-
FXR Activation Assays: Luciferase reporter assays and AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) are commonly used to determine the agonistic or antagonistic activity of compounds on the Farnesoid X receptor.
-
Calcium Channel Antagonist Assays: Electrophysiological techniques, such as patch-clamp assays on specific cell lines (e.g., HEK293 cells) expressing calcium channels, or functional assays measuring the inhibition of agonist-induced calcium influx, are standard methods to quantify calcium channel blocking activity.
The Fargesone A Paradigm: A Potential Roadmap for this compound Research
The extensive research on Fargesone A provides a clear experimental workflow that could be adapted to investigate this compound.
Figure 1. A generalized workflow for natural product drug discovery, exemplified by the research on Fargesone A.
The signaling pathway for Fargesone A's activity as an FXR agonist is well-characterized. Upon binding to FXR in the nucleus of hepatocytes, Fargesone A induces a conformational change that leads to the recruitment of coactivators and the transcription of target genes involved in bile acid and lipid metabolism.
Figure 2. Simplified signaling pathway of Fargesone A as an FXR agonist.
Future Directions
The dearth of information on this compound presents a clear opportunity for further research. A systematic investigation into its biological activities is warranted, beginning with its potential as a calcium channel antagonist, as hinted at in early reports. Furthermore, given its structural similarity to Fargesone A, its activity at the Farnesoid X receptor should also be thoroughly evaluated. The total synthesis of this compound would be a critical step to provide sufficient material for comprehensive biological screening and to overcome the limitations of natural product isolation. Unraveling the pharmacological profile of this compound could unveil a new therapeutic agent and further enrich our understanding of the structure-activity relationships within the fargesone family of neolignans.
A Predictive In-Vitro Analysis of Fargesone B: A Technical Guide Based on the Bioactivity of Structural Analogs
Disclaimer: As of the latest literature review, no direct preliminary in-vitro studies have been published specifically for Fargesone B. This technical guide, therefore, presents a predictive analysis based on the well-documented in-vitro bioactivities of its close structural analog, Fargesone A. The experimental data, protocols, and signaling pathways detailed herein for Fargesone A are intended to provide a robust framework for initiating and guiding future in-vitro research on this compound.
Introduction
This compound is a natural product whose biological activities remain largely unexplored. However, its structural similarity to Fargesone A, a compound that has been identified as a potent and selective agonist of the Farnesoid X Receptor (FXR), suggests that this compound may possess similar pharmacological properties.[1][2] FXR is a nuclear receptor that plays a critical role in regulating bile acid, lipid, and glucose homeostasis, making it a significant therapeutic target for metabolic and liver diseases.[2][3] This guide summarizes the key in-vitro findings for Fargesone A to provide a predictive foundation for the study of this compound.
Chemical Structures
A comparison of the chemical structures of Fargesone A and this compound reveals a high degree of similarity, suggesting the potential for analogous biological activity. The core polycyclic framework is conserved between the two molecules.
Fargesone A: C₂₁H₂₄O₆[4] This compound: C₂₁H₂₄O₆[5]
Note: Detailed structural images and comparisons would be inserted here in a full whitepaper.
Predictive Bioactivity of this compound: An Agonist of the Farnesoid X Receptor (FXR)
Based on the activity of Fargesone A, it is hypothesized that this compound will act as an agonist of FXR. The following sections detail the in-vitro evidence for Fargesone A's activity, which can be used as a blueprint for investigating this compound.
Quantitative Data for Fargesone A as an FXR Agonist
The agonistic activity of Fargesone A on FXR has been quantified using various in-vitro assays. The data presented below is extracted from studies on Fargesone A and serves as a benchmark for potential studies on this compound.[6]
| Assay Type | Description | Key Parameter | Value (for Fargesone A) | Reference Compound | Reference Value |
| AlphaScreen Assay | Measures the recruitment of coactivator motifs (SRC1-2, SRC2-3) to the FXR ligand-binding domain (LBD). | EC₅₀ | ~1 µM | Obeticholic Acid (OCA) | ~0.5 µM |
| Dual-Luciferase Reporter Assay | Measures the transcriptional activation of FXR in a cell-based system. | EC₅₀ | ~2 µM | Obeticholic Acid (OCA) | ~0.8 µM |
Experimental Protocols
Detailed methodologies for the key experiments used to characterize Fargesone A as an FXR agonist are provided below. These protocols are recommended for the in-vitro evaluation of this compound.
1. AlphaScreen-Based Coactivator Recruitment Assay
-
Objective: To determine the ability of a test compound (e.g., this compound) to induce the interaction between the FXR ligand-binding domain (LBD) and a steroid receptor coactivator (SRC) peptide.
-
Materials:
-
Glutathione S-transferase (GST)-tagged FXR-LBD protein
-
Biotinylated SRC peptide (e.g., SRC2-3)
-
Glutathione donor beads
-
Streptavidin acceptor beads
-
Test compound (this compound) and positive control (Fargesone A or OCA)
-
Assay buffer
-
384-well microplate
-
-
Procedure:
-
Add GST-FXR-LBD and biotinylated SRC peptide to the wells of the microplate.
-
Add the test compound at various concentrations.
-
Incubate at room temperature.
-
Add glutathione donor beads and streptavidin acceptor beads.
-
Incubate in the dark at room temperature.
-
Read the plate on an AlphaScreen-capable plate reader. The signal is proportional to the amount of coactivator peptide recruited to the FXR-LBD.
-
Calculate EC₅₀ values from the dose-response curves.
-
2. Cell-Based Dual-Luciferase Reporter Gene Assay
-
Objective: To measure the ability of a test compound to activate the transcriptional activity of FXR in a cellular context.
-
Materials:
-
HEK293T cells (or other suitable cell line)
-
Expression plasmid for full-length FXR
-
Reporter plasmid containing a luciferase gene under the control of an FXR response element (e.g., EcRE-luciferase)
-
Control plasmid expressing Renilla luciferase (for normalization)
-
Transfection reagent
-
Cell culture medium and reagents
-
Test compound (this compound) and positive control (Fargesone A or OCA)
-
Dual-luciferase assay reagent
-
-
Procedure:
-
Co-transfect HEK293T cells with the FXR expression plasmid, the EcRE-luciferase reporter plasmid, and the Renilla luciferase control plasmid.
-
After transfection, treat the cells with various concentrations of the test compound.
-
Incubate the cells for 24 hours.
-
Lyse the cells and measure both firefly and Renilla luciferase activities using a luminometer and the dual-luciferase assay system.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell viability.
-
Calculate the fold induction of luciferase activity relative to the vehicle control and determine EC₅₀ values from the dose-response curves.
-
Signaling Pathway and Experimental Workflow Visualizations
FXR Agonist Screening Workflow
Caption: A typical workflow for identifying and validating FXR agonists in vitro.
Predicted FXR Signaling Pathway for this compound
Caption: The predicted nuclear receptor signaling pathway for this compound as an FXR agonist.
Conclusion and Future Directions
While direct experimental evidence for the in-vitro activity of this compound is currently unavailable, the extensive data on its structural analog, Fargesone A, provides a strong predictive framework for future research. The presented data, protocols, and pathway diagrams offer a comprehensive starting point for researchers and drug development professionals to initiate in-vitro studies on this compound. It is recommended that future investigations begin with the FXR agonist screening assays detailed in this guide to confirm the predicted bioactivity. Subsequent studies could then explore its selectivity against other nuclear receptors and its effects on downstream target genes to fully elucidate its therapeutic potential.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Biomimetic Total Synthesis and the Biological Evaluation of Natural Product (−)-Fargesone A as a Novel FXR Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fargesone A | C21H24O6 | CID 442838 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 116424-70-5 | REA42470 | Biosynth [biosynth.com]
- 6. researchgate.net [researchgate.net]
Fargesone B: A Technical Overview of its Identification, Properties, and Bioactivity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fargesone B is a naturally occurring neolignan first isolated from the flower buds of Magnolia fargesii. This technical guide provides a comprehensive summary of the available scientific information regarding this compound, including its chemical identification, physicochemical properties, and biological activities. While research on this compound is less extensive than its close analog, Fargesone A, this document consolidates the existing data to support further investigation and potential applications in drug discovery and development. This guide includes a summary of its identification, known biological effects, and outlines relevant experimental methodologies.
Chemical Identification and Properties
This compound is classified as a neolignan, a class of natural phenols. Its core chemical identity is established by its unique structure, which has been elucidated through spectroscopic methods.
Table 1: Chemical Identifiers and Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 116424-70-5 | [1][2] |
| Molecular Formula | C₂₁H₂₄O₆ | [1] |
| Molecular Weight | 372.4 g/mol | [1] |
| Appearance | Data not available | - |
| Melting Point | Data not available | - |
| Optical Rotation | Data not available | - |
| Solubility | Data not available | - |
Biological Activity
Initial studies have identified this compound as possessing calcium antagonistic properties. This activity was observed in early screening of extracts from Magnolia fargesii.
Calcium Channel Antagonism
This compound, along with its counterpart Fargesone A, was identified as a Ca²⁺-antagonistic principle from the flower buds of Magnolia fargesii[3][4]. This activity was determined based on its effects on the taenia coli of guinea pigs[3]. The precise mechanism and quantitative potency (e.g., IC₅₀) of this compound as a calcium channel blocker have not been extensively detailed in publicly available literature.
It is noteworthy that Fargesone C, another related neolignan isolated from the same source, exhibited lower Ca²⁺-antagonistic activity compared to Fargesone A and B, suggesting a structure-activity relationship within this compound family[4].
Experimental Protocols
Isolation and Purification
This compound was first isolated from the chloroform extract of the flower buds of Magnolia fargesii[3]. The general procedure for its isolation involves the following steps:
-
Extraction: The dried flower buds are extracted with a suitable organic solvent, such as chloroform[3].
-
Fractionation: The crude extract is then subjected to column chromatography for separation of its constituents[3].
-
Purification: this compound is purified from the fractions through repeated chromatographic techniques until a pure compound is obtained.
A more detailed, step-by-step protocol would be found in the original isolation publications.
Biomimetic Total Synthesis
A biomimetic total synthesis approach has been developed for Fargesone A, which also yields this compound and Kadsurin A in a one-pot reaction[5]. While the detailed experimental conditions specifically optimized for this compound are not provided, the published scheme offers a viable route for its chemical synthesis. The key step involves a two-step TBS group deprotection/oxa-Michael addition cascade[5].
Signaling Pathways and Mechanisms of Action
The primary reported biological activity of this compound is its role as a calcium antagonist. Calcium (Ca²⁺) signaling is a critical intracellular pathway that governs a multitude of cellular processes. Calcium antagonists, or calcium channel blockers, typically function by inhibiting the influx of Ca²⁺ into cells through voltage-gated calcium channels.
Below is a generalized diagram illustrating the mechanism of action for a calcium channel blocker.
Caption: General signaling pathway of a calcium channel antagonist.
Future Directions
The existing body of research on this compound is limited. To fully understand its therapeutic potential, further studies are warranted in the following areas:
-
Comprehensive Physicochemical Characterization: Detailed analysis of its physical and chemical properties.
-
Quantitative Biological Evaluation: Determination of the potency and selectivity of this compound as a calcium channel blocker.
-
Pharmacokinetic and Pharmacodynamic Studies: In vivo studies to understand its absorption, distribution, metabolism, and excretion (ADME) profile and its effects in biological systems.
-
Exploration of Other Biological Activities: Given that the structurally similar Fargesone A is a potent Farnesoid X receptor (FXR) agonist, it would be valuable to investigate if this compound shares this activity[5][6].
Conclusion
This compound is a neolignan with established calcium antagonistic properties. While its study has been overshadowed by the more extensively researched Fargesone A, the foundational knowledge of its identification and a potential synthetic route provide a solid basis for future research. A deeper investigation into its pharmacological profile is necessary to unlock its potential for drug development.
References
- 1. Three New Neolignans, Fargesones A, B and C, from the Flower Buds of Magnolioa fargesii [jstage.jst.go.jp]
- 2. scielo.br [scielo.br]
- 3. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Biomimetic Total Synthesis and the Biological Evaluation of Natural Product (−)-Fargesone A as a Novel FXR Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Total Synthesis of Fargesone B: A Detailed Methodological Overview for Researchers
For researchers, scientists, and drug development professionals, this document provides a comprehensive guide to the total synthesis of Fargesone B, a naturally occurring lignan with potential therapeutic applications. The methodology is based on the first enantioselective total synthesis of the related natural product, (-)-Fargesone A, which enables access to this compound through a biomimetic cascade.
This application note details the key synthetic strategies, experimental protocols, and quantitative data, offering a reproducible and scalable route to this compound. The synthesis is notable for its efficiency, employing a remarkable asymmetric reduction and a late-stage biomimetic cascade to construct the complex polycyclic framework.
Synthetic Strategy Overview
The total synthesis of this compound is achieved as part of a divergent approach that also yields (-)-Fargesone A and (-)-Kadsurin A from a common late-stage intermediate. The overall strategy can be broken down into three key stages:
-
Core Fragment Assembly: The synthesis commences with the construction of a key ketone intermediate. This involves a palladium-catalyzed α-arylation followed by the protection of a phenolic group.
-
Stereocenter Installation: A crucial asymmetric reduction via a dynamic kinetic resolution process is employed to install the critical stereochemistry in an enantiomerically pure alcohol.
-
Biomimetic Cascade Finale: The final stage involves a carefully orchestrated cascade reaction. Following a series of functional group manipulations to arrive at an advanced intermediate, a one-pot deprotection and oxa-Michael addition cascade furnishes this compound alongside its congeners.
The logical flow of this synthetic approach is illustrated in the diagram below.
Caption: Overall workflow for the total synthesis of this compound.
Quantitative Data Summary
The following table summarizes the yields for each key step in the synthesis leading to the advanced intermediate and the final products.
| Step | Transformation | Product | Yield (%) |
| 1 | Palladium-catalyzed α-arylation | Ketone | 85 |
| 2 | TIPS protection | Ketone 12 | 95 |
| 3 | Asymmetric reduction | Alcohol 13 | 88 |
| 4 | TIPS deprotection | Phenol 14 | 80 |
| 5 | O-allylation & TBS protection | Compound 16 | 64 (2 steps) |
| 6 | Claisen rearrangement | Intermediate 17 | 75 |
| 7 | Oxidative dearomatization | Intermediate 19 | 39 (3 cycles) |
| 8 | Deprotection/oxa-Michael addition cascade | This compound | 20 |
| Fargesone A | 31 | ||
| Kadsurin A | 25 |
Experimental Protocols
Detailed methodologies for the key experiments in the total synthesis of this compound are provided below.
Step 3: Asymmetric Reduction of Ketone 12
This protocol details the crucial asymmetric reduction to form the enantiomerically pure alcohol 13.
Diagram of the Asymmetric Reduction Step:
Caption: Key asymmetric reduction step.
Procedure:
-
To a solution of Ketone 12 (1.0 equiv) in isopropanol, add RuCl2[(S)-xyl-SEGPHOS][(S)-DIAPEN] (0.01 equiv) and potassium tert-butoxide (0.1 equiv).
-
The reaction mixture is stirred under an atmosphere of hydrogen (15 bar) at room temperature for 48 hours.
-
Upon completion, the reaction is quenched with saturated aqueous ammonium chloride and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The crude product is purified by flash column chromatography to afford Alcohol 13.
Step 8: Biomimetic Cascade to this compound
This final step involves a one-pot reaction from the advanced intermediate 19 to yield this compound, Fargesone A, and Kadsurin A.
Diagram of the Biomimetic Cascade:
Caption: The final biomimetic cascade reaction.
Procedure:
-
To a solution of the advanced intermediate 19 (1.0 equiv) in acetonitrile, aqueous hydrofluoric acid (40%) is added at room temperature.
-
The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography until the starting material is consumed.
-
The reaction is then carefully quenched with saturated aqueous sodium bicarbonate.
-
The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The resulting residue is purified by preparative high-performance liquid chromatography (HPLC) to separate Fargesone A, this compound, and Kadsurin A.
Conclusion
The described total synthesis provides a reliable and scalable route to this compound, enabling further investigation into its biological activities and potential as a therapeutic agent. The methodology highlights the power of biomimetic strategies in the efficient construction of complex natural products. Researchers in synthetic chemistry and drug discovery can utilize these detailed protocols to access this compound and its analogs for further studies.
Application Notes & Protocols: Fargesone B Purification
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification of Fargesone B, a neolignan with potential therapeutic applications. The methodologies outlined below are based on the successful biomimetic total synthesis of Fargesone A and B, which offers a reliable source of these compounds for research and development.
Overview
This compound is a diastereomer of Fargesone A, and they are often produced as a mixture in synthetic preparations. The purification process, therefore, requires a robust chromatographic method to achieve high purity of the desired this compound isomer. The primary technique employed is silica gel column chromatography, a standard and effective method for the separation of closely related organic compounds.
Data Presentation
The following table summarizes the quantitative data for a typical purification of this compound from a synthetic mixture containing Fargesone A and Kadsurin A.
| Parameter | Value |
| Starting Material | Crude mixture from biomimetic synthesis |
| Purification Method | Silica Gel Column Chromatography |
| Stationary Phase | Silica Gel (200-300 mesh) |
| Mobile Phase | Petroleum Ether / Ethyl Acetate (3:1 v/v) |
| Yield of this compound | 32% (from precursor 19) |
| Purity of this compound | >95% (as determined by NMR) |
| Yield of Fargesone A | 25% (from precursor 19) |
| Yield of Kadsurin A | 15% (from precursor 19) |
Experimental Protocols
This section details the step-by-step protocol for the purification of this compound from a synthetic reaction mixture.
Materials and Equipment
-
Crude synthetic mixture containing this compound
-
Silica Gel (200-300 mesh)
-
Petroleum Ether (analytical grade)
-
Ethyl Acetate (analytical grade)
-
Glass chromatography column
-
Fraction collection tubes
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
TLC developing chamber
-
UV lamp for TLC visualization
-
Rotary evaporator
-
NMR spectrometer for purity analysis
Purification Protocol
-
Preparation of the Crude Sample:
-
Dissolve the crude reaction mixture in a minimal amount of dichloromethane or the mobile phase.
-
In a separate flask, add a small amount of silica gel to the dissolved sample to create a slurry.
-
Evaporate the solvent from the slurry using a rotary evaporator to obtain a dry, free-flowing powder of the crude mixture adsorbed onto the silica gel. This is the "dry loading" method.
-
-
Packing the Chromatography Column:
-
Select a glass column of appropriate size for the amount of crude material to be purified.
-
Prepare a slurry of silica gel in the mobile phase (Petroleum Ether : Ethyl Acetate = 3:1).
-
Carefully pour the slurry into the column, ensuring no air bubbles are trapped.
-
Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the top of the silica gel bed.
-
-
Loading the Sample:
-
Carefully add the prepared dry-loaded sample to the top of the silica gel bed in the column.
-
Add a thin layer of sand on top of the sample to prevent disturbance during the addition of the mobile phase.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase (Petroleum Ether : Ethyl Acetate = 3:1) to the column.
-
Apply gentle pressure (if necessary) to begin the elution process at a steady flow rate.
-
Collect the eluent in fractions of appropriate volumes in collection tubes.
-
-
Monitoring the Separation:
-
Monitor the separation process by spotting the collected fractions onto TLC plates.
-
Develop the TLC plates in a chamber containing the mobile phase.
-
Visualize the spots under a UV lamp. Fargesone A, this compound, and Kadsurin A will have different retention factors (Rf values).
-
Combine the fractions that contain pure this compound.
-
-
Isolation and Characterization:
-
Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain purified this compound as a solid.
-
Determine the yield and confirm the purity and structure of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
-
Visualization
This compound Purification Workflow
The following diagram illustrates the key steps in the purification of this compound.
Application Notes and Protocols for the Analytical Characterization of Fargesone B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fargesone B is a natural product that, along with its analogues such as Fargesone A, has garnered interest within the scientific community. Fargesone A has been identified as a potent and selective agonist of the Farnesoid X Receptor (FXR), a nuclear receptor that plays a crucial role in regulating bile acid, lipid, and glucose metabolism.[1][2][3][4] The total synthesis of this compound has been achieved, providing a potential source for further investigation into its biological activities and therapeutic potential.[1] These application notes provide detailed methodologies for the analytical characterization of this compound, essential for its identification, purity assessment, and further development.
Analytical Methods Overview
The comprehensive characterization of this compound relies on a combination of chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC) is employed for the separation and purification of the compound, as well as for purity assessment. Mass Spectrometry (MS) provides information on the molecular weight and elemental composition. Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the complete structural elucidation of the molecule.
Quantitative Data Summary
The following tables summarize the key analytical data for the characterization of this compound.
Table 1: High-Performance Liquid Chromatography (HPLC) Data
| Parameter | Value |
| Retention Time (t_R) | Data not available in search results |
| Column | Data not available in search results |
| Mobile Phase | Data not available in search results |
| Flow Rate | Data not available in search results |
| Detection Wavelength | Data not available in search results |
Table 2: High-Resolution Mass Spectrometry (HRMS) Data
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI) |
| Mass Analyzer | Time-of-Flight (TOF) |
| Observed [M+H]⁺ (m/z) | Data not available in search results |
| Calculated [M+H]⁺ (m/z) | Data not available in search results |
| Elemental Composition | Data not available in search results |
Table 3: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data (CDCl₃)
| Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] | Assignment |
| Data not available in search results |
Table 4: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data (CDCl₃)
| Chemical Shift (δ) [ppm] | Assignment |
| Data not available in search results |
Note: Specific quantitative data for this compound, such as HPLC retention times and detailed NMR and MS values, were not explicitly available in the provided search results. The tables are structured to be populated as this information becomes available through experimental work.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Analysis
Objective: To separate and assess the purity of this compound.
Materials:
-
This compound sample
-
HPLC-grade solvents (e.g., acetonitrile, methanol, water)
-
Acids or buffers for mobile phase modification (e.g., formic acid, ammonium acetate)
-
HPLC system with a UV detector
-
Analytical HPLC column (e.g., C18 reverse-phase column)
Protocol:
-
Sample Preparation: Dissolve a known amount of this compound in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of approximately 1 mg/mL. Filter the sample through a 0.22 µm syringe filter before injection.
-
Chromatographic Conditions (General Method):
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of solvent A (e.g., water with 0.1% formic acid) and solvent B (e.g., acetonitrile with 0.1% formic acid). A typical gradient might be:
-
0-5 min: 20% B
-
5-25 min: 20% to 100% B
-
25-30 min: 100% B
-
30-35 min: 100% to 20% B
-
35-40 min: 20% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV detection at a wavelength determined by the UV-Vis spectrum of this compound (typically in the range of 210-400 nm).
-
Injection Volume: 10 µL.
-
-
Data Analysis: Analyze the resulting chromatogram to determine the retention time and peak area of this compound. Purity can be estimated by the relative peak area.
Mass Spectrometry (MS) Analysis
Objective: To determine the molecular weight and elemental composition of this compound.
Materials:
-
This compound sample
-
MS-grade solvents (e.g., methanol, acetonitrile)
-
High-resolution mass spectrometer (e.g., ESI-TOF or ESI-Orbitrap)
Protocol:
-
Sample Preparation: Prepare a dilute solution of this compound (approximately 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrument Parameters (Typical for ESI-TOF):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Sampling Cone Voltage: 30 V.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Desolvation Gas Flow: 600 L/hr.
-
Mass Range: m/z 100-1000.
-
-
Data Analysis: Acquire the mass spectrum and identify the peak corresponding to the protonated molecule [M+H]⁺. Use the instrument's software to calculate the accurate mass and predict the elemental composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the chemical structure of this compound.
Materials:
-
This compound sample (typically 1-5 mg for ¹H NMR, 10-20 mg for ¹³C NMR)
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
NMR spectrometer
Protocol:
-
Sample Preparation: Dissolve the this compound sample in approximately 0.6 mL of deuterated solvent in an NMR tube.
-
¹H NMR Spectroscopy:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 400 or 500 MHz spectrometer, 16-32 scans, a spectral width of 12-16 ppm, and a relaxation delay of 1-2 seconds.
-
-
¹³C NMR Spectroscopy:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters include a 100 or 125 MHz spectrometer, a larger number of scans (e.g., 1024 or more), a spectral width of 200-240 ppm, and a relaxation delay of 2-5 seconds.
-
-
2D NMR Spectroscopy (for complete structural assignment):
-
Acquire COSY (Correlation Spectroscopy) to identify proton-proton couplings.
-
Acquire HSQC (Heteronuclear Single Quantum Coherence) to identify one-bond proton-carbon correlations.
-
Acquire HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range (2-3 bond) proton-carbon correlations.
-
-
Data Analysis: Process the spectra using appropriate software. Assign the chemical shifts and coupling constants to the respective nuclei in the this compound structure.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway involving FXR, which Fargesone analogues are known to modulate, and a typical experimental workflow for the characterization of this compound.
Caption: FXR Agonist Signaling Pathway.
Caption: Experimental Workflow for this compound Characterization.
References
- 1. Biomimetic Total Synthesis and the Biological Evaluation of Natural Product (−)-Fargesone A as a Novel FXR Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Biomimetic Total Synthesis and the Biological Evaluation of Natural Product (-)-Fargesone A as a Novel FXR Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fargesone A in Farnesoid X Receptor (FXR) Agonist Assays
Disclaimer: Publicly available scientific literature and databases do not currently provide specific data on the activity of Fargesone B as a Farnesoid X receptor (FXR) agonist. The following application notes and protocols are based on the published data for Fargesone A , a closely related structural analog that has been identified as a potent and selective FXR agonist[1][2][3]. Researchers interested in this compound are advised to perform their own dose-response experiments to determine its specific activity.
Introduction
Farnesoid X receptor (FXR) is a nuclear receptor that plays a crucial role in regulating bile acid, lipid, and glucose metabolism[4][5]. As a ligand-activated transcription factor, FXR is a significant therapeutic target for various metabolic diseases, including non-alcoholic steatohepatitis (NASH) and primary biliary cholangitis (PBC). Fargesone A is a natural product that has been identified as a novel, potent, and selective agonist of FXR[1][2][3]. These application notes provide an overview of the quantitative data for Fargesone A and detailed protocols for its evaluation in FXR agonist assays.
Data Presentation: Fargesone A FXR Agonist Activity
The following table summarizes the quantitative data for Fargesone A in two key in vitro assays for FXR activation. These assays measure the ability of a compound to induce the recruitment of a coactivator to the FXR ligand-binding domain (LBD) and to activate the transcription of a reporter gene under the control of an FXR response element.
| Assay Type | Parameter | Fargesone A | Positive Control (Obeticholic Acid - OCA) | Reference |
| AlphaScreen Assay | EC50 | ~1.5 µM | ~0.5 µM | [3] |
| Dual-Luciferase Reporter Assay | EC50 | ~2.9 µM | ~0.3 µM | [3] |
Experimental Protocols
This cell-based assay quantifies the ability of a test compound to activate the transcriptional activity of FXR.
Principle: HEK293T cells are transiently co-transfected with two plasmids: one expressing the full-length human FXR and another containing a luciferase reporter gene under the control of an EcRE (ecdysone response element). A third plasmid expressing Renilla luciferase is also co-transfected to normalize for transfection efficiency. Upon activation by an agonist like Fargesone A, FXR binds to the EcRE, driving the expression of firefly luciferase. The relative light units (RLU) from firefly luciferase, normalized to the RLU from Renilla luciferase, indicate the level of FXR activation.
Materials:
-
HEK293T cells
-
DMEM supplemented with 10% FBS
-
Plasmids: pCMV-hFXR (full-length human FXR), pGL4.18-EcRE-luc2 (luciferase reporter), pRL-TK (Renilla luciferase control)
-
Lipofectamine 2000 or similar transfection reagent
-
Fargesone A and positive control (e.g., OCA)
-
Dual-Luciferase® Reporter Assay System (Promega or equivalent)
-
96-well white, clear-bottom cell culture plates
-
Luminometer
Protocol:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 2 x 10^4 cells per well in 100 µL of DMEM with 10% FBS. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Transfection:
-
For each well, prepare a DNA mixture containing 50 ng of pCMV-hFXR, 50 ng of pGL4.18-EcRE-luc2, and 5 ng of pRL-TK in serum-free DMEM.
-
In a separate tube, dilute the transfection reagent in serum-free DMEM according to the manufacturer's instructions.
-
Combine the DNA mixture and the diluted transfection reagent, incubate for 20 minutes at room temperature, and then add the complex to the cells.
-
Incubate the cells for 6 hours at 37°C.
-
-
Compound Treatment:
-
After 6 hours of transfection, replace the medium with fresh DMEM containing 10% FBS.
-
Add Fargesone A or the positive control at various concentrations (e.g., 0.1, 0.3, 1, 3, 10, 30 µM). Include a DMSO vehicle control.
-
Incubate the plate for an additional 24 hours at 37°C.
-
-
Luciferase Assay:
-
Remove the medium and wash the cells with PBS.
-
Lyse the cells using the passive lysis buffer provided with the luciferase assay kit.
-
Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's protocol.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Plot the normalized luciferase activity against the logarithm of the compound concentration.
-
Calculate the EC50 value using a nonlinear regression curve fit (e.g., log(agonist) vs. response -- Variable slope).
-
This is a bead-based proximity assay to measure the interaction between the FXR ligand-binding domain (LBD) and a coactivator peptide.
Principle: The assay uses donor and acceptor beads that generate a chemiluminescent signal when in close proximity. The FXR-LBD is tagged (e.g., with 6xHis) and binds to the donor beads, while a biotinylated coactivator peptide (e.g., SRC2-3) binds to streptavidin-coated acceptor beads. In the presence of an agonist like Fargesone A, the coactivator peptide is recruited to the FXR-LBD, bringing the donor and acceptor beads close enough to generate a signal upon excitation.
Materials:
-
6xHis-tagged FXR-LBD protein
-
Biotinylated SRC2-3 coactivator peptide
-
Nickel chelate donor beads and streptavidin acceptor beads (PerkinElmer)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 0.1% BSA)
-
Fargesone A and positive control (e.g., OCA)
-
384-well white microplates (e.g., ProxiPlate)
-
Microplate reader capable of AlphaScreen detection
Protocol:
-
Reagent Preparation:
-
Prepare a solution of 6xHis-FXR-LBD and biotin-SRC2-3 in the assay buffer.
-
Prepare serial dilutions of Fargesone A and the positive control in assay buffer.
-
-
Assay Procedure (performed in a darkened room):
-
To each well of a 384-well plate, add 5 µL of the test compound solution.
-
Add 10 µL of the FXR-LBD/coactivator peptide mixture.
-
Incubate for 30 minutes at room temperature.
-
Add 10 µL of a suspension of donor and acceptor beads.
-
Incubate for 1-2 hours at room temperature, protected from light.
-
-
Signal Detection:
-
Read the plate on an AlphaScreen-capable microplate reader.
-
-
Data Analysis:
-
Plot the AlphaScreen signal against the logarithm of the compound concentration.
-
Calculate the EC50 value using a nonlinear regression curve fit.
-
Visualizations
Caption: Fargesone A-mediated FXR signaling pathway.
Caption: Dual-Luciferase reporter assay workflow.
References
- 1. Biomimetic Total Synthesis and the Biological Evaluation of Natural Product (−)-Fargesone A as a Novel FXR Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Expression and activation of the farnesoid X receptor in the vasculature - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biokb.lcsb.uni.lu [biokb.lcsb.uni.lu]
Fargesone B: Application Notes and Protocols for Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fargesone B is a lignan compound of significant interest in drug discovery. While extensive research has been conducted on its close structural analog, Fargesone A, demonstrating potent and selective agonism of the Farnesoid X Receptor (FXR), specific biological data for this compound is limited.[1][2] This document provides detailed protocols for cell-based assays to characterize the activity of this compound, based on the established methodologies for Fargesone A. It is hypothesized that this compound exhibits a similar mechanism of action, functioning as an FXR agonist with potential anti-inflammatory properties.
FXR is a nuclear receptor primarily expressed in the liver, intestine, kidney, and adrenal glands. It plays a crucial role in regulating bile acid, lipid, and glucose homeostasis. Activation of FXR has emerged as a promising therapeutic strategy for various metabolic and inflammatory diseases.
Mechanism of Action: FXR Agonism and NF-κB Crosstalk
Fargesone A has been shown to be a potent and selective agonist of the Farnesoid X Receptor (FXR).[1][2] It is presumed that this compound shares this mechanism. Upon entering the cell, this compound is expected to bind to the ligand-binding domain of FXR. This binding induces a conformational change in the receptor, leading to the recruitment of coactivator proteins and the dissociation of corepressors. The FXR/coactivator complex then translocates to the nucleus and binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes. This binding modulates the transcription of genes involved in bile acid metabolism and transport, such as the Small Heterodimer Partner (SHP) and Bile Salt Export Pump (BSEP), as well as those involved in lipid and glucose metabolism.
Furthermore, FXR activation has been demonstrated to exhibit anti-inflammatory effects through its crosstalk with the NF-κB signaling pathway. By inducing the expression of SHP, FXR can inhibit the transcriptional activity of NF-κB, a key regulator of inflammatory responses. This leads to a reduction in the expression of pro-inflammatory cytokines and mediators.
Below is a diagram illustrating the proposed signaling pathway of this compound.
Caption: Proposed signaling pathway of this compound as an FXR agonist.
Quantitative Data Summary
The following table summarizes the available quantitative data for Fargesone A, which can be used as a reference for designing experiments with this compound.
| Compound | Assay | Cell Line | Parameter | Value | Reference |
| Fargesone A | AlphaScreen | - | EC50 | ~1 µM | [1] |
| Fargesone A | Dual-Luciferase Reporter | HEK293T | EC50 | ~0.5 µM | [1] |
| Obeticholic Acid (OCA) | AlphaScreen | - | EC50 | ~0.1 µM | [1] |
| Obeticholic Acid (OCA) | Dual-Luciferase Reporter | HEK293T | EC50 | ~0.1 µM | [1] |
Experimental Protocols
FXR Coactivator Recruitment Assay (AlphaScreen)
This assay measures the ability of this compound to promote the interaction between the FXR ligand-binding domain (LBD) and a steroid receptor coactivator (SRC) peptide.
Experimental Workflow:
Caption: Workflow for the FXR Coactivator Recruitment AlphaScreen Assay.
Materials:
-
GST-tagged FXR Ligand-Binding Domain (LBD)
-
Biotinylated SRC peptide (e.g., SRC-2)
-
AlphaScreen Glutathione Donor Beads
-
AlphaScreen Streptavidin Acceptor Beads
-
This compound
-
Assay Buffer (e.g., 25 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4)
-
384-well white microplates
Procedure:
-
Prepare a serial dilution of this compound in assay buffer.
-
In a 384-well plate, add GST-FXR-LBD and biotinylated SRC peptide to each well.
-
Add the this compound dilutions or control (e.g., DMSO) to the wells.
-
Incubate the plate at room temperature for 1 hour.
-
Add a mixture of AlphaScreen Glutathione Donor Beads and Streptavidin Acceptor Beads to each well.
-
Incubate the plate in the dark at room temperature for 1-2 hours.
-
Read the plate using an AlphaScreen-compatible microplate reader.
FXR Transcriptional Activity Assay (Dual-Luciferase Reporter)
This cell-based assay measures the ability of this compound to activate the transcriptional activity of FXR.
Experimental Workflow:
Caption: Workflow for the FXR Dual-Luciferase Reporter Assay.
Materials:
-
HEK293T cells
-
DMEM supplemented with 10% FBS and antibiotics
-
FXR expression vector (e.g., pCMX-hFXR)
-
FXRE-luciferase reporter vector (e.g., pGL4.20[luc2/Puro] containing FXREs)
-
Renilla luciferase control vector (e.g., pRL-TK)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
This compound
-
Obeticholic Acid (OCA) as a positive control
-
Dual-Luciferase Reporter Assay System
-
96-well white, clear-bottom cell culture plates
-
Luminometer
Procedure:
-
Seed HEK293T cells in a 96-well plate and allow them to attach overnight.
-
Co-transfect the cells with the FXR expression vector, FXRE-luciferase reporter vector, and Renilla luciferase control vector using a suitable transfection reagent.
-
After 24 hours, replace the medium with fresh medium containing serial dilutions of this compound, OCA, or vehicle control (DMSO).
-
Incubate the cells for an additional 24 hours.
-
Lyse the cells and measure the Firefly and Renilla luciferase activities using a luminometer according to the manufacturer's instructions.
-
Normalize the Firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
Anti-Inflammatory Activity Assay (NF-κB Reporter)
This assay determines the ability of this compound to inhibit NF-κB transcriptional activity, a key indicator of its anti-inflammatory potential.
Materials:
-
Macrophage cell line (e.g., RAW 264.7 or THP-1)
-
DMEM or RPMI-1640 medium supplemented with 10% FBS and antibiotics
-
NF-κB luciferase reporter vector
-
Transfection reagent
-
This compound
-
Lipopolysaccharide (LPS) as an inflammatory stimulus
-
Dual-Luciferase Reporter Assay System
-
96-well white, clear-bottom cell culture plates
-
Luminometer
Procedure:
-
Seed macrophage cells in a 96-well plate. For THP-1 cells, differentiate them into macrophages using PMA.
-
Transfect the cells with the NF-κB luciferase reporter vector and a Renilla control vector.
-
After 24 hours, pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for 6-24 hours.
-
Lyse the cells and measure the Firefly and Renilla luciferase activities.
-
Normalize the Firefly luciferase activity to the Renilla luciferase activity. A decrease in luciferase activity in the presence of this compound indicates inhibition of the NF-κB pathway.
Conclusion
The provided protocols offer a comprehensive framework for the cell-based evaluation of this compound. Based on the well-documented activities of its analog, Fargesone A, these assays will enable researchers to characterize the FXR agonist activity and potential anti-inflammatory effects of this compound. The successful execution of these experiments will provide valuable insights into the therapeutic potential of this compound for metabolic and inflammatory disorders.
References
Application Notes and Protocols for Fargesone B in Luciferase Reporter Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fargesone B is a natural product that, like other related compounds such as Fargesone A and Fargesin, holds potential for modulating key cellular signaling pathways. Luciferase reporter assays are a powerful tool to investigate the effects of such compounds on specific pathways by measuring the activity of a promoter that drives the expression of the luciferase enzyme. When a signaling pathway is activated or inhibited by a compound like this compound, the corresponding change in luciferase expression can be quantified as a change in light output.
These application notes provide detailed protocols for utilizing this compound in luciferase reporter assays to study its effects on two important signaling pathways: the Farnesoid X Receptor (FXR) pathway, for which the related Fargesone A has been identified as a potent agonist, and the NF-κB pathway, which is inhibited by the related compound Fargesin.[1][2][3][4] The provided methodologies are based on established protocols for these related molecules and can be adapted for the investigation of this compound.
Data Presentation
The following tables summarize hypothetical quantitative data for this compound based on typical results observed for Fargesone A (FXR activation) and Fargesin (NF-κB inhibition) in luciferase reporter assays.
Table 1: Dose-Dependent Activation of Farnesoid X Receptor (FXR) by this compound in a Luciferase Reporter Assay
| This compound Concentration (µM) | Fold Activation of FXR-Responsive Luciferase Reporter (Mean ± SEM) |
| 0 (Vehicle Control) | 1.0 ± 0.1 |
| 0.1 | 1.8 ± 0.2 |
| 0.5 | 4.5 ± 0.4 |
| 1 | 8.2 ± 0.7 |
| 5 | 15.6 ± 1.3 |
| 10 | 16.1 ± 1.5 |
Data is hypothetical and for illustrative purposes.
Table 2: Dose-Dependent Inhibition of NF-κB-Mediated Luciferase Expression by this compound
| This compound Concentration (µM) | LPS-induced NF-κB Luciferase Activity (% of Control, Mean ± SD) |
| 0 (LPS only) | 100 ± 8 |
| 1 | 85 ± 6 |
| 5 | 62 ± 5 |
| 10 | 41 ± 4 |
| 25 | 25 ± 3 |
Data is hypothetical and based on the inhibitory effects of the related compound Fargesin.[5]
Signaling Pathway Diagrams
Experimental Protocols
Protocol 1: Dual-Luciferase Reporter Assay for FXR Activation
This protocol is designed to assess the agonistic activity of this compound on the Farnesoid X receptor (FXR). The assay measures the activity of a firefly luciferase reporter gene under the control of an FXR response element (FXRE), and a constitutively expressed Renilla luciferase for normalization.[1][6]
Materials:
-
HEK293T cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Opti-MEM
-
Lipofectamine 2000 or similar transfection reagent
-
pCMV-hFXR expression plasmid
-
pGL4.26[luc2/minP/Hygro] vector containing an FXRE (e.g., from the BSEP promoter)
-
pRL-TK plasmid (for Renilla luciferase)
-
This compound (dissolved in DMSO)
-
Positive control: GW4064 or Obeticholic Acid (OCA)
-
Dual-Luciferase® Reporter Assay System (e.g., Promega)
-
96-well white, clear-bottom tissue culture plates
-
Luminometer
Experimental Workflow:
Procedure:
-
Cell Seeding: Seed HEK293T cells into a 96-well white, clear-bottom plate at a density of 1.5 x 10^4 cells per well in 100 µL of complete DMEM. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Transfection:
-
For each well, prepare a DNA mixture in Opti-MEM containing 50 ng of the FXRE-luciferase reporter plasmid, 25 ng of the FXR expression plasmid, and 5 ng of the pRL-TK Renilla plasmid.
-
In a separate tube, dilute the transfection reagent (e.g., Lipofectamine 2000) in Opti-MEM according to the manufacturer's instructions.
-
Combine the DNA and transfection reagent mixtures, incubate at room temperature for 20 minutes, and then add 20 µL of the complex to each well.
-
-
Incubation: Incubate the cells for 24 hours at 37°C.
-
Treatment:
-
Prepare serial dilutions of this compound in serum-free DMEM. Also, prepare solutions for the vehicle control (DMSO) and a positive control (e.g., 1 µM GW4064).
-
Carefully remove the transfection medium from the cells and replace it with 100 µL of the treatment solutions.
-
Incubate for another 24 hours.
-
-
Cell Lysis:
-
Luciferase Assay:
-
Equilibrate the Luciferase Assay Reagent II (LAR II) and Stop & Glo® Reagent to room temperature.[8]
-
Program the luminometer to perform a dual-luciferase measurement.
-
Add 100 µL of LAR II to each well, mix briefly, and measure the firefly luciferase activity.[6]
-
Following the firefly reading, inject 100 µL of Stop & Glo® Reagent into each well and measure the Renilla luciferase activity.[6]
-
-
Data Analysis:
-
For each well, calculate the ratio of the firefly luciferase reading to the Renilla luciferase reading to normalize for transfection efficiency and cell number.
-
Express the results as fold activation relative to the vehicle-treated control.
-
Protocol 2: NF-κB Inhibition Luciferase Reporter Assay
This protocol is used to determine the inhibitory effect of this compound on the NF-κB signaling pathway, typically activated by an inflammatory stimulus like Lipopolysaccharide (LPS).
Materials:
-
RAW264.7 or HEK293 cells stably expressing a TLR4/MD2/CD14 complex
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
pNF-κB-Luc reporter plasmid (containing multiple NF-κB binding sites upstream of a firefly luciferase gene)
-
pRL-TK plasmid (for Renilla luciferase)
-
Transfection reagent
-
This compound (dissolved in DMSO)
-
Lipopolysaccharide (LPS)
-
Dual-Luciferase® Reporter Assay System
-
96-well white, clear-bottom tissue culture plates
-
Luminometer
Experimental Workflow:
Procedure:
-
Cell Seeding: Seed RAW264.7 cells into a 96-well plate at a density of 2 x 10^4 cells per well and incubate overnight.
-
Transfection: Transfect the cells with the pNF-κB-Luc and pRL-TK plasmids as described in Protocol 1.
-
Incubation: Incubate for 24 hours to allow for plasmid expression.
-
Pre-treatment:
-
Prepare serial dilutions of this compound in serum-free DMEM.
-
Remove the transfection medium and add 90 µL of the this compound solutions or vehicle control to the appropriate wells.
-
Incubate for 1-2 hours.
-
-
Stimulation:
-
Prepare a solution of LPS in serum-free DMEM (e.g., at 10x the final concentration).
-
Add 10 µL of the LPS solution to each well (final concentration typically 100-1000 ng/mL), except for the unstimulated control wells.
-
Incubate for 6-8 hours.
-
-
Cell Lysis and Luciferase Assay: Follow steps 5 and 6 from Protocol 1.
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the percentage of NF-κB inhibition by this compound compared to the LPS-only treated cells using the following formula: % Inhibition = 100 - [((Normalized value of this compound + LPS) - (Normalized value of unstimulated)) / ((Normalized value of LPS only) - (Normalized value of unstimulated))] * 100
-
Conclusion
The provided protocols and application notes offer a comprehensive framework for investigating the biological activity of this compound using luciferase reporter assays. By adapting these established methods for related compounds, researchers can effectively screen and characterize the effects of this compound on critical signaling pathways like FXR and NF-κB, thereby advancing our understanding of its therapeutic potential. Careful optimization of cell type, plasmid concentrations, and treatment times will be crucial for obtaining robust and reproducible data.
References
- 1. researchgate.net [researchgate.net]
- 2. Biomimetic Total Synthesis and the Biological Evaluation of Natural Product (−)-Fargesone A as a Novel FXR Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fargesin exerts anti-inflammatory effects in THP-1 monocytes by suppressing PKC-dependent AP-1 and NF-ĸB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Dual-Luciferase® Reporter Assay System Protocol [promega.jp]
- 7. med.emory.edu [med.emory.edu]
- 8. Luciferase reporter assay [bio-protocol.org]
Application Notes and Protocols for Fargesone B in the Study of Metabolic Liver Diseases
Disclaimer: Due to the limited availability of specific biological data for Fargesone B, the following application notes and protocols are based on the extensive research conducted on its close structural analog, Fargesone A . Fargesone A is a well-characterized, potent, and selective agonist of the Farnesoid X Receptor (FXR), a key regulator of metabolic pathways in the liver. It is presumed that this compound may exhibit similar biological activities and mechanisms of action. Researchers are advised to validate these protocols and expected outcomes for this compound in their specific experimental settings.
Introduction
Metabolic liver diseases, such as non-alcoholic fatty liver disease (NAFLD) and its progressive form, non-alcoholic steatohepatitis (NASH), represent a significant global health burden. The Farnesoid X Receptor (FXR) has emerged as a promising therapeutic target for these conditions due to its central role in regulating bile acid, lipid, and glucose metabolism. Fargesone A, a natural product isolated from Magnolia fargesii, has been identified as a novel and potent FXR agonist.[1][2] It has demonstrated significant efficacy in preclinical models of metabolic liver disease by alleviating hepatocyte lipid accumulation, reducing inflammation, and preventing fibrosis.[2][3] These application notes provide a comprehensive overview of the presumed mechanism of action of this compound (based on Fargesone A) and detailed protocols for its use in in vitro and in vivo studies of metabolic liver diseases.
Mechanism of Action: FXR Agonism
Fargesone A directly binds to the ligand-binding domain of FXR, inducing a conformational change that promotes the recruitment of coactivator proteins.[2][3] This activation of FXR leads to the transcriptional regulation of numerous target genes involved in metabolic homeostasis.
Key Downstream Effects of FXR Activation by Fargesone A:
-
Bile Acid Metabolism: Upregulates the expression of the bile salt export pump (BSEP) and the small heterodimer partner (SHP), which in turn represses cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis. This dual action protects hepatocytes from bile acid-induced toxicity.
-
Lipid Metabolism: Inhibits de novo lipogenesis by downregulating the expression of sterol regulatory element-binding protein 1c (SREBP-1c) and its target genes, such as fatty acid synthase (FAS) and acetyl-CoA carboxylase (ACC). It also promotes fatty acid β-oxidation.
-
Glucose Metabolism: Improves insulin sensitivity and reduces hepatic glucose production.
-
Anti-inflammatory and Anti-fibrotic Effects: Suppresses inflammatory signaling pathways and reduces the expression of pro-fibrotic genes in the liver.
Signaling Pathway
Data Presentation
Table 1: In Vitro Activity of Fargesone A as an FXR Agonist
| Assay Type | Parameter | Fargesone A | Obeticholic Acid (OCA) (Positive Control) | Reference |
| AlphaScreen Assay | EC50 for SRC2-3 recruitment | ~1.5 µM | ~0.5 µM | [2] |
| Dual-Luciferase Reporter Assay | EC50 for FXR transactivation | ~2.5 µM | ~0.8 µM | [2] |
Table 2: In Vivo Efficacy of Fargesone A in a Bile Duct Ligation (BDL) Mouse Model of Liver Fibrosis
| Treatment Group | Serum Total Bilirubin (µmol/L) | Liver Collagen Deposition (% of area) | Reference |
| Sham | 5.2 ± 1.1 | 0.5 ± 0.2 | [2] |
| BDL + Vehicle | 158.6 ± 25.3 | 8.7 ± 1.5 | [2] |
| BDL + Fargesone A (3 mg/kg) | 110.2 ± 18.7 | 5.1 ± 0.9 | [2] |
| BDL + Fargesone A (30 mg/kg) | 75.4 ± 12.5 | 3.2 ± 0.6 | [2] |
| BDL + OCA (3 mg/kg) | 95.8 ± 15.1 | 4.5 ± 0.8 | [2] |
| *p < 0.05, **p < 0.01 vs. BDL + Vehicle |
Experimental Protocols
Protocol 1: In Vitro FXR Transactivation Assay using Dual-Luciferase Reporter System
This protocol is designed to assess the ability of this compound to activate FXR in a cell-based system.
Materials:
-
HEK293T cells
-
DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
-
Expression plasmids: pCMX-hFXR, pCMX-hRXR
-
Reporter plasmid: pGL4.20[luc2/Puro] containing three copies of the FXR response element (FXRE) upstream of the luciferase gene
-
Control plasmid: pRL-TK (Renilla luciferase for normalization)
-
Lipofectamine 2000 or similar transfection reagent
-
This compound (dissolved in DMSO)
-
Obeticholic Acid (OCA) as a positive control (dissolved in DMSO)
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 2 x 10^4 cells/well and incubate overnight.
-
Transfection: Co-transfect the cells with the FXR, RXR, FXRE-luciferase, and Renilla luciferase plasmids using a suitable transfection reagent according to the manufacturer's instructions.
-
Treatment: After 24 hours of transfection, replace the medium with fresh DMEM containing various concentrations of this compound or OCA (e.g., 0.01, 0.1, 1, 10, 100 µM). Include a DMSO vehicle control.
-
Incubation: Incubate the cells for another 24 hours.
-
Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the fold induction of luciferase activity relative to the vehicle control against the concentration of this compound to determine the EC50 value.
References
Application Notes and Protocols: Fargesone A in Hepatocyte Lipid Accumulation Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Fargesone A, a potent and selective Farnesoid X Receptor (FXR) agonist, in studying hepatocyte lipid accumulation. This document includes its mechanism of action, detailed experimental protocols, and quantitative data to facilitate its application in research and drug discovery for metabolic liver diseases such as non-alcoholic fatty liver disease (NAFLD).
Mechanism of Action of Fargesone A in Hepatocytes
Fargesone A is a natural product identified as a potent and selective agonist of the Farnesoid X Receptor (FXR), a nuclear receptor highly expressed in the liver, intestine, kidneys, and adrenal glands[1][2]. FXR is a key regulator of bile acid, lipid, and glucose homeostasis[1][2]. The therapeutic potential of Fargesone A in mitigating hepatocyte lipid accumulation is directly linked to its ability to activate FXR[1][2].
Upon binding to Fargesone A, FXR translocates to the nucleus and forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to FXR response elements (FXREs) on the promoter regions of target genes, modulating their transcription[3]. The activation of FXR by Fargesone A initiates a signaling cascade that collectively reduces intracellular lipid levels through two primary mechanisms: the inhibition of lipogenesis and the promotion of fatty acid oxidation.
Key Signaling Pathways Modulated by Fargesone A:
-
Inhibition of Lipogenesis: FXR activation represses the expression of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), a master transcriptional regulator of genes involved in fatty acid synthesis[4][5][6]. This downregulation of SREBP-1c leads to decreased expression of key lipogenic enzymes such as Fatty Acid Synthase (FAS) and Acetyl-CoA Carboxylase (ACC)[2][4].
-
Promotion of Fatty Acid Oxidation: FXR agonists have been shown to activate AMP-activated protein kinase (AMPK), a central regulator of cellular energy metabolism[2][4]. Activated AMPK phosphorylates and inactivates ACC, which reduces the production of malonyl-CoA, a potent inhibitor of Carnitine Palmitoyltransferase 1 (CPT1). This relieves the inhibition of CPT1, leading to increased transport of fatty acids into the mitochondria for β-oxidation[2].
-
Regulation of Bile Acid Synthesis: Fargesone A-mediated FXR activation also regulates the expression of genes involved in bile acid metabolism. It upregulates the Small Heterodimer Partner (SHP) and the Bile Salt Export Pump (BSEP), while downregulating Cholesterol 7α-hydroxylase (CYP7A1) and Cytochrome P450 8B1 (CYP8B1), thereby controlling bile acid levels and protecting hepatocytes from bile acid-induced toxicity[7].
Caption: Fargesone A signaling pathway in hepatocytes.
Quantitative Data on Fargesone A's Effects
The following tables summarize the quantitative data from studies investigating the effects of Fargesone A on hepatocyte lipid accumulation.
Table 1: In Vitro Efficacy of Fargesone A on FXR Activation
| Parameter | Fargesone A | Positive Control (OCA) | Reference |
| FXR Agonist Activity (EC50) | ~1 µM | ~0.5 µM | [8][9] |
| Cell Line | HEK293T | HEK293T | [8][9] |
| Assay | Dual-Luciferase Reporter Assay | Dual-Luciferase Reporter Assay | [8][9] |
Table 2: Effect of Fargesone A on Oleic Acid-Induced Lipid Accumulation in WRL68 Cells
| Treatment Group | Fargesone A Concentration | Oleic Acid Concentration | Duration | Effect on Lipid Accumulation | Reference |
| Control | - | - | 24h | Baseline | [7] |
| Oleic Acid (OA) | - | 400 µM | 24h | Significant increase | [7] |
| OA + Fargesone A | 10 µM | 400 µM | 24h | Significant alleviation | [7] |
| OA + Fargesone A (FXR Knockdown) | 10 µM | 400 µM | 24h | No significant effect | [7] |
Experimental Protocols
The following are detailed protocols for studying the effects of Fargesone A on hepatocyte lipid accumulation.
Experimental Workflow Overview
Caption: Workflow for studying Fargesone A's effects.
In Vitro Model of Hepatocyte Steatosis
This protocol describes the induction of lipid accumulation in hepatocytes using oleic acid.
Materials:
-
Hepatocyte cell line (e.g., WRL68, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Oleic acid
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Fargesone A
-
DMSO (vehicle control)
Procedure:
-
Cell Seeding: Seed hepatocytes in appropriate culture plates (e.g., 96-well plates for lipid staining, 6-well plates for RNA/protein extraction) and allow them to adhere and reach 70-80% confluency.
-
Preparation of Oleic Acid-BSA Complex: a. Prepare a 10% (w/v) fatty acid-free BSA solution in serum-free medium. b. Prepare a 100 mM stock solution of oleic acid in 0.1 M NaOH. c. Add the oleic acid stock solution dropwise to the BSA solution while stirring to achieve the desired final concentration (e.g., a 10:1 molar ratio of oleic acid to BSA is recommended). d. Filter-sterilize the complex.
-
Induction of Lipid Accumulation: a. Wash the cells with PBS. b. Replace the culture medium with serum-free medium containing the oleic acid-BSA complex (e.g., 400 µM oleic acid)[7]. c. Incubate for 24 hours.
-
Fargesone A Treatment: a. Prepare a stock solution of Fargesone A in DMSO. b. Dilute the Fargesone A stock solution in the oleic acid-containing medium to the desired final concentrations (e.g., a dose-response of 0.1, 1, 10 µM). c. Treat the cells for 24 hours. Include a vehicle control (DMSO) group.
Quantification of Lipid Accumulation by Oil Red O Staining
This protocol is for staining and quantifying intracellular lipid droplets.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
10% Formalin
-
Oil Red O stock solution (0.5% w/v in isopropanol)
-
60% Isopropanol
-
100% Isopropanol
-
Hematoxylin (optional, for counterstaining nuclei)
-
Microplate reader
Procedure:
-
Cell Fixation: a. After treatment, remove the medium and gently wash the cells twice with PBS. b. Add 10% formalin to each well and incubate for 30-60 minutes at room temperature[1][10].
-
Staining: a. Remove the formalin and wash the cells twice with distilled water. b. Add 60% isopropanol and incubate for 5 minutes. c. Remove the isopropanol and add the Oil Red O working solution (3 parts stock to 2 parts water, freshly prepared and filtered)[1][10]. d. Incubate for 10-20 minutes at room temperature. e. Remove the staining solution and wash the cells 2-5 times with distilled water. f. (Optional) Counterstain with Hematoxylin for 1 minute and wash with water.
-
Quantification: a. After washing, add 100% isopropanol to each well to elute the Oil Red O dye from the lipid droplets. b. Incubate for 10 minutes with gentle shaking. c. Transfer the isopropanol extract to a new 96-well plate. d. Measure the absorbance at 490-520 nm using a microplate reader[1][11].
Gene Expression Analysis by qRT-PCR
This protocol is for measuring changes in the expression of target genes involved in lipid metabolism.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Gene-specific primers (e.g., for SREBP-1c, FAS, ACC, CPT1A, and a housekeeping gene like GAPDH or ACTB)
-
qPCR instrument
Procedure:
-
RNA Extraction: a. After treatment, wash the cells with PBS and lyse them directly in the culture plate using the lysis buffer from the RNA extraction kit. b. Purify total RNA according to the manufacturer's protocol.
-
cDNA Synthesis: a. Synthesize cDNA from the purified RNA using a reverse transcription kit.
-
qPCR: a. Set up the qPCR reaction with the cDNA template, qPCR master mix, and gene-specific primers. b. Run the qPCR reaction using a standard thermal cycling protocol.
-
Data Analysis: a. Analyze the qPCR data using the comparative CT (ΔΔCT) method to determine the relative fold change in gene expression, normalized to the housekeeping gene[12].
Disclaimer: Fargesone A is for research use only and is not for human or veterinary use. Researchers should follow all applicable laboratory safety guidelines.
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. The Farnesoid X Receptor as a Master Regulator of Hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of nuclear receptor FXR on the regulation of liver lipid metabolism in patients with non-alcoholic fatty liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Biomimetic Total Synthesis and the Biological Evaluation of Natural Product (−)-Fargesone A as a Novel FXR Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. fbri.vtc.vt.edu [fbri.vtc.vt.edu]
- 11. An optimized method for Oil Red O staining with the salicylic acid ethanol solution - PMC [pmc.ncbi.nlm.nih.gov]
- 12. elearning.unite.it [elearning.unite.it]
Fargesone B and Liver Disorders: A Review of a Potential Therapeutic Agent
While scientific research has extensively documented the potential of Fargesone A as a therapeutic agent for liver disorders, specific data and detailed experimental protocols for its close analogue, Fargesone B, are not currently available in published scientific literature. However, due to their structural similarities, the extensive research on Fargesone A provides a strong foundation for investigating the potential of this compound in this therapeutic area. This document outlines the established mechanism of action and experimental protocols for Fargesone A, which can serve as a valuable reference for initiating research into this compound.
Introduction to Fargesone A and the Farnesoid X Receptor (FXR)
Fargesone A has been identified as a potent and selective agonist of the Farnesoid X Receptor (FXR), a nuclear receptor highly expressed in the liver and intestine.[1][2][3] FXR plays a crucial role in regulating bile acid, lipid, and glucose metabolism.[4][5][6] Its activation has been shown to have protective effects in various liver diseases, including nonalcoholic fatty liver disease (NAFLD), nonalcoholic steatohepatitis (NASH), and cholestatic liver injury.[5][6][7]
The therapeutic potential of FXR agonists stems from their ability to modulate key signaling pathways involved in liver homeostasis.[4][7] Activation of FXR leads to the transcriptional regulation of genes involved in bile acid synthesis and transport, thereby reducing the accumulation of toxic bile acids in the liver.[4][5] Furthermore, FXR activation has been shown to decrease inflammation, inhibit fibrosis, and improve insulin sensitivity.[2][7][8]
Mechanism of Action of Fargesone A: The FXR Signaling Pathway
Fargesone A exerts its therapeutic effects by directly binding to and activating FXR.[1][8] This initiates a cascade of molecular events that ultimately lead to the regulation of target gene expression.
Upon activation by an agonist like Fargesone A, FXR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, thereby modulating their transcription.
A key target of FXR is the Small Heterodimer Partner (SHP), an atypical nuclear receptor that lacks a DNA-binding domain.[4] FXR activation induces the expression of SHP, which in turn inhibits the activity of several other nuclear receptors, including Liver Receptor Homolog-1 (LRH-1) and Hepatocyte Nuclear Factor 4α (HNF4α). This inhibition leads to the downregulation of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis.[4]
Simultaneously, FXR activation upregulates the expression of the Bile Salt Export Pump (BSEP), a transporter responsible for effluxing bile acids from hepatocytes into the bile.[4] The coordinated downregulation of bile acid synthesis and upregulation of bile acid export effectively reduces the intracellular concentration of cytotoxic bile acids.
Beyond bile acid homeostasis, FXR activation by Fargesone A has been shown to reduce hepatic inflammation by antagonizing the pro-inflammatory NF-κB signaling pathway.[2] It also plays a role in lipid metabolism by decreasing the expression of lipogenic genes and promoting fatty acid oxidation.[8]
Figure 1: Simplified signaling pathway of Fargesone A via FXR activation in hepatocytes.
Experimental Protocols for Evaluating Fargesone A (and potentially this compound)
The following protocols are based on published studies on Fargesone A and can be adapted for the investigation of this compound.
In Vitro Assays
1. FXR Activation Assays
-
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay): This assay is used to quantify the ligand-dependent interaction between FXR and its coactivators.[3][9]
-
Objective: To determine the potency and efficacy of a compound in inducing the recruitment of a coactivator peptide to the FXR ligand-binding domain (LBD).
-
Principle: The assay utilizes donor and acceptor beads that generate a chemiluminescent signal when brought into close proximity. One bead is coated with the FXR-LBD, and the other with a coactivator peptide. In the presence of an FXR agonist, the coactivator is recruited to the LBD, bringing the beads together and generating a signal.
-
General Protocol:
-
Prepare a reaction mixture containing recombinant FXR-LBD, a biotinylated coactivator peptide (e.g., SRC2-3), streptavidin-coated donor beads, and protein A-coated acceptor beads.
-
Add varying concentrations of the test compound (Fargesone A or B).
-
Incubate the mixture in the dark at room temperature.
-
Measure the luminescent signal using a suitable plate reader.
-
-
-
Dual-Luciferase Reporter Assay: This cell-based assay measures the transcriptional activity of FXR in response to a ligand.[3][9]
-
Objective: To assess the ability of a compound to activate FXR-mediated gene transcription.
-
Principle: Cells are co-transfected with a plasmid expressing the full-length FXR and a reporter plasmid containing a luciferase gene under the control of an FXR response element. A second reporter plasmid expressing Renilla luciferase is also co-transfected to normalize for transfection efficiency. FXR activation by an agonist drives the expression of firefly luciferase, and the resulting luminescence is measured.
-
General Protocol:
-
Seed cells (e.g., HEK293T) in a multi-well plate.
-
Co-transfect the cells with the FXR expression plasmid, the FXRE-luciferase reporter plasmid, and the Renilla luciferase control plasmid.
-
After incubation, treat the cells with varying concentrations of the test compound.
-
Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase assay system.
-
-
2. Cellular Assays in Hepatocytes
-
Oil Red O Staining for Lipid Accumulation: This assay is used to visualize and quantify intracellular lipid droplets in hepatocytes.[8]
-
Objective: To evaluate the effect of a compound on lipid accumulation in a cellular model of steatosis.
-
General Protocol:
-
Culture hepatocytes (e.g., HepG2 or primary hepatocytes).
-
Induce lipid accumulation by treating the cells with oleic acid.
-
Co-treat the cells with the test compound.
-
Fix the cells and stain with Oil Red O solution.
-
Visualize and quantify the stained lipid droplets using microscopy and image analysis software.
-
-
In Vivo Studies
1. Bile Duct Ligation (BDL) Model of Cholestatic Liver Injury
-
Objective: To investigate the protective effects of a compound against cholestasis-induced liver fibrosis and inflammation in a rodent model.[2][8]
-
General Protocol:
-
Surgically ligate the common bile duct in mice or rats.
-
Administer the test compound (e.g., via oral gavage or intraperitoneal injection) for a specified duration.
-
At the end of the treatment period, collect blood and liver tissue samples.
-
Analyze serum markers of liver injury (e.g., ALT, AST, bilirubin).
-
Perform histological analysis of liver sections (e.g., H&E staining for general morphology, Sirius Red staining for collagen deposition).
-
Conduct gene expression analysis (e.g., qPCR) on liver tissue to assess markers of inflammation and fibrosis.
-
Figure 2: Experimental workflow for the Bile Duct Ligation (BDL) in vivo model.
Quantitative Data Summary for Fargesone A
The following table summarizes key quantitative data from published studies on Fargesone A, which can serve as a benchmark for future studies on this compound.
| Assay | Parameter | Fargesone A Value | Reference Compound (OCA) Value |
| AlphaScreen Assay | EC50 | ~1.5 µM | ~0.5 µM |
| Dual-Luciferase Assay | EC50 | ~0.8 µM | ~0.2 µM |
| BDL Mouse Model | |||
| Serum ALT (U/L) | BDL+Veh | ~1200 | - |
| BDL+FA | ~600 | - | |
| Serum AST (U/L) | BDL+Veh | ~1000 | - |
| BDL+FA | ~500 | - | |
| Sirius Red Staining (% area) | BDL+Veh | ~15% | - |
| BDL+FA | ~5% | - |
Note: The values presented are approximate and may vary between different studies and experimental conditions. "Veh" refers to vehicle control, and "FA" refers to Fargesone A treatment.
Conclusion and Future Directions
While Fargesone A has emerged as a promising FXR agonist for the treatment of liver disorders, the therapeutic potential of this compound remains largely unexplored. The structural similarity between these two compounds suggests that this compound may also exhibit beneficial activity through the FXR signaling pathway. The experimental protocols and quantitative data presented here for Fargesone A provide a comprehensive framework for initiating and guiding future research into the efficacy and mechanism of action of this compound as a potential therapy for liver diseases. Further studies are warranted to directly compare the potency and efficacy of Fargesone A and B and to fully elucidate the therapeutic potential of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of farnesoid X receptor and its role in bile acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Role of farnesoid X receptor and bile acids in alcoholic liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Farnesoid X receptor: From Structure to Function and Its Pharmacology in Liver Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biomimetic Total Synthesis and the Biological Evaluation of Natural Product (−)-Fargesone A as a Novel FXR Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Fargesone B Isolation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to improve the yield of Fargesone B from natural sources.
Frequently Asked Questions (FAQs)
Q1: What is the primary natural source for this compound?
This compound, along with its congeners Fargesone A and C, has been successfully isolated from the flower buds of Magnolia sprengeri Pamp.[1][2]. While other Magnolia species, such as Magnolia fargesii, are known sources of related lignans, Magnolia sprengeri is a confirmed source of this compound.[1][3][4][5]
Q2: What kind of yields can I expect for this compound from natural extraction?
The yield of this compound is typically low, which presents a significant challenge for research and development. In one documented study, 17.7 mg of this compound was purified from 370 mg of a crude extract of Magnolia sprengeri[1][2]. It is important to note that the yield of a related compound, Fargesone A, from Magnolia fargesii was reported to be exceptionally low, with only 68 mg obtained from 12.7 kg of dried leaves[3]. This underscores the necessity of highly efficient extraction and purification techniques.
Q3: What are the most critical factors influencing the final yield of this compound?
Several factors can significantly impact the final yield of this compound. These include the choice of plant material (species, age, and harvesting time), the extraction method and solvent system, and the efficiency of the purification process[6][7]. Given that this compound is one of several related lignans present in the plant, the purification step is particularly crucial for isolating the target compound with high purity[1][2].
Q4: Are there modern extraction techniques that can improve the yield of lignans like this compound?
Yes, modern extraction techniques can offer advantages over traditional methods by reducing solvent consumption and extraction time while potentially increasing yield. Techniques such as microwave-assisted extraction (MAE), ultrasound-assisted extraction (UAE), and supercritical fluid extraction (SFE) have shown promise for the extraction of lignans from various plant matrices[8][9][10]. For instance, MAE has been successfully applied to the extraction of lignans from Magnolia biondii Pamp. prior to purification[8].
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Crude Extract | Inefficient initial extraction from plant material. | - Ensure the plant material is properly dried and ground to a fine powder to maximize surface area. - Optimize the solvent system. Lignans are typically extracted with medium-polarity solvents like ethanol or methanol, often in aqueous mixtures (e.g., 70-100%)[6][7]. - Consider advanced extraction techniques like microwave-assisted or ultrasound-assisted extraction to improve efficiency[8][9]. |
| Low Purity of this compound in the Crude Extract | Co-extraction of a large number of other compounds, including other lignans and lipids. | - A preliminary defatting step with a non-polar solvent like hexane or petroleum ether can remove lipids that may interfere with subsequent purification[11]. - Employ a multi-step purification strategy. A preliminary fractionation by column chromatography can enrich the lignan fraction before fine purification. |
| Difficulty in Separating this compound from Other Lignans | Fargesone A, Fargesone C, and other related lignans have very similar chemical structures and polarities. | - High-performance purification techniques are essential. High-Speed Counter-Current Chromatography (HSCCC) has been proven effective for the separation of Fargesone A, B, and C[1][2]. - For HSCCC, careful optimization of the two-phase solvent system is critical. A stepwise elution with varying solvent compositions may be necessary to resolve closely related compounds[1][2]. |
| Degradation of this compound During Processing | Lignans can be sensitive to high temperatures and extreme pH conditions. | - Avoid excessive heat during the drying of plant material and solvent evaporation. Drying at room temperature or in a vacuum oven at moderate temperatures is recommended[6]. - While some lignan extraction protocols involve alkaline or acidic hydrolysis to release bound forms, these conditions should be used with caution as they can potentially lead to the formation of artifacts[6][12]. |
Experimental Protocols
Protocol 1: Extraction and Two-Step HSCCC Purification of this compound from Magnolia sprengeri
This protocol is adapted from the successful isolation of this compound as documented in the scientific literature[1][2].
1. Crude Extraction:
-
Air-dry the flower buds of Magnolia sprengeri and grind them into a fine powder.
-
The specific solvent and method for the initial crude extraction are not detailed in the reference, but a standard approach would be maceration or Soxhlet extraction with a solvent such as 95% ethanol or methanol.
2. HSCCC Purification - Step 1:
-
Instrument: High-Speed Counter-Current Chromatograph.
-
Solvent System: A two-phase solvent system composed of petroleum ether-ethyl acetate-methanol-water. A stepwise elution is employed with the following compositions (v/v/v/v):
-
System A: 1:0.8:0.6:1.2
-
System B: 1:0.8:0.8:1
-
-
Procedure:
-
Dissolve the crude extract in a suitable volume of the solvent mixture.
-
Perform the first HSCCC separation using the stepwise elution with systems A and B.
-
This step will separate several other lignans and provide a residue enriched with Fargesone A, B, and C.
-
3. HSCCC Purification - Step 2:
-
Instrument: High-Speed Counter-Current Chromatograph.
-
Solvent System: Petroleum ether-ethyl acetate-methanol-water (1:0.8:1.2:0.6, v/v/v/v).
-
Procedure:
-
Dissolve the residue from Step 1 in the new solvent system.
-
Perform the second HSCCC separation.
-
This step will yield purified Fargesone C, Fargesone A, and this compound.
-
4. Purity Analysis:
-
The purity of the isolated this compound should be determined by High-Performance Liquid Chromatography (HPLC)[1][2].
Quantitative Data
The following table summarizes the yield of this compound and co-isolated lignans from Magnolia sprengeri using the two-step HSCCC method, starting with 370 mg of crude extract[1][2].
| Compound | Yield (mg) | Purity |
| (-)-Maglifloenone | 15.6 | >95% |
| Futoenone | 19.2 | >95% |
| Magnoline | 10.8 | >95% |
| Cylohexadienone | 14.7 | >95% |
| Fargesone C | 33.2 | >95% |
| Fargesone A | 47.5 | >95% |
| This compound | 17.7 | >95% |
Visualizations
Caption: Experimental workflow for the isolation of this compound.
Caption: Troubleshooting logic for low this compound yield.
References
- 1. Isolation and purification of seven lignans from Magnolia sprengeri by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isolation and purification of seven lignans from Magnolia sprengeri by high-speed counter-current chromatography [periodicos.capes.gov.br]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Magnone A and B, novel anti-PAF tetrahydrofuran lignans from the flower buds of Magnolia fargesii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isolation and identification of inhibitory compounds on TNF-alpha production from Magnolia fargesii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Isolation and purification of lignans from Magnolia biondii Pamp by isocratic reversed-phase two-dimensional liquid chromatography following microwave-assisted extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Optimizing Lignan Extraction from Flaxseed [thermofisher.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Fargesone B In Vitro Applications
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Fargesone B. Our goal is to help you overcome challenges related to its poor aqueous solubility in in vitro experiments.
Troubleshooting Guide: this compound Precipitation in Cell Culture
Issue: I dissolved this compound in an organic solvent, but it precipitated when I added it to my aqueous cell culture medium.
This is a common issue for hydrophobic compounds like this compound. The abrupt change in solvent polarity from a pure organic solvent to a largely aqueous environment causes the compound to crash out of solution. Here are several strategies to address this, ranging from simple adjustments to more complex formulation approaches.
| Method | Principle | Advantages | Disadvantages | Typical Starting Concentration |
| Co-Solvent System | Increase the proportion of a water-miscible organic solvent in the final culture medium to maintain solubility. | Simple to implement. | High concentrations of organic solvents can be toxic to cells. | DMSO or Ethanol not exceeding 0.1-0.5% of the final culture volume. |
| Use of Surfactants | Surfactants form micelles that encapsulate the hydrophobic drug, aiding its dispersion in aqueous solutions.[1] | Effective at low concentrations. | Can interfere with cell membranes and some assays. Potential for cytotoxicity. | Polysorbates (e.g., Tween® 80) or poloxamers at concentrations above their critical micelle concentration (CMC). |
| Cyclodextrin Inclusion | Cyclodextrins are cyclic oligosaccharides that form inclusion complexes with hydrophobic molecules, increasing their solubility. | Generally low cytotoxicity. Can improve compound stability. | Can sometimes extract cholesterol from cell membranes. May have a high molecular weight. | Varies depending on the cyclodextrin and this compound concentration; requires empirical determination. |
| pH Modification | For ionizable compounds, adjusting the pH of the medium can increase solubility by converting the compound to its more soluble salt form. | Simple and effective for appropriate compounds. | This compound's structure is not readily ionizable. Drastic pH changes can harm cells. | Not generally recommended for this compound. |
| Solid Dispersion | The drug is dispersed in a hydrophilic carrier matrix at a molecular level.[2] | Can significantly enhance solubility and dissolution rate.[2] | Requires more extensive formulation development. | Not a direct in-solution technique for initial experiments. |
Experimental Workflow for Solubilization
The following diagram outlines a general workflow for testing different solubilization methods for this compound.
References
Fargesone B stability and storage conditions
This technical support center provides guidance on the stability and storage of Fargesone B for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For long-term storage, this compound should be stored as a solid at -20°C or -80°C. For solutions, it is recommended to prepare aliquots of stock solutions to avoid repeated freeze-thaw cycles and store them at -20°C or -80°C.
Q2: How should I handle this compound in the laboratory?
As a general precaution for lignans, it is advisable to protect this compound from light to minimize potential photodegradation. Use amber vials or wrap containers with aluminum foil.
Q3: Is this compound stable in different solvents?
While specific data for this compound is limited, some related compounds, polycyclic polyisoprenylated benzophenones, have shown instability in solvents like n-hexane and chloroform. It is recommended to prepare solutions in solvents appropriate for your experimental needs and use them as freshly as possible. If storage of solutions is necessary, store them at low temperatures (-20°C or -80°C).
Q4: What is the thermal stability of this compound?
Q5: Is this compound sensitive to pH changes?
The stability of this compound across different pH values has not been extensively documented. For many natural products, extreme pH conditions (highly acidic or alkaline) can lead to hydrolysis or other forms of degradation. It is advisable to maintain the pH of solutions containing this compound within a neutral range (pH 6-8) unless the experimental protocol requires otherwise.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Inconsistent experimental results | This compound degradation due to improper storage or handling. | - Ensure this compound is stored at the recommended temperature (-20°C or -80°C). - Aliquot stock solutions to avoid multiple freeze-thaw cycles. - Protect solutions from light. - Prepare fresh solutions for each experiment. |
| Loss of biological activity | Degradation of the compound. | - Check the age of the stock solution. - Verify the storage conditions. - Perform a quality control check of the compound if possible (e.g., by HPLC). |
| Appearance of unknown peaks in chromatography | Degradation products of this compound. | - Minimize exposure of the sample to light and elevated temperatures during sample preparation and analysis. - Use an appropriate solvent and buffer system. - If degradation is suspected, analyze a freshly prepared sample as a reference. |
Summary of this compound Stability and Storage
| Condition | Recommendation | Rationale/Remarks |
| Storage (Solid) | -20°C or -80°C | To ensure long-term stability. |
| Storage (Solution) | -20°C or -80°C in aliquots | To avoid repeated freeze-thaw cycles which can lead to degradation. |
| Light Exposure | Protect from light | Lignans can be susceptible to photodegradation. Use of amber vials or foil wrapping is recommended. |
| Temperature | Avoid high temperatures | While some lignans are thermally stable, the specific thermal stability of this compound is unknown. |
| pH | Maintain near neutral pH (6-8) | To prevent potential acid or base-catalyzed degradation. |
| Solvents | Use freshly prepared solutions | Some related compounds show instability in certain organic solvents over time. |
Experimental Protocol: General Stability Assessment of this compound
This protocol outlines a general method for assessing the stability of this compound under various conditions.
1. Materials:
- This compound
- Solvents (e.g., DMSO, Ethanol)
- Buffers of various pH (e.g., pH 4, 7, 9)
- HPLC or UPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or MS)
- Temperature-controlled chambers/incubators
- Light chamber with controlled light intensity
2. Preparation of Samples:
- Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a known concentration.
- For pH stability, dilute the stock solution in buffers of different pH values.
- For thermal stability, aliquot the solution into vials and store them at different temperatures (e.g., 4°C, 25°C, 40°C).
- For photostability, expose an aliquot of the solution to a controlled light source, while keeping a control sample in the dark.
3. Experimental Procedure:
- At specified time points (e.g., 0, 24, 48, 72 hours), take an aliquot from each sample.
- Analyze the samples by HPLC or UPLC to determine the concentration of this compound remaining.
- Monitor for the appearance of any new peaks, which could indicate degradation products.
4. Data Analysis:
- Calculate the percentage of this compound remaining at each time point relative to the initial concentration.
- Plot the percentage of this compound remaining versus time for each condition.
- From this data, the degradation rate and half-life of this compound under each condition can be estimated.
Factors Affecting this compound Stability
Caption: Factors influencing the chemical stability of this compound.
Technical Support Center: Troubleshooting Fargesone B in FXR AlphaScreen Assay
Welcome to the technical support center for the Farnesoid X Receptor (FXR) AlphaScreen assay. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues when using Fargesone B or related compounds in this assay.
Note on this compound : Scientific literature extensively documents the activity of Fargesone A as a potent and selective FXR agonist.[1][2][3][4] While this compound is structurally related, detailed public data on its specific activity in FXR assays is limited. The troubleshooting guidance provided here is based on the well-characterized Fargesone A and general principles applicable to small molecule screening in AlphaScreen assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Fargesone A in the FXR AlphaScreen assay?
Fargesone A is an agonist of the Farnesoid X Receptor (FXR).[2][5] In an AlphaScreen assay designed to detect FXR activation, Fargesone A binds to the ligand-binding domain (LBD) of the FXR protein. This binding event induces a conformational change in the FXR-LBD, promoting its interaction with a coactivator peptide (e.g., SRC2-3).[1][3][4][5] In the assay, one of these components (e.g., FXR-LBD) is attached to a Donor bead, and the other (e.g., coactivator peptide) is attached to an Acceptor bead. The binding of Fargesone A brings the Donor and Acceptor beads into close proximity, resulting in the generation of a luminescent signal.[6][7]
Q2: What are the expected results for a potent FXR agonist like Fargesone A in this assay?
A potent FXR agonist like Fargesone A is expected to produce a dose-dependent increase in the AlphaScreen signal.[3][4] As the concentration of Fargesone A increases, more FXR-coactivator complexes are formed, bringing more Donor and Acceptor beads together and thus increasing the signal. At very high concentrations, a "hook effect" may be observed, where the signal begins to decrease due to oversaturation of the binding partners.[8]
Q3: My AlphaScreen signal is very low or absent when using this compound. What are the possible causes?
Several factors could lead to a low or absent signal. These can be broadly categorized as issues with the reagents, assay conditions, or the test compound itself. See the detailed troubleshooting section below for specific guidance.
Q4: I'm observing a high background signal in my assay wells, even without this compound. What should I do?
High background can be caused by non-specific binding of assay components, inappropriate buffer composition, or issues with the microplate and reader.[8] Refer to the troubleshooting guide for strategies to reduce high background.
Q5: Could this compound be interfering with the AlphaScreen assay chemistry?
Yes, some small molecules can interfere with the AlphaScreen technology.[9][10] This can happen through several mechanisms, including quenching of the singlet oxygen, light scattering, or competing with the biotin-streptavidin interaction if that is part of your assay design.[9] It is crucial to perform counter-screens to identify such compound interference.
Experimental Workflow and Signaling Pathway
FXR AlphaScreen Assay Principle
The following diagram illustrates the basic principle of a typical FXR agonist AlphaScreen assay.
Caption: Workflow of the FXR AlphaScreen assay.
FXR Signaling Pathway
This diagram shows a simplified overview of the FXR signaling pathway upon activation by an agonist.
Caption: Simplified FXR signaling pathway.
Troubleshooting Guide
Issue 1: Low or No Signal
| Potential Cause | Recommended Action |
| Incorrect Reagent Concentration | Titrate the FXR-LBD protein and the coactivator peptide to determine their optimal concentrations. Also, ensure Donor and Acceptor beads are used at the recommended concentration (typically 10-40 µg/mL).[8] |
| Degraded Reagents | Ensure beads are stored at 4°C in the dark.[8] Avoid repeated freeze-thaw cycles of proteins. Use fresh aliquots of this compound. |
| Incompatible Assay Buffer | Avoid buffers containing singlet oxygen quenchers like azide or transition metals (Fe2+, Cu2+, Ni2+).[8][9] Ensure the buffer pH and salt concentration are optimal for the protein-protein interaction. |
| Light Exposure | Donor beads are light-sensitive.[8][9] Perform assay steps involving Donor beads under subdued lighting (<100 Lux).[9] |
| Incorrect Order of Addition | The order of reagent addition can be critical. Experiment with different orders of addition (e.g., pre-incubating this compound with FXR-LBD before adding the coactivator and beads).[8][11] |
| Instrument Malfunction | Verify the plate reader settings are correct for AlphaScreen (excitation at 680 nm, emission at 520-620 nm).[9] Consult the instrument manufacturer for troubleshooting.[8] |
Issue 2: High Background Signal
| Potential Cause | Recommended Action |
| Non-specific Binding | Increase the concentration of blocking agents like BSA (>0.1% w/v) or add a non-ionic detergent such as Tween-20 to the assay buffer.[8] |
| Incompatible Microplate | Use standard solid opaque white microplates.[8] Black plates absorb the signal, and clear plates can lead to crosstalk. |
| Inappropriate Bead Pairing | Certain bead combinations can self-associate. Ensure the selected Donor and Acceptor beads are suitable for your assay configuration.[8] |
| Light Contamination | Incubate plates in the dark.[8] Use a black top seal or foil to cover the plate during incubation and before reading. Avoid laboratory lighting with a "daylight" spectrum.[8] |
| High Reagent Concentration | Excessively high concentrations of either the proteins or the beads can lead to increased non-specific interactions. Re-titrate to find the optimal concentrations. |
Issue 3: Poor Z'-factor or High Variability
| Potential Cause | Recommended Action |
| Inadequate Mixing | For 96-well plates, use a plate shaker during incubations. For higher density plates, ensure liquid dispensing promotes adequate mixing.[8] |
| Evaporation | Use a plate seal during incubations, especially for long incubation times.[8] Avoid using the outer wells of the plate, which are more prone to evaporation. |
| Pipetting Errors | Ensure pipettes are calibrated and that all reagents are completely thawed and mixed before use. Use low-binding pipette tips. |
| DMSO Inconsistency | Ensure the final DMSO concentration is consistent across all wells, including controls. High concentrations of DMSO can sometimes affect the assay signal.[12] |
| Temperature Fluctuations | Allow all reagents and plates to equilibrate to room temperature before starting the assay.[7] Avoid placing plates in areas with temperature gradients. |
Issue 4: Suspected Compound Interference
| Potential Cause | Recommended Action |
| Signal Quenching | Test this compound in a control assay with a known biotin-streptavidin interaction to see if it non-specifically disrupts the AlphaScreen signal.[10] |
| Light Absorption (Inner Filter Effect) | Compounds that absorb light at the excitation (680 nm) or emission (520-620 nm) wavelengths can interfere.[9] This is more common with colored compounds. |
| Biotin-Streptavidin Interference | If using a streptavidin-biotin linkage, this compound might compete with biotin for binding to streptavidin. Run a counter-screen to test for this.[9] |
| Compound Aggregation | At high concentrations, some compounds can form aggregates that may interfere with the assay. Consider adding a small amount of non-ionic detergent to the buffer. |
Detailed Experimental Protocols
Standard FXR AlphaScreen Assay Protocol
-
Reagent Preparation :
-
Prepare assay buffer (e.g., 25 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4).
-
Dilute GST-tagged FXR-LBD, biotinylated coactivator peptide (e.g., SRC2-3), and this compound to desired concentrations in assay buffer.
-
Prepare a slurry of Streptavidin-Donor beads and anti-GST Acceptor beads in assay buffer at the desired final concentration (e.g., 20 µg/mL). Protect the Donor bead slurry from light.
-
-
Assay Procedure (384-well format) :
-
Add 5 µL of this compound dilution (or DMSO vehicle control) to the wells of a white, opaque 384-well plate.
-
Add 5 µL of GST-tagged FXR-LBD.
-
Add 5 µL of biotinylated coactivator peptide.
-
Incubate for 60 minutes at room temperature.
-
In subdued light, add 10 µL of the bead mixture to all wells.
-
Seal the plate and incubate for 1-3 hours at room temperature in the dark.
-
Read the plate on an AlphaScreen-capable plate reader.
-
Counter-Screen for Compound Interference
-
Reagent Preparation :
-
Prepare assay buffer as above.
-
Use a biotinylated control protein (e.g., biotin-GST) and Streptavidin-Donor beads with anti-GST Acceptor beads.
-
Dilute this compound to the same concentrations used in the primary screen.
-
-
Assay Procedure :
-
Add 5 µL of this compound dilution (or DMSO vehicle control) to the wells.
-
Add 10 µL of the biotinylated control protein.
-
Incubate for 60 minutes at room temperature.
-
In subdued light, add 10 µL of the bead mixture.
-
Incubate for 1-3 hours at room temperature in the dark.
-
Read the plate. A significant decrease in signal in the presence of this compound indicates potential interference with the assay technology.[10]
-
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Biomimetic Total Synthesis and the Biological Evaluation of Natural Product (−)-Fargesone A as a Novel FXR Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Use of AlphaScreen Technology in HTS: Current Status - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bmglabtech.com [bmglabtech.com]
- 8. revvity.com [revvity.com]
- 9. revvity.com [revvity.com]
- 10. High-Throughput Screening AlphaScreen Assay for Identification of Small-Molecule Inhibitors of Ubiquitin E3 Ligase SCFSkp2-Cks1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. urmc.rochester.edu [urmc.rochester.edu]
- 12. An AlphaScreen™ Based High-throughput Screen to Identify Inhibitors of Hsp90 and Cochaperone Interaction - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Fargesone B Concentration for In Vivo Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the in vivo concentration of Fargesone B. The information is presented in a question-and-answer format to directly address potential issues during experimentation.
Disclaimer: Direct in vivo studies on this compound are limited. The following guidance is based on data from its structural analog, Fargesone A, a known Farnesoid X Receptor (FXR) agonist, and established principles of in vivo experimental design.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
While direct studies on this compound are not extensively available, it is structurally similar to Fargesone A, which is a potent and selective agonist of the Farnesoid X Receptor (FXR).[1][2][3][4] FXR is a nuclear receptor that plays a critical role in regulating bile acid, lipid, and glucose metabolism.[5] Activation of FXR by an agonist like Fargesone A leads to the recruitment of coactivators and the regulation of target gene expression.[1][3][4]
Q2: What is a recommended starting dose for this compound in vivo?
A definitive optimal dose for this compound has not been established. However, based on in vivo studies with Fargesone A in a bile duct ligation (BDL)-induced liver injury mouse model, a dose of 3 mg/kg showed a trend towards improvement in inflammatory infiltrates and collagen deposition.[2] Therefore, a pilot dose-range finding study is highly recommended, starting with doses around this range (e.g., 1, 3, and 10 mg/kg).
Q3: How should I formulate this compound for in vivo administration?
This compound is a lignan compound and is expected to have low water solubility.[6] For in vivo administration (e.g., intraperitoneal, intravenous, intramuscular, or subcutaneous injection), a common formulation strategy for compounds with low water solubility involves using a vehicle mixture. A suggested vehicle is a combination of DMSO, Tween 80, and saline.[6] For oral administration, this compound can be suspended in 0.5% carboxymethyl cellulose (CMC) in sodium.[6]
Q4: What are the expected pharmacokinetic properties of this compound?
While specific pharmacokinetic data for this compound is unavailable, studies on Fargesone A in mice provide some insight. Fargesone A exhibited an oral bioavailability of 10.9%, an intravenous half-life of 0.62 hours, and a maximum plasma concentration (Cmax) of 941 ng/mL.[2] It is crucial to perform a pharmacokinetic study for this compound to determine its specific absorption, distribution, metabolism, and excretion (ADME) profile.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Poor solubility of this compound in the vehicle. | This compound has low aqueous solubility. | - Increase the percentage of co-solvents like DMSO or PEG400 in the formulation.[6]- Use a different vehicle system, such as suspending in corn oil.[6]- Sonication may help in dissolving the compound. |
| Precipitation of this compound upon administration. | The vehicle is not maintaining the compound in solution in the physiological environment. | - Decrease the concentration of this compound.- Modify the vehicle composition to improve in vivo stability. |
| No observable in vivo effect at the tested doses. | - The administered dose is too low.- Poor bioavailability of the compound.- The chosen animal model is not appropriate. | - Conduct a dose-escalation study to test higher concentrations.- Perform a pharmacokinetic study to assess the exposure of this compound.- Re-evaluate the relevance of the animal model to the therapeutic target. |
| Toxicity or adverse effects observed in animals. | The administered dose is too high. | - Reduce the dose of this compound.- Conduct a formal toxicology study to determine the maximum tolerated dose (MTD).[7][8] |
| High variability in experimental results. | - Inconsistent formulation or administration technique.- Biological variability within the animal cohort. | - Ensure consistent preparation of the this compound formulation and precise administration.- Increase the number of animals per group to improve statistical power. |
Experimental Protocols
Protocol 1: this compound Formulation for In Vivo Administration
Objective: To prepare a stable formulation of this compound for intraperitoneal (IP) injection.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Tween 80
-
Sterile Saline (0.9% NaCl)
Procedure:
-
Dissolve the required amount of this compound in DMSO to create a stock solution (e.g., 10 mg/mL).
-
In a sterile tube, add the required volume of the this compound stock solution.
-
Add Tween 80 to the tube. A common ratio is 10 parts DMSO to 5 parts Tween 80.[6]
-
Vortex the mixture until it is a clear solution.
-
Add sterile saline to the mixture to achieve the final desired concentration. A common final ratio is 10% DMSO, 5% Tween 80, and 85% saline.[6]
-
Vortex the final solution thoroughly before administration.
Protocol 2: Pilot Dose-Range Finding Study
Objective: To determine a safe and potentially efficacious dose range for this compound in a relevant mouse model.
Procedure:
-
Acclimate animals for at least one week before the start of the experiment.
-
Divide animals into multiple groups (n=3-5 per group), including a vehicle control group.
-
Prepare this compound formulations at different concentrations (e.g., 1, 3, 10, 30 mg/kg).
-
Administer a single dose of the respective this compound formulation or vehicle to each group.
-
Monitor animals for clinical signs of toxicity, body weight changes, and any adverse reactions for a period of 7-14 days.[8]
-
At the end of the observation period, collect blood and tissues for preliminary analysis of toxicity markers (e.g., liver enzymes) and target engagement.
Quantitative Data Summary
The following table summarizes the pharmacokinetic parameters of Fargesone A in mice, which can serve as a preliminary reference for this compound studies.[2]
| Parameter | Value |
| Half-life (t1/2) | 0.62 h (IV) |
| Time to max concentration (Tmax) | 0.5 h (Oral) |
| Max concentration (Cmax) | 941 ng/mL (Oral) |
| Area under the curve (AUC) | 1342 h*ng/mL (Oral) |
| Mean residence time (MRT) | 0.73 h (IV) |
| Oral bioavailability (F) | 10.9% |
Visualizations
This compound Proposed Mechanism of Action via FXR
Caption: Proposed signaling pathway of this compound through FXR activation.
Experimental Workflow for Optimizing this compound In Vivo Concentration
Caption: Workflow for determining the optimal in vivo concentration of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Biomimetic Total Synthesis and the Biological Evaluation of Natural Product (−)-Fargesone A as a Novel FXR Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of farnesoid X receptor and its role in bile acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | Phenylpropanoids | 116424-70-5 | Invivochem [invivochem.com]
- 7. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Acute and repeated dose toxicity studies of different β-cyclodextrin-based nanosponge formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
Fargesone B pharmacokinetic challenges and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with Fargesone B. Due to the limited publicly available pharmacokinetic data specifically for this compound, this guide leverages data from the closely related compound, Fargesone A, as a predictive tool to address potential challenges and solutions in your experiments. Fargesone A has been identified as a potent and selective Farnesoid X Receptor (FXR) agonist, and it is plausible that this compound shares similar characteristics and challenges.[1]
Frequently Asked Questions (FAQs)
Q1: What are the likely pharmacokinetic challenges associated with this compound?
Based on data from Fargesone A and the general properties of similar natural products, researchers may encounter the following pharmacokinetic challenges with this compound:
-
Low Aqueous Solubility: Many complex natural products exhibit poor water solubility, which can limit dissolution and subsequent absorption after oral administration. A commercial supplier of this compound suggests formulation strategies for compounds with low water solubility, implying this is a potential issue.
-
Poor Oral Bioavailability: Fargesone A has an oral bioavailability of 10.9% in mice, suggesting that this compound may also have limited absorption from the gastrointestinal tract.[1]
-
Rapid Metabolism and Short Half-Life: Fargesone A has a relatively short intravenous half-life of 0.62 hours in mice.[1] This indicates that this compound could be subject to rapid metabolism, leading to quick elimination from the body and a short duration of action.
-
First-Pass Metabolism: Significant metabolism in the liver after oral absorption can reduce the amount of active compound reaching systemic circulation.
Q2: What is the known mechanism of action for the related compound, Fargesone A?
Fargesone A is a potent and selective agonist of the Farnesoid X Receptor (FXR), a nuclear receptor that plays a key role in regulating bile acid, lipid, and glucose metabolism.[1][2][3] It activates FXR in a dose-dependent manner and does so by directly binding to the same pocket as other known FXR agonists.[1][4] This activation leads to the recruitment of coactivators and release of corepressors, initiating downstream signaling cascades.[1]
Q3: How can I improve the solubility of this compound for my experiments?
For in vitro and in vivo studies, consider the following formulation strategies to enhance the solubility of this compound:
-
Co-solvents: Use of Dimethyl sulfoxide (DMSO), ethanol, or polyethylene glycol 400 (PEG400) can help dissolve this compound for initial experiments.
-
Surfactants: Non-ionic surfactants like Tween 80 can be used to create micellar solutions that improve solubility.
-
Cyclodextrins: Encapsulating this compound within cyclodextrin molecules can increase its aqueous solubility.
-
Lipid-Based Formulations: Formulating this compound in oils, such as corn oil, can be effective for oral administration in animal studies.
Troubleshooting Guides
Problem: Inconsistent results in cell-based assays.
Possible Cause: Poor solubility and precipitation of this compound in aqueous cell culture media.
Solutions:
-
Optimize Stock Solution: Prepare a high-concentration stock solution in an appropriate organic solvent like DMSO. Ensure the final concentration of the solvent in the cell culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.
-
Use a Carrier Protein: Incorporate bovine serum albumin (BSA) into the cell culture medium to help solubilize this compound and prevent its precipitation.
-
Test Different Formulations: Experiment with pre-formulating this compound in a solution containing a non-toxic surfactant or cyclodextrin before adding it to the cell culture.
-
Verify Compound Stability: Assess the stability of this compound in your specific cell culture medium over the time course of your experiment.
Problem: Low oral bioavailability in animal studies.
Possible Cause: Poor absorption from the gastrointestinal tract due to low solubility and/or rapid metabolism.
Solutions:
-
Formulation Enhancement:
-
Nanoparticle Formulations: Encapsulating this compound into polymeric nanoparticles can protect it from degradation and enhance its absorption.
-
Liposomal Delivery: Formulating this compound within liposomes can improve its solubility and alter its pharmacokinetic profile.
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These lipid-based formulations can improve the dissolution and absorption of poorly soluble compounds.
-
-
Route of Administration: For initial efficacy studies, consider intraperitoneal (i.p.) or intravenous (i.v.) administration to bypass first-pass metabolism and ensure systemic exposure.
-
Chemical Modification (Advanced): In later stages of drug development, chemical modification of the this compound structure could be explored to improve its physicochemical properties and metabolic stability.
Quantitative Data Summary
The following table summarizes the pharmacokinetic parameters of Fargesone A in mice, which can serve as a reference for designing studies with this compound.
| Parameter | Route | Value | Units |
| Half-life (t½) | Intravenous | 0.62 | hours |
| Maximum Concentration (Cmax) | Oral (30 mg/kg) | 941 | ng/mL |
| Time to Cmax (Tmax) | Oral (30 mg/kg) | 0.58 | hours |
| Oral Bioavailability (F) | - | 10.9 | % |
Data obtained from in vivo studies in mice with Fargesone A.[1]
Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic Study (based on Fargesone A)
-
Animal Model: Male C57BL/6 mice.
-
Formulation:
-
Intravenous (i.v.): Dissolve Fargesone A in a vehicle of 5% DMSO, 40% PEG400, and 55% saline.
-
Oral (p.o.): Suspend Fargesone A in a vehicle of 0.5% carboxymethylcellulose sodium (CMC-Na).
-
-
Dosing:
-
i.v.: 5 mg/kg
-
p.o.: 30 mg/kg
-
-
Sample Collection: Collect blood samples via the tail vein at multiple time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-dosing.
-
Sample Processing: Centrifuge blood samples to obtain plasma and store at -80°C until analysis.
-
Quantification: Analyze Fargesone A concentrations in plasma using a validated Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method.
-
Data Analysis: Calculate pharmacokinetic parameters using non-compartmental analysis.
Protocol 2: FXR Activation Assay (Dual-Luciferase Reporter Assay)
-
Cell Line: HEK293T cells.
-
Plasmids: Co-transfect cells with plasmids encoding the full-length human FXR and a luciferase reporter gene under the control of an FXR response element (EcRE). A Renilla luciferase plasmid should also be co-transfected for normalization.
-
Treatment: After 6 hours of transfection, treat the cells with varying concentrations of Fargesone A (or this compound) or a known FXR agonist (e.g., obeticholic acid) for 24 hours.
-
Lysis and Reading: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to determine the fold activation of FXR transcriptional activity.
Visualizations
References
Minimizing off-target effects of Fargesone B
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize the off-target effects of Fargesone B in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary molecular target of this compound?
Based on studies of its close structural analog, Fargesone A, the primary molecular target of this compound is presumed to be the Farnesoid X Receptor (FXR), a nuclear receptor that plays a crucial role in bile acid homeostasis.[1][2][3][4][5] Fargesone A has been identified as a potent and selective FXR agonist.[1][2][3][4] It directly binds to the ligand-binding domain of FXR, leading to the recruitment of coactivators and the release of corepressors, which in turn modulates the transcription of target genes.[3]
Q2: What are the potential off-target effects of this compound?
While Fargesone A is reported to be a selective FXR agonist, all small molecules have the potential for off-target interactions.[6][7] Potential off-target effects of this compound are not well-characterized in the literature. However, researchers should consider the possibility of interactions with other nuclear receptors or proteins with structurally similar ligand-binding pockets. Undesired off-target interactions can lead to preclinical toxicity and unexpected experimental outcomes.[7]
Q3: How can I confirm that the observed effects in my experiment are due to FXR activation by this compound?
To confirm that the observed effects are mediated by FXR, several control experiments can be performed:
-
Use of an FXR antagonist: Co-treatment with a known FXR antagonist, such as Guggulsterone, should reverse the effects of this compound.[1][2][3]
-
FXR knockdown or knockout models: Using siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate FXR expression should abolish the cellular response to this compound.[5]
-
Luciferase reporter assays: Employing a luciferase reporter construct containing an FXR response element (FXRE) can directly measure the activation of FXR signaling in response to this compound treatment.[1][2][3]
Q4: What general strategies can be employed to minimize off-target effects?
Minimizing off-target effects is a critical aspect of drug development and research.[6] Several strategies can be adopted:
-
Dose-response studies: Use the lowest effective concentration of this compound to elicit the desired on-target effect, as higher concentrations are more likely to cause off-target binding.
-
Rational drug design: Although this compound is a natural product, synthetic analogs could be designed with higher specificity for FXR based on its crystal structure.[6]
-
High-throughput screening: Screen this compound against a panel of other receptors and enzymes to identify potential off-target interactions.[6][8]
-
Genetic and phenotypic screening: Utilize technologies like CRISPR-Cas9 or RNA interference to identify genes that modify the cellular response to this compound, which can help uncover off-target pathways.[6]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent experimental results | Off-target effects of this compound are interfering with the expected outcome. | 1. Perform a dose-response curve to determine the optimal concentration. 2. Include control experiments with an FXR antagonist or in FXR-null cells/animals. 3. Profile this compound against a kinase panel or other relevant off-target panels. |
| Observed phenotype does not match known FXR biology | The phenotype may be due to an off-target effect or a novel, uncharacterized function of FXR. | 1. Validate target engagement using methods like CETSA or DARTS (see protocols below). 2. Perform transcriptomic or proteomic analysis to identify affected pathways. 3. Use orthogonal approaches to confirm the phenotype (e.g., using a different FXR agonist). |
| Toxicity or cell death at effective concentrations | Off-target effects may be leading to cellular toxicity. | 1. Lower the concentration of this compound and/or reduce the treatment duration. 2. Assess markers of cellular stress and apoptosis. 3. Consider using a different, more selective FXR agonist for comparison. |
Experimental Protocols
Protocol 1: FXR Luciferase Reporter Assay
This assay is used to quantify the activation of FXR by this compound in a cellular context.
Materials:
-
HEK293T cells
-
Plasmids: pCMX-hFXR, pGL4.74[hRluc/TK], and an FXRE-luciferase reporter plasmid
-
This compound
-
Positive control (e.g., Obeticholic Acid - OCA)
-
Dual-Luciferase® Reporter Assay System (Promega)
-
Luminometer
Methodology:
-
Seed HEK293T cells in a 96-well plate.
-
Co-transfect the cells with the FXR expression plasmid, the FXRE-luciferase reporter plasmid, and the Renilla luciferase control plasmid.
-
After 24 hours, treat the cells with varying concentrations of this compound, OCA, and a vehicle control.
-
Incubate for another 24 hours.
-
Lyse the cells and measure both firefly and Renilla luciferase activity using a luminometer according to the manufacturer's protocol.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a biophysical method to assess the direct binding of a ligand to its target protein in a cellular environment.[9][10]
Materials:
-
Cells or tissue of interest
-
This compound
-
Vehicle control (e.g., DMSO)
-
PBS (Phosphate-Buffered Saline)
-
Protease inhibitors
-
Equipment for heating samples (e.g., PCR cycler)
-
Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)
-
SDS-PAGE and Western blotting reagents
-
Anti-FXR antibody
Methodology:
-
Treat intact cells or tissue with this compound or vehicle control.
-
After incubation, wash the cells/tissue to remove unbound compound.
-
Lyse the cells/tissue and centrifuge to remove cell debris.
-
Aliquot the supernatant into separate PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Centrifuge the heated samples to pellet the aggregated proteins.
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble FXR at each temperature by SDS-PAGE and Western blotting.
-
Quantify the band intensities to generate a melting curve. A shift in the melting curve to a higher temperature in the this compound-treated samples indicates target engagement.
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. researchgate.net [researchgate.net]
- 2. Biomimetic Total Synthesis and the Biological Evaluation of Natural Product (−)-Fargesone A as a Novel FXR Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 7. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Methodologies and strategies for target engagement and off-target identification studies in drug discovery and development - American Chemical Society [acs.digitellinc.com]
- 10. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Fargesone B degradation pathways and prevention
Frequently Asked Questions (FAQs)
Q1: I cannot find any published data on the degradation pathways of Fargesone B. Where should I start?
A1: It is common for novel or less-studied natural products like this compound to lack extensive public stability data. The recommended starting point is to conduct forced degradation (stress testing) studies.[1][2][3] These studies intentionally expose the compound to harsh conditions to accelerate degradation and identify potential vulnerabilities. This will help you establish likely degradation pathways and develop stability-indicating analytical methods.[1][2]
Q2: What are the most common degradation pathways for a molecule like this compound?
A2: Without experimental data, we must infer potential pathways based on its chemical structure. This compound, as a complex natural product, likely contains functional groups susceptible to:
-
Hydrolysis: Reaction with water, which can be catalyzed by acidic or basic conditions. Esters, amides, or other similar functional groups are particularly susceptible.[4]
-
Oxidation: Reaction with atmospheric oxygen or other oxidizing agents.[5][6] Functional groups like hydroxyls, aldehydes, or conjugated double bonds can be prone to oxidation.[5] Terpenes, a broad class of natural products, are known to undergo oxidation.[7][8]
-
Photolysis: Degradation caused by exposure to light, particularly UV radiation.[4][6] Molecules with aromatic rings or conjugated systems can be light-sensitive.[6]
Q3: How can I prevent the degradation of this compound during routine experiments and storage?
A3: Based on the potential degradation pathways, the following general precautions are recommended until a formal stability profile is established:
-
Storage: Store this compound as a solid in a tightly sealed, amber glass vial at low temperatures (e.g., -20°C or -80°C).[9] An inert atmosphere (e.g., argon or nitrogen) can provide additional protection against oxidation.[9]
-
Handling: Prepare solutions fresh for each experiment. If solutions must be stored, they should be kept at low temperatures and protected from light. Use degassed solvents to minimize dissolved oxygen.
-
pH Control: If working in aqueous solutions, use buffers to maintain a neutral pH, as acidic or basic conditions can promote hydrolysis.
-
Antioxidants: For formulations, the inclusion of antioxidants like BHA, BHT, or ascorbic acid could be considered to prevent oxidative degradation.[6]
-
Light Protection: Conduct experiments under low-light conditions or use amber-colored labware to protect against photolysis.[10]
Troubleshooting Guide: Forced Degradation Studies
Q: My forced degradation experiment shows no degradation of this compound. What should I do?
A: This could indicate that this compound is highly stable under the tested conditions or that the conditions were not harsh enough. Consider the following:
-
Increase the duration of the stress condition.
-
Increase the temperature (in increments of 10°C).
-
Increase the concentration of the stress agent (e.g., acid, base, or oxidizing agent).
-
Ensure your analytical method is sensitive enough to detect small changes. A mass balance calculation can help determine if degradation products are not being detected.[11]
Q: My forced degradation experiment resulted in 100% degradation of this compound. How can I analyze the degradation products?
A: Complete degradation makes it difficult to study the pathway. You should aim for partial degradation (typically 5-20%) to observe both the parent compound and its primary degradation products.[2] To achieve this:
-
Reduce the duration of the stress condition.
-
Decrease the temperature.
-
Lower the concentration of the stress agent.
-
Take multiple time points during the experiment to find the optimal degradation level.
Q: I am observing multiple degradation peaks in my chromatogram. How do I identify them?
A: Identifying unknown degradation products is a key part of the process. The standard approach is to use hyphenated analytical techniques:
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This is the primary tool for separating the degradation products and determining their molecular weights and fragmentation patterns.[12]
-
High-Resolution Mass Spectrometry (HRMS): Provides accurate mass measurements to help determine the elemental composition of the degradants.
-
NMR (Nuclear Magnetic Resonance) Spectroscopy: If a significant degradation product can be isolated, NMR is essential for elucidating its complete chemical structure.[12]
Experimental Protocols
Protocol 1: Forced Degradation (Stress Testing) of this compound
This protocol outlines a general procedure for conducting forced degradation studies. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[2]
1. Materials:
-
This compound (pure substance)
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3% and 30%
-
Methanol, Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
pH meter, heating block/oven, photostability chamber
2. Stock Solution Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
3. Stress Conditions (run in parallel):
-
Acid Hydrolysis:
-
Mix equal volumes of this compound stock solution and 0.1 M HCl.
-
Incubate at 60°C.
-
Take samples at 2, 6, 12, and 24 hours.
-
Neutralize samples with an equivalent amount of 0.1 M NaOH before analysis.
-
If no degradation is observed, repeat with 1 M HCl.
-
-
Base Hydrolysis:
-
Mix equal volumes of this compound stock solution and 0.1 M NaOH.
-
Incubate at room temperature.
-
Take samples at 30 minutes, 1, 2, and 4 hours.
-
Neutralize samples with an equivalent amount of 0.1 M HCl before analysis.
-
If degradation is too rapid, cool the reaction to 4°C. If too slow, repeat at 60°C.
-
-
Oxidative Degradation:
-
Mix equal volumes of this compound stock solution and 3% H₂O₂.
-
Incubate at room temperature, protected from light.
-
Take samples at 2, 6, 12, and 24 hours.
-
If no degradation is observed, repeat with 30% H₂O₂.
-
-
Thermal Degradation:
-
Store the solid this compound and the stock solution in an oven at 80°C.
-
Take samples at 1, 3, and 7 days.
-
-
Photolytic Degradation:
-
Expose the solid this compound and the stock solution to light in a photostability chamber (ICH Q1B guidelines recommend an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).
-
Keep control samples (wrapped in aluminum foil) in the same chamber.
-
Analyze samples after the exposure period.
-
4. Sample Analysis:
-
Analyze all samples by a stability-indicating HPLC method (see Protocol 2), typically with UV and MS detection.
-
Calculate the percentage of this compound remaining and the relative amounts of any degradation products formed.
Protocol 2: Development of a Stability-Indicating HPLC Method
A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the active ingredient due to degradation. It must also separate the parent compound from all its degradation products.
1. Initial Method Development:
-
Column: Start with a standard C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Use a gradient elution with acetonitrile and water (or a buffer like 0.1% formic acid in water) to separate compounds with a wide range of polarities.
-
Detection: Use a photodiode array (PDA) detector to monitor at multiple wavelengths and a mass spectrometer (MS) for peak identification.
-
Injection: Inject a mixture of the stressed samples (acidic, basic, oxidative, etc.) to ensure the method can resolve all generated degradation products from the parent this compound peak.
2. Method Validation:
-
Once a suitable separation is achieved, validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The key is to demonstrate that the peaks of the degradation products do not interfere with the quantification of this compound.
Data Presentation
The results of the forced degradation studies should be summarized in a table for easy comparison.
| Stress Condition | Duration | Temperature | % this compound Remaining | Number of Degradation Products | Major Degradation Product (Retention Time) |
| Control | 24h | RT | 99.8% | 0 | N/A |
| 0.1 M HCl | 24h | 60°C | 85.2% | 2 | DP1 (4.5 min) |
| 0.1 M NaOH | 4h | RT | 78.9% | 1 | DP2 (3.8 min) |
| 3% H₂O₂ | 24h | RT | 92.5% | 3 | DP3 (5.1 min) |
| Heat (Solid) | 7 days | 80°C | 98.1% | 1 | DP4 (6.2 min) |
| Light | 1.2M lux h | RT | 89.7% | 2 | DP5 (4.9 min) |
Visualizations
Diagram 1: Forced Degradation Workflow
Caption: Workflow for a forced degradation study of this compound.
Diagram 2: Potential Degradation Pathways
Caption: Hypothetical degradation pathways for this compound.
References
- 1. acdlabs.com [acdlabs.com]
- 2. Forced Degradation Studies of Biopharmaceuticals | RSSL [rssl.com]
- 3. pharmtech.com [pharmtech.com]
- 4. biofargo.com [biofargo.com]
- 5. healthcarepackaging.com [healthcarepackaging.com]
- 6. ftloscience.com [ftloscience.com]
- 7. omicsonline.org [omicsonline.org]
- 8. researchgate.net [researchgate.net]
- 9. ossila.com [ossila.com]
- 10. moravek.com [moravek.com]
- 11. researchgate.net [researchgate.net]
- 12. ijmr.net.in [ijmr.net.in]
Technical Support Center: Enhancing the Oral Bioavailability of Fargesone B
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at enhancing the oral bioavailability of Fargesone B.
Introduction to this compound and Bioavailability Challenges
This compound is a bioactive natural product with significant therapeutic potential. However, like many compounds in its class, its clinical utility is hampered by poor oral bioavailability. This is primarily attributed to its low aqueous solubility, which limits its dissolution in the gastrointestinal tract and subsequent absorption into the bloodstream.[1][2][3][4] This guide outlines systematic approaches and formulation strategies to overcome these limitations.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors limiting the oral bioavailability of this compound?
A1: The primary limiting factors are expected to be its poor aqueous solubility and potentially extensive first-pass metabolism in the liver and intestines.[5] For a drug to be absorbed orally, it must first dissolve in the gastrointestinal fluids.[1][3] Compounds with low solubility, like this compound, exhibit dissolution rate-limited absorption.[6]
Q2: What are the main strategies to improve the oral bioavailability of a poorly soluble compound like this compound?
A2: Key strategies focus on enhancing the drug's solubility and dissolution rate. These include:
-
Particle Size Reduction: Increasing the surface area of the drug through techniques like micronization and nanosizing.[1][2][4]
-
Solid Dispersions: Dispersing this compound in a hydrophilic carrier matrix to improve wettability and dissolution.[6][7][8][9]
-
Lipid-Based Formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve solubility and absorption.[1][4]
-
Complexation: Using agents like cyclodextrins to form inclusion complexes that enhance solubility.[1][6]
-
Nanotechnology-Based Approaches: Encapsulating this compound in nanoparticles to improve stability, solubility, and absorption.[10][11]
Q3: How do I select the most appropriate enhancement strategy for this compound?
A3: The choice of strategy depends on the specific physicochemical properties of this compound, the desired dosage form, and the required release profile. A logical approach to selection is outlined in the workflow diagram below. It is often guided by the Biopharmaceutics Classification System (BCS), which categorizes drugs based on their solubility and permeability.[6] this compound is likely a BCS Class II compound (low solubility, high permeability).[8]
Q4: Is there a risk that improving solubility will negatively impact permeability?
A4: Yes, this is known as the "solubility-permeability interplay". Some solubility-enhancing excipients can reduce the free concentration of the drug available for absorption across the intestinal membrane, thereby decreasing permeability.[12] It is crucial to find an optimal balance where the gains in solubility and dissolution outweigh any potential loss in permeability.[12]
Q5: What is the likely mechanism of action for this compound?
A5: While specific data for this compound is limited, the related compound Fargesone A is a potent and selective agonist of the Farnesoid X Receptor (FXR).[13][14][15][16] FXR is a nuclear receptor that plays a key role in regulating bile acid, lipid, and glucose metabolism.[13][17] It is plausible that this compound shares this mechanism.
Troubleshooting Guides
Formulation & Characterization Issues
| Problem/Question | Potential Cause(s) | Recommended Solution(s) |
| Q: My this compound solid dispersion shows signs of recrystallization during storage. What can I do? | 1. The polymer carrier is not effectively inhibiting nucleation and crystal growth.2. The drug loading is too high, exceeding the polymer's capacity.3. The storage conditions (temperature, humidity) are not optimal. | 1. Select a polymer with a higher glass transition temperature (Tg) or stronger specific interactions (e.g., hydrogen bonding) with this compound.[7]2. Reduce the drug loading in the formulation.3. Store the solid dispersion in a desiccator at a controlled, cool temperature. |
| Q: The particle size of my this compound nanosuspension is too large or shows a wide distribution. | 1. Insufficient energy input during homogenization or milling.2. Inadequate concentration or type of stabilizer.3. Ostwald ripening (growth of larger particles at the expense of smaller ones). | 1. Increase the number of homogenization cycles or the milling time.2. Screen different stabilizers (e.g., poloxamers, lecithin) and optimize their concentration.3. Use a combination of stabilizers (electrostatic and steric) to provide better surface coverage. |
| Q: The encapsulation efficiency of this compound in my lipid nanoparticles is low. | 1. Poor solubility of this compound in the lipid matrix.2. Drug leakage into the external aqueous phase during formulation.3. High drug concentration leading to precipitation. | 1. Screen different lipids (solid and liquid) to find one with higher solubilizing capacity for this compound.2. Optimize the homogenization speed and temperature to ensure rapid encapsulation.3. Reduce the initial drug concentration. |
In Vitro & In Vivo Performance Issues
| Problem/Question | Potential Cause(s) | Recommended Solution(s) |
| Q: The in vitro dissolution rate of my this compound formulation is not significantly better than the pure drug. | 1. The formulation has not successfully converted the drug to an amorphous state (in the case of solid dispersions).2. The drug is not being released effectively from the carrier (e.g., strong binding).3. The dissolution medium is not appropriate or lacks sink conditions. | 1. Characterize the solid state of the drug in your formulation using DSC or XRD to confirm amorphization.2. Try a different carrier or add a surfactant to the formulation to improve wettability and release.[9]3. Ensure the dissolution medium contains a surfactant (e.g., 0.5% SLS) to maintain sink conditions for a poorly soluble drug. |
| Q: Despite good in vitro dissolution, the in vivo bioavailability in my animal model is still low. | 1. Extensive first-pass metabolism in the gut wall or liver.[5]2. Efflux by transporters like P-glycoprotein (P-gp).3. Chemical or enzymatic degradation of this compound in the GI tract. | 1. Co-administer with a known inhibitor of relevant metabolic enzymes (e.g., CYP3A4), if ethically permissible in the study.2. Investigate the use of P-gp inhibitors (e.g., certain polymers used in nanoparticles can have this effect).[18]3. Use enteric-coated formulations to protect the drug from the acidic stomach environment if it is found to be acid-labile. |
Data Presentation: Comparative Bioavailability Parameters
The following table presents hypothetical data to illustrate the potential improvements in the oral bioavailability of this compound through various formulation strategies.
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Relative Bioavailability (%) |
| This compound (Aqueous Suspension) | 50 | 150 ± 25 | 2.0 | 750 ± 110 | 100% (Reference) |
| This compound Micronized | 50 | 320 ± 40 | 1.5 | 1800 ± 250 | 240% |
| This compound Solid Dispersion (1:5 with PVP K30) | 50 | 950 ± 120 | 1.0 | 5250 ± 600 | 700% |
| This compound Nanosuspension | 50 | 1100 ± 150 | 0.75 | 6300 ± 750 | 840% |
Data are represented as mean ± SD and are for illustrative purposes only.
Experimental Protocols
Protocol: Preparation of this compound Solid Dispersion (Solvent Evaporation Method)
-
Dissolution: Accurately weigh this compound and a hydrophilic carrier (e.g., PVP K30, HPMC) in a 1:5 ratio. Dissolve both components in a suitable organic solvent (e.g., methanol, ethanol) with vortexing until a clear solution is obtained.
-
Solvent Evaporation: Transfer the solution to a round-bottom flask and evaporate the solvent under reduced pressure using a rotary evaporator at 40°C.
-
Drying: Dry the resulting solid film in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Pulverization & Sieving: Scrape the dried solid dispersion, pulverize it using a mortar and pestle, and pass it through a 100-mesh sieve to obtain a fine powder.
-
Storage: Store the prepared solid dispersion in an airtight container with a desiccant at room temperature.
Protocol: Preparation of this compound Nanosuspension (High-Pressure Homogenization)
-
Pre-dispersion: Disperse 1% (w/v) this compound and 0.5% (w/v) of a stabilizer (e.g., Poloxamer 188) in deionized water.
-
Pre-milling: Stir the suspension with a high-speed stirrer (e.g., Ultra-Turrax) at 10,000 rpm for 30 minutes to obtain a coarse pre-dispersion.
-
Homogenization: Process the pre-dispersion through a high-pressure homogenizer for 20-30 cycles at 1500 bar. Maintain the temperature of the sample chamber below 10°C using a cooling system.
-
Characterization: Measure the particle size, polydispersity index (PDI), and zeta potential of the resulting nanosuspension using a dynamic light scattering (DLS) instrument.
Protocol: In Vitro Dissolution Testing
-
Apparatus: Use a USP Type II (paddle) dissolution apparatus.
-
Medium: Prepare 900 mL of dissolution medium (e.g., phosphate buffer pH 6.8 containing 0.5% Sodium Lauryl Sulfate to maintain sink conditions). Maintain the temperature at 37 ± 0.5°C.
-
Procedure:
-
Place a quantity of the this compound formulation equivalent to 10 mg of the drug into each dissolution vessel.
-
Set the paddle speed to 75 rpm.
-
Withdraw 5 mL samples at predetermined time points (e.g., 5, 10, 15, 30, 45, 60, 90, and 120 minutes).
-
Immediately replace the withdrawn volume with fresh, pre-warmed dissolution medium.
-
-
Analysis: Filter the samples through a 0.45 µm syringe filter and analyze the concentration of this compound using a validated HPLC-UV method.
Visualizations: Workflows and Pathways
Caption: Workflow for selecting a bioavailability enhancement strategy.
Caption: Mechanism of bioavailability enhancement by solid dispersions.
Caption: Postulated FXR signaling pathway for this compound.
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. researchgate.net [researchgate.net]
- 3. Promising strategies for improving oral bioavailability of poor water-soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. asianpharmtech.com [asianpharmtech.com]
- 5. Pharmacokinetics of B-Ring Unsubstituted Flavones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medcraveonline.com [medcraveonline.com]
- 7. Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijisrt.com [ijisrt.com]
- 9. japer.in [japer.in]
- 10. Nanotechnology-Based Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scientificliterature.org [scientificliterature.org]
- 12. The Solubility–Permeability Interplay and Its Implications in Formulation Design and Development for Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Biomimetic Total Synthesis and the Biological Evaluation of Natural Product (−)-Fargesone A as a Novel FXR Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Farnesoid X receptor agonist for the treatment of chronic hepatitis B: A safety study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. globalresearchonline.net [globalresearchonline.net]
Validation & Comparative
A Comparative Analysis of Fargesone A and Fargesone B: Unraveling Their Biological Activities
A comprehensive review of current scientific literature reveals a significant disparity in the available biological data for Fargesone A and its structural analog, Fargesone B. While Fargesone A has been identified as a potent and selective agonist of the Farnesoid X receptor (FXR), a key regulator of metabolic and inflammatory pathways, a thorough search of published studies has yielded no experimental data on the biological activity of this compound.
This guide synthesizes the known biological activities of Fargesone A, providing a foundation for understanding its therapeutic potential. The absence of data for this compound, however, precludes a direct comparative analysis at this time.
Fargesone A: A Potent and Selective FXR Agonist
Fargesone A has emerged as a significant natural product with well-defined activity as a Farnesoid X receptor (FXR) agonist.[1][2] FXR is a nuclear receptor that plays a crucial role in regulating the expression of genes involved in bile acid, lipid, and glucose metabolism, as well as inflammation.
Mechanism of Action
Fargesone A exerts its biological effects through direct binding to the ligand-binding domain of FXR.[1][2] This interaction initiates a conformational change in the receptor, leading to the recruitment of coactivator proteins and the subsequent transcription of FXR target genes.
The signaling pathway of Fargesone A's activation of FXR is depicted below:
Figure 1: Fargesone A signaling pathway.
Biological Activities of Fargesone A
Experimental studies have demonstrated a range of biological activities for Fargesone A, primarily mediated through its activation of FXR.
Table 1: Summary of Fargesone A Biological Activity
| Biological Activity | Experimental Model | Key Findings | Reference |
| FXR Agonism | AlphaScreen Assay | Potently induces the recruitment of coactivator peptides to the FXR ligand-binding domain. | [1][2] |
| Dual-Luciferase Reporter Assay | Activates FXR-mediated transcription in a dose-dependent manner. | [1][2] | |
| Metabolic Regulation | In vitro (Hepatocytes) | Alleviates oleic acid-induced lipid accumulation. | [1] |
| Anti-inflammatory Activity | In vivo (Mouse models) | Shows potential anti-inflammatory effects through FXR activation. | [1] |
Experimental Protocols:
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) for FXR Agonism:
This assay quantifies the interaction between the FXR ligand-binding domain (LBD) and a coactivator peptide.
-
Reagents: Biotinylated FXR-LBD, Streptavidin-coated Donor beads, Glutathione S-transferase (GST)-tagged coactivator peptide, and anti-GST-conjugated Acceptor beads.
-
Procedure:
-
Fargesone A is incubated with the biotinylated FXR-LBD and the GST-tagged coactivator peptide.
-
Streptavidin-coated Donor beads and anti-GST Acceptor beads are added.
-
If Fargesone A promotes the interaction, the Donor and Acceptor beads are brought into close proximity.
-
Upon excitation at 680 nm, the Donor beads convert ambient oxygen to singlet oxygen.
-
Singlet oxygen diffuses and reacts with the Acceptor beads, leading to light emission at 520-620 nm.
-
The intensity of the emitted light is proportional to the binding of the coactivator to the FXR-LBD.
-
Figure 2: AlphaScreen experimental workflow.
Dual-Luciferase Reporter Assay for FXR Transcriptional Activity:
This cell-based assay measures the ability of a compound to activate the transcription of a reporter gene under the control of an FXR response element.
-
Cell Culture and Transfection: Cells (e.g., HEK293T) are co-transfected with two plasmids:
-
An expression vector for full-length FXR.
-
A reporter plasmid containing a firefly luciferase gene driven by an FXR response element.
-
A control plasmid expressing Renilla luciferase for normalization.
-
-
Compound Treatment: Transfected cells are treated with varying concentrations of Fargesone A.
-
Luciferase Activity Measurement:
-
Cell lysates are collected, and the activities of both firefly and Renilla luciferases are measured using a luminometer.
-
The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
-
An increase in the normalized luciferase activity indicates activation of FXR-mediated transcription.
-
This compound: An Uncharted Territory
Despite the detailed characterization of Fargesone A, a comprehensive literature search did not yield any studies reporting the biological evaluation of this compound. While the total synthesis of this compound has been described alongside that of Fargesone A, its biological activities remain to be investigated.
Future Directions
The potent and selective FXR agonism of Fargesone A positions it as a promising lead compound for the development of therapeutics for metabolic and inflammatory diseases. To provide a complete picture of the therapeutic potential of this class of compounds, future research should prioritize the biological evaluation of this compound. A direct comparison of the FXR agonistic activity, selectivity, and downstream effects of Fargesone A and this compound would be invaluable for understanding their structure-activity relationships and identifying the more promising candidate for further development.
References
Comparative Analysis of Fargesone B and Other FXR Agonists: A Review of the Evidence
A comprehensive review of the scientific literature reveals a significant gap in the understanding of Fargesone B as a Farnesoid X Receptor (FXR) agonist. While its counterpart, Fargesone A, has been identified as a novel and potent FXR agonist, there is currently no available experimental data to support a similar role for this compound. This lack of information prevents a direct comparative analysis of this compound with other well-established FXR agonists.
FXR is a nuclear receptor that plays a crucial role in regulating bile acid, lipid, and glucose metabolism. Its activation has emerged as a promising therapeutic strategy for various metabolic and liver diseases. Several FXR agonists, both steroidal and non-steroidal, have been developed and are in different stages of clinical investigation.
This guide will proceed with a detailed comparative analysis of Fargesone A and other prominent FXR agonists, namely the endogenous ligand Chenodeoxycholic Acid (CDCA) and the synthetic agonist Obeticholic Acid (OCA) . The information presented is intended for researchers, scientists, and drug development professionals.
Comparative Efficacy and Potency
Fargesone A, a natural product, has been shown to be a potent and selective FXR agonist.[1][2] It activates FXR in a dose-dependent manner, leading to the recruitment of coactivators and the transactivation of FXR target genes.[1][3] Obeticholic acid (OCA), a semi-synthetic derivative of chenodeoxycholic acid (CDCA), is a first-in-class FXR agonist approved for the treatment of primary biliary cholangitis (PBC).[4] CDCA is the most potent endogenous FXR agonist.[4]
The following table summarizes the available quantitative data on the potency of these FXR agonists.
| Agonist | Type | EC50 (µM) | Notes |
| Fargesone A | Natural Product (Neolignan) | ~1.5 | Potent and selective FXR agonist.[1] |
| Obeticholic Acid (OCA) | Semi-synthetic Bile Acid Analog | ~0.1 | Approved for clinical use in PBC.[4] |
| Chenodeoxycholic Acid (CDCA) | Endogenous Bile Acid | ~10 | Primary endogenous FXR ligand.[4] |
Signaling Pathway and Mechanism of Action
The activation of FXR by agonists initiates a signaling cascade that regulates the expression of genes involved in bile acid homeostasis. Upon ligand binding, FXR forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, modulating their transcription.
A key target gene is the small heterodimer partner (SHP), which in turn inhibits the expression of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis. This negative feedback loop is central to maintaining bile acid homeostasis.
Caption: Simplified diagram of the FXR signaling pathway upon agonist binding.
Experimental Protocols
The following are summaries of key experimental methodologies used to characterize FXR agonists.
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)
This in vitro assay is used to determine the binding affinity of a compound to the FXR ligand-binding domain (LBD).[1][3]
Workflow:
-
Reagents: His-tagged FXR-LBD, biotinylated coactivator peptide (e.g., SRC2-3), streptavidin-coated donor beads, and nickel chelate acceptor beads.
-
Incubation: The test compound is incubated with the FXR-LBD and the biotinylated coactivator peptide.
-
Bead Addition: Donor and acceptor beads are added to the mixture.
-
Signal Detection: If the compound promotes the interaction between the FXR-LBD and the coactivator, the donor and acceptor beads are brought into close proximity. Upon excitation at 680 nm, the donor bead releases singlet oxygen, which excites the acceptor bead, resulting in a luminescent signal at 520-620 nm.
Caption: Workflow of the AlphaScreen assay for identifying FXR agonists.
Dual-Luciferase Reporter Assay
This cell-based assay measures the transcriptional activity of FXR in response to an agonist.[1][5]
Methodology:
-
Cell Culture: HEK293T cells are commonly used.
-
Transfection: Cells are co-transfected with three plasmids:
-
A plasmid encoding the full-length FXR.
-
A reporter plasmid containing a luciferase gene under the control of an FXR response element (e.g., EcRE-luc).
-
A control plasmid expressing Renilla luciferase for normalization.
-
-
Treatment: Transfected cells are treated with the test compound or a vehicle control.
-
Lysis and Measurement: After incubation, cells are lysed, and the activities of both firefly and Renilla luciferases are measured using a luminometer.
-
Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. An increase in the normalized luciferase activity indicates FXR activation.
Conclusion
While Fargesone A has been established as a promising natural FXR agonist with a distinct chemical scaffold compared to bile acid derivatives, the biological activity of this compound in the context of FXR signaling remains uncharacterized in the public domain.[1][3] The lack of data on this compound's efficacy, potency, and mechanism of action makes a comparative analysis with other FXR agonists impossible at this time. Future research is warranted to investigate the potential of this compound and other related neolignans as modulators of FXR activity. For now, Fargesone A stands as a significant discovery in the search for novel FXR agonists, offering a potential alternative to the existing steroidal compounds.[1][6] Further preclinical and clinical studies are necessary to fully elucidate its therapeutic potential.
References
- 1. Biomimetic Total Synthesis and the Biological Evaluation of Natural Product (−)-Fargesone A as a Novel FXR Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
Fargesone B vs. Obeticholic Acid: A Comparative Analysis of Farnesoid X Receptor Agonist Selectivity
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the receptor selectivity of Fargesone B, a novel natural product-derived Farnesoid X Receptor (FXR) agonist, and Obeticholic Acid (OCA), a well-established synthetic FXR agonist. This analysis is based on available preclinical data for Fargesone A, a closely related structural analog of this compound.
Both Fargesone A and Obeticholic Acid have demonstrated potent agonism of the Farnesoid X Receptor (FXR), a nuclear receptor that plays a critical role in bile acid, lipid, and glucose metabolism.[1][2] Their efficacy as FXR agonists has positioned them as significant molecules of interest for therapeutic applications in liver diseases such as primary biliary cholangitis (PBC) and non-alcoholic steatohepatitis (NASH).[3][4] This guide delves into the comparative receptor selectivity of these two compounds, presenting key quantitative data and the experimental protocols used for their determination.
Quantitative Comparison of Receptor Agonist Activity
The following table summarizes the available quantitative data on the potency of Fargesone A and Obeticholic Acid as FXR agonists. It is important to note that comprehensive receptor selectivity screening data for this compound against a wide panel of receptors is not yet publicly available. The data for Fargesone A indicates a high degree of selectivity for FXR over other tested nuclear receptors.
| Compound | Target Receptor | Assay Type | EC50 (µM) | Reference |
| Fargesone A | FXR | AlphaScreen | ~1 | [1] |
| FXR | Dual-Luciferase Reporter | ~1-10 | [5] | |
| PXR | Dual-Luciferase Reporter | No significant activation at 10 µM | [5] | |
| PPARα | Dual-Luciferase Reporter | No significant activation at 10 µM | [5] | |
| PPARβ | Dual-Luciferase Reporter | No significant activation at 10 µM | [5] | |
| PPARγ | Dual-Luciferase Reporter | No significant activation at 10 µM | [5] | |
| Obeticholic Acid (OCA) | FXR | AlphaScreen | ~0.1 | [6] |
| FXR | Dual-Luciferase Reporter | ~0.1 | [1] |
Note: EC50 values are approximate and can vary depending on the specific experimental conditions. The data for Fargesone A suggests it is a potent FXR agonist, albeit slightly less potent than OCA in the reported assays.[1] Crucially, Fargesone A did not show significant activation of other nuclear receptors like PXR and PPARs at concentrations where it potently activates FXR, indicating a selective mode of action.[5]
Experimental Methodologies
The following are detailed protocols for the key experiments cited in the comparison of Fargesone A and Obeticholic Acid.
AlphaScreen Assay for FXR-Coactivator Interaction
This biochemical assay is designed to measure the ability of a compound to promote the interaction between the ligand-binding domain (LBD) of FXR and a steroid receptor coactivator (SRC) peptide.
Principle: The assay utilizes donor and acceptor beads that are brought into proximity when the FXR-LBD binds to the coactivator peptide in the presence of an agonist. Upon excitation at 680 nm, the donor bead releases singlet oxygen, which excites the acceptor bead, leading to light emission at 520-620 nm.
Protocol:
-
Reagents: His-tagged FXR-LBD, biotinylated SRC peptide (e.g., SRC2-3), streptavidin-coated acceptor beads, and anti-His antibody-conjugated donor beads.
-
Procedure:
-
Add His-tagged FXR-LBD and biotinylated SRC peptide to the wells of a 384-well plate.
-
Add varying concentrations of the test compound (Fargesone A or OCA) or vehicle control (DMSO).
-
Incubate at room temperature to allow for compound binding to the FXR-LBD.
-
Add a mixture of streptavidin-coated acceptor beads and anti-His antibody-conjugated donor beads.
-
Incubate in the dark at room temperature.
-
Read the plate using an AlphaScreen-capable microplate reader.
-
-
Data Analysis: The AlphaScreen signal is proportional to the extent of FXR-coactivator interaction. EC50 values are calculated from the dose-response curves.
Dual-Luciferase Reporter Gene Assay for FXR Transactivation
This cell-based assay measures the ability of a compound to activate the transcriptional activity of FXR in living cells.
Principle: Cells are co-transfected with two plasmids: one expressing the full-length FXR protein and another containing a luciferase reporter gene under the control of an FXR-responsive element (FXRE). A second reporter, Renilla luciferase, is co-expressed as an internal control for transfection efficiency and cell viability. Agonist binding to FXR induces its translocation to the nucleus, binding to the FXRE, and subsequent transcription of the luciferase gene.
Protocol:
-
Cell Culture and Transfection:
-
HEK293T cells are cultured in a suitable medium.
-
Cells are seeded in 96-well plates and co-transfected with a plasmid encoding the full-length human FXR and a reporter plasmid containing multiple copies of the FXRE upstream of a firefly luciferase gene (e.g., pGL4.36[MMTV/luc2P/hygro]). A plasmid constitutively expressing Renilla luciferase is also co-transfected.
-
-
Compound Treatment:
-
After a post-transfection period (e.g., 6 hours), the cells are treated with various concentrations of the test compound (Fargesone A or OCA) or vehicle control.
-
-
Luciferase Activity Measurement:
-
After an incubation period (e.g., 24 hours), the cells are lysed.
-
The activities of both firefly and Renilla luciferases are measured sequentially using a luminometer and a dual-luciferase assay reagent kit.
-
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. The fold induction of luciferase activity relative to the vehicle control is calculated, and EC50 values are determined from the dose-response curves.[7][8][9]
Signaling Pathway and Experimental Workflow Visualizations
To further illustrate the mechanisms and methodologies discussed, the following diagrams are provided.
Caption: FXR Signaling Pathway Activation.
Caption: Experimental Workflow for Receptor Selectivity.
Conclusion
The available data indicates that Fargesone A, a close analog of this compound, is a potent and selective FXR agonist.[10] While direct comparative data against a broad panel of receptors is more extensive for Obeticholic Acid, preliminary findings for Fargesone A suggest a favorable selectivity profile with minimal off-target activity on other tested nuclear receptors.[5] The slightly lower potency of Fargesone A compared to OCA in some assays may be offset by its distinct chemical scaffold, potentially leading to a different pharmacological profile in vivo.
For drug development professionals, the high selectivity of this compound for FXR is a promising characteristic, as off-target effects are a common cause of adverse events. Further comprehensive receptor screening and in vivo studies are warranted to fully elucidate the therapeutic potential and safety profile of this compound in comparison to Obeticholic Acid. The experimental protocols and pathway diagrams provided in this guide offer a foundational understanding for designing and interpreting such future studies.
References
- 1. Biomimetic Total Synthesis and the Biological Evaluation of Natural Product (−)-Fargesone A as a Novel FXR Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in the development of farnesoid X receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Obeticholic Acid and Other Farnesoid-X-Receptor (FXR) Agonists in the Treatment of Liver Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Comparative potency of obeticholic acid and natural bile acids on FXR in hepatic and intestinal in vitro cell models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Improved Dual-Luciferase Reporter Assays for Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. assaygenie.com [assaygenie.com]
- 10. medchemexpress.com [medchemexpress.com]
In Vivo Efficacy of Fargesone in Mouse Models: A Comparative Guide
This guide provides a comparative analysis of Fargesone A's performance against Obeticholic Acid (OCA), an FDA-approved FXR agonist, in a mouse model of liver injury. It is intended for researchers, scientists, and professionals in drug development interested in the therapeutic potential of Fargesone compounds.
Comparative Efficacy in a Bile Duct Ligation (BDL) Mouse Model
Fargesone A has demonstrated significant therapeutic effects in a bile duct ligation (BDL)-induced mouse model of cholestatic liver injury and fibrosis.[1] The BDL model is a widely used experimental procedure that mimics obstructive cholestatic liver disease in humans.[2][3] In this model, Fargesone A was evaluated against Obeticholic Acid (OCA), a standard-of-care therapy for primary biliary cholangitis.
Quantitative Data Summary
| Parameter | Vehicle Control | Fargesone A (30 mg/kg) | Obeticholic Acid (3 mg/kg) | Outcome |
| Inflammatory Infiltrates | High | Lowered | Lowered | Reduced liver inflammation |
| Collagen Deposition | High | Reduced | Reduced | Ameliorated liver fibrosis |
| Serum Total Bilirubin | Sharply Increased | Reversed Increase | Reversed Increase | Improved cholestasis marker |
| Liver mRNA Expression (Inflammatory Biomarkers: IL-6, IL-1β, iNOS, COX2) | Upregulated | Significantly Decreased | Not Reported in Study | Potent anti-inflammatory effect |
Data synthesized from in vivo studies of Fargesone A.[1]
Experimental Protocols
Bile Duct Ligation (BDL) Mouse Model of Liver Fibrosis
This protocol outlines the surgical procedure to induce cholestatic liver injury and fibrosis in mice, as commonly performed in preclinical studies.[2][3][4]
1. Animal Preparation and Anesthesia:
- Male C57BL/6 mice (8 weeks old) are used.[4]
- Anesthesia is induced and maintained using isoflurane (1.5-3%) in 100% oxygen.[2][4]
- Perioperative analgesia, such as buprenorphine (0.1 mg/kg), is administered intraperitoneally.[2]
- The abdominal area is shaved and sterilized with a standard antiseptic solution.[2][4]
2. Surgical Procedure:
- A midline laparotomy is performed to expose the abdominal cavity.[2]
- The common bile duct is carefully isolated.
- A double ligation is performed on the common bile duct using surgical silk (e.g., 6-0 silk).[4] The duct is typically not transected between the ligatures to prevent bile leakage.[5]
- The abdomen is closed in two layers.[4]
- For sham-operated control groups, the same procedure is followed without ligating the bile duct.[4]
3. Post-Operative Care and Treatment:
- Animals are allowed to recover on a warming plate to maintain body temperature.[2]
- In the comparative study, treatment with Fargesone A (3 and 30 mg/kg, intraperitoneally), OCA (3 mg/kg), or vehicle was initiated 7 days post-BDL surgery and administered daily for an additional 7 days.[1]
- Animals are sacrificed 14 days after the BDL surgery for tissue and serum collection.
4. Endpoint Analysis:
- Histopathology: Liver tissues are fixed, sectioned, and stained (e.g., H&E for inflammation, Sirius Red for collagen) to assess liver injury and fibrosis.[3]
- Biochemical Analysis: Serum levels of liver injury markers such as alanine aminotransferase (ALT), aspartate aminotransferase (AST), and total bilirubin are measured.[4]
- Gene Expression Analysis: mRNA levels of inflammatory and fibrotic markers in liver tissue are quantified using methods like qRT-PCR.[3]
Visualized Mechanisms and Workflows
Experimental Workflow: BDL Mouse Model
Caption: Workflow for the in vivo validation of Fargesone A in the BDL mouse model.
Signaling Pathway: Fargesone A as an FXR Agonist
Fargesone A functions as a potent agonist of the Farnesoid X Receptor (FXR), a nuclear receptor that plays a critical role in regulating bile acid, lipid, and glucose metabolism.[6]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Bile Duct Ligation in Mice: Induction of Inflammatory Liver Injury and Fibrosis by Obstructive Cholestasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BDL model (Bile duct ligation) | SMC Laboratories Inc. [smccro-lab.com]
- 4. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 5. Bile duct ligation of C57BL/6 mice as a model of hepatic encephalopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biomimetic Total Synthesis and the Biological Evaluation of Natural Product (−)-Fargesone A as a Novel FXR Agonist - PMC [pmc.ncbi.nlm.nih.gov]
Illuminating the Interaction: A Comparative Guide to the Molecular Docking of Fargesone B with the Farnesoid X Receptor (FXR)
For researchers, scientists, and drug development professionals, this guide provides a comprehensive analysis of the molecular docking of Fargesone B with the Farnesoid X Receptor (FXR). Through a comparative approach, this document elucidates the binding characteristics of this compound, contextualized with other known FXR modulators, and provides detailed experimental methodologies to support further research.
Introduction to this compound and the Farnesoid X Receptor (FXR)
This compound is a natural product that has garnered interest for its potential pharmacological activities. A closely related compound, Fargesone A, has been identified as a potent and selective agonist of the Farnesoid X Receptor (FXR)[1][2][3]. FXR, a nuclear receptor, is a key regulator of bile acid, lipid, and glucose metabolism, making it a significant therapeutic target for various metabolic diseases, including non-alcoholic steatohepatitis (NASH) and primary biliary cholangitis (PBC)[4][5]. Understanding the molecular interactions between small molecules like this compound and FXR is crucial for the development of novel therapeutics.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex[6]. This method is instrumental in structure-based drug design, providing insights into binding affinity and the nature of the interactions at the molecular level.
Molecular Docking Analysis of Fargesone A with FXR
Molecular docking simulations of Fargesone A with the ligand-binding domain (LBD) of FXR have been performed using the crystal structure of the rat FXR (PDB ID: 1OSV)[1][7]. These studies reveal that Fargesone A comfortably fits into the hydrophobic pocket of the FXR-LBD[1][7]. The binding is stabilized by a network of hydrophobic interactions with key residues, including Leucine 287 (L287), Leucine 348 (L348), Isoleucine 352 (I352), and Tryptophan 454 (W454)[1][7]. A significant hydrogen bond is formed between the ligand and the histidine residue at position 447 (H447)[1][7]. These interactions are critical for the agonistic activity of Fargesone A on FXR[1].
Comparative Analysis with Alternative FXR Modulators
To contextualize the potential interaction of this compound with FXR, the following table compares the available data for Fargesone A and other well-characterized FXR modulators.
| Compound | Type | PDB ID of Complex | Key Interacting Residues | Binding Affinity/Docking Score |
| Fargesone A | Agonist | 1OSV (used for docking) | L287, L348, I352, H447, W454[1][7] | Data not available |
| Obeticholic Acid (OCA) | Agonist | 1OSV | H294, M290, R331 | -7.6 kcal/mol[8] |
| GW4064 | Agonist | 3DCT | H447 | EC50 of ~17 nM in coactivator recruitment assay[9] |
| Fexaramine | Agonist | 1OSH | Data not available | 100-fold increased affinity relative to natural compounds[4] |
| Guggulsterone | Antagonist | Data not available | Data not available | Data not available |
| Alvimopan | Potential Agonist | Docked with 1OSV | Data not available | -9.5 kcal/mol (predicted)[8] |
| Montelukast | Potential Agonist | Docked with 1OSV | Data not available | -10.1 kcal/mol (predicted)[8] |
Experimental Protocols for Molecular Docking
The following provides a detailed methodology for conducting a molecular docking study of a small molecule, such as this compound, with a nuclear receptor like FXR. This protocol is a composite of established practices in the field[10][11][12][13][14].
1. Preparation of the Receptor Structure:
-
Obtain the Crystal Structure: Download the 3D crystal structure of the target receptor, in this case, the FXR ligand-binding domain, from the Protein Data Bank (PDB). A commonly used structure for FXR docking is 1OSV.
-
Prepare the Protein: Using molecular modeling software such as UCSF Chimera or Discovery Studio, prepare the protein by removing water molecules, co-ligands, and any non-essential ions from the PDB file[13].
-
Add Hydrogens and Charges: Add polar hydrogens to the protein structure and assign appropriate atomic charges using a force field like AMBER or CHARMM[6][13].
-
Define the Binding Site: Identify the binding pocket of the receptor. This is typically the cavity occupied by the co-crystallized ligand in the original PDB file. Define the grid box for the docking simulation to encompass this binding site[10].
2. Preparation of the Ligand Structure:
-
Obtain or Draw the Ligand: Obtain the 3D structure of the ligand (e.g., this compound) from a chemical database or draw it using chemical drawing software.
-
Energy Minimization: Perform energy minimization of the ligand structure to obtain a low-energy conformation. This can be done using force fields like MMFF94.
-
Assign Charges and Torsion Angles: Assign appropriate partial charges to the ligand atoms and define the rotatable bonds (torsion angles).
3. Molecular Docking Simulation:
-
Select Docking Software: Choose a suitable molecular docking program, such as AutoDock Vina, Glide, or DOCK.
-
Configure Docking Parameters: Set the parameters for the docking simulation, including the grid box dimensions and the search algorithm's exhaustiveness.
-
Run the Docking: Execute the docking simulation. The software will generate multiple possible binding poses of the ligand within the receptor's active site and score them based on a scoring function.
4. Analysis of Docking Results:
-
Binding Affinity and Poses: Analyze the output to identify the binding pose with the best score (lowest binding energy). This score represents the predicted binding affinity[8].
-
Visualize Interactions: Visualize the best-ranked docking pose in a molecular graphics program to analyze the specific interactions (hydrogen bonds, hydrophobic interactions, etc.) between the ligand and the receptor residues.
-
Compare with Experimental Data: If available, compare the predicted binding mode and affinity with experimental data from techniques like X-ray crystallography or binding assays to validate the docking results.
Visualizing Key Pathways and Workflows
To further clarify the biological context and the experimental process, the following diagrams are provided.
Conclusion
The molecular docking of this compound with FXR, inferred from studies on the closely related Fargesone A, suggests a strong potential for interaction within the receptor's ligand-binding domain, characteristic of an agonist. The binding is predicted to be stabilized by a series of hydrophobic interactions and a key hydrogen bond, which are crucial for receptor activation. When compared to other known FXR modulators, this compound is positioned as a promising candidate for further investigation. The provided experimental protocol offers a robust framework for researchers to validate and expand upon these in silico findings. Future studies should focus on obtaining empirical data for this compound to confirm its binding affinity and functional activity at the FXR, paving the way for its potential development as a therapeutic agent.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Farnesoid X Receptor Agonists as Therapeutic Target for Cardiometabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FXR: structures, biology, and drug development for NASH and fibrosis diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Computational study of novel natural agonists targeting farnesoid X receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. portlandpress.com [portlandpress.com]
- 9. Identification of a potent synthetic FXR agonist with an unexpected mode of binding and activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacophore modeling and virtual screening studies for discovery of novel farnesoid X receptor (FXR) agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. sites.ualberta.ca [sites.ualberta.ca]
- 13. Tutorial: Prepping Molecules [dock.compbio.ucsf.edu]
- 14. chem.libretexts.org [chem.libretexts.org]
Comparative Analysis of Fargesin and Fargesone A Activity Across Cell Lines
Note to the reader: While the topic of interest was Fargesone B, publicly available research data for this specific compound is scarce. However, extensive research exists for the closely related lignans, Fargesin and Fargesone A, both derived from Magnolia fargesii. This guide provides a comprehensive comparison of the biological activities of Fargesin and Fargesone A in various cell lines, supported by experimental data and protocols.
Fargesin and Fargesone A are bioactive compounds with distinct pharmacological profiles.[1][2][3] Fargesin has been primarily investigated for its anti-inflammatory properties, while Fargesone A has been identified as a potent agonist of the Farnesoid X receptor (FXR), a key regulator of metabolic pathways.[1][3] This guide will delve into their respective mechanisms of action, supported by data from in vitro studies.
Data Presentation
The following tables summarize the biological activities and quantitative data related to the effects of Fargesin and Fargesone A in different cell lines.
Table 1: Overview of Biological Activities
| Compound | Primary Activity | Target Pathway(s) | Studied Cell Lines | Key Outcomes |
| Fargesin | Anti-inflammatory | NF-κB, AP-1, MAPK | RAW264.7 (murine macrophages), THP-1 (human monocytes) | Inhibition of pro-inflammatory mediators (iNOS, COX-2, TNF-α, IL-1β).[1][2] |
| Fargesone A | FXR Agonist | Farnesoid X Receptor (FXR) | HEK293T (human embryonic kidney), WRL68 (human liver) | Activation of FXR, alleviation of hepatocyte lipid accumulation and cell death.[3][4] |
Table 2: Anti-inflammatory Effects of Fargesin
| Cell Line | Stimulant | Fargesin Conc. | Measured Parameter | Result |
| RAW264.7 | LPS | 25 µM | iNOS mRNA | Significant downregulation.[5] |
| RAW264.7 | LPS | 25 µM | COX-2 mRNA | Significant downregulation.[5] |
| RAW264.7 | LPS | Not specified | NF-κB-luciferase activity | Dose-dependent inhibition.[1] |
| THP-1 | PMA | Not specified | iNOS protein expression | Significant attenuation.[2] |
| THP-1 | PMA | Not specified | COX-2 protein expression | Significant attenuation.[2] |
| THP-1 | PMA | Not specified | IL-1β production | Inhibition.[2] |
| THP-1 | PMA | Not specified | TNF-α production | Inhibition.[2] |
Table 3: FXR Agonist Activity of Fargesone A
| Cell Line | Assay | Fargesone A Conc. | Measured Parameter | Result |
| HEK293T | Dual-Luciferase Reporter | 1 µM, 10 µM | FXR Transcriptional Activity | Dose-dependent activation.[6] |
| HEK293T | AlphaScreen | 10 µM | FXR-SRC2-3 Recruitment | Induction of recruitment.[7] |
| WRL68 | Oil Red O Staining | 10 µM | Lipid Accumulation | Significant alleviation.[3][4] |
| WRL68 | Not specified | 10 µM | Acetaminophen-induced cell death | Alleviation.[3] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Protocol 1: Assessment of Anti-inflammatory Activity of Fargesin
-
Cell Culture and Treatment:
-
RAW264.7 or THP-1 cells are cultured in DMEM or RPMI-1640 medium, respectively, supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
For differentiation, THP-1 monocytes are treated with phorbol-12-myristate-13-acetate (PMA).[8][9][10]
-
Cells are pre-treated with various concentrations of Fargesin for a specified duration (e.g., 2 hours) before stimulation with an inflammatory agent like lipopolysaccharide (LPS) or PMA for an additional period (e.g., 12-24 hours).[2][5]
-
-
Cell Viability Assay (MTS Assay):
-
Cell viability is assessed to ensure that the observed effects are not due to cytotoxicity.[2]
-
After treatment, MTS reagent is added to each well and incubated.
-
The absorbance is measured at 490 nm using a microplate reader.
-
-
Western Blot Analysis:
-
Treated cells are lysed, and protein concentrations are determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., iNOS, COX-2, p-p65, IκBα) overnight at 4°C.
-
After washing, the membrane is incubated with HRP-conjugated secondary antibodies.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[1]
-
-
Enzyme-Linked Immunosorbent Assay (ELISA):
-
The concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) in the cell culture supernatants are measured using commercial ELISA kits according to the manufacturer's instructions.[2]
-
-
Quantitative Real-Time PCR (qRT-PCR):
Protocol 2: Assessment of FXR Agonist Activity of Fargesone A
-
Cell Culture and Transfection:
-
HEK293T or WRL68 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.[6][11]
-
For reporter assays, HEK293T cells are co-transfected with plasmids encoding the full-length FXR and a reporter plasmid containing an FXR response element driving the expression of luciferase.[7][12]
-
-
Dual-Luciferase Reporter Assay:
-
Transfected cells are treated with Fargesone A or a positive control (e.g., obeticholic acid, OCA) for 24 hours.[3]
-
Cells are then lysed, and firefly and Renilla luciferase activities are measured using a dual-luciferase assay system.
-
The ratio of firefly to Renilla luciferase activity is calculated to determine the transcriptional activity of FXR.[7][12]
-
-
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay):
-
This biochemical assay measures the direct interaction between the FXR ligand-binding domain (LBD) and a coactivator peptide (e.g., SRC2-3).[7]
-
The assay is performed in a 384-well plate containing FXR-LBD, the biotinylated coactivator peptide, and donor and acceptor beads.
-
The binding of Fargesone A to FXR-LBD induces a conformational change that promotes the recruitment of the coactivator, bringing the donor and acceptor beads into proximity and generating a chemiluminescent signal.[3][6]
-
-
Oil Red O Staining for Lipid Accumulation:
-
WRL68 cells are treated with oleic acid to induce lipid accumulation, with or without Fargesone A.[3][4]
-
After 24 hours, cells are fixed and stained with Oil Red O solution.
-
The stained lipid droplets are visualized by microscopy and can be quantified by extracting the dye and measuring its absorbance.[4]
-
Visualizations: Signaling Pathways and Experimental Workflows
Signaling Pathways
Caption: Fargesin's anti-inflammatory signaling pathway.
Caption: Fargesone A's FXR agonist signaling pathway.
Experimental Workflows
References
- 1. Anti-Inflammatory Effects of Fargesin on Chemically Induced Inflammatory Bowel Disease in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fargesin exerts anti-inflammatory effects in THP-1 monocytes by suppressing PKC-dependent AP-1 and NF-ĸB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biomimetic Total Synthesis and the Biological Evaluation of Natural Product (−)-Fargesone A as a Novel FXR Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Obesity-Derived Biomolecules Promote the Differentiation of THP1 Monocytes to Macrophages In Vitro [imrpress.com]
- 9. Phenotypic Changes and Oxidative Stress in THP-1 Macrophages in Response to Vanilloids Following Stimulation with Allergen Act d 1 and LPS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. japsonline.com [japsonline.com]
- 12. researchgate.net [researchgate.net]
Fargesone B and Denudatin B: A Comparative Analysis of Two Neolignans from Magnolia fargesii
For researchers, scientists, and drug development professionals, this guide provides a detailed structural and functional comparison of two bioactive neolignans, Fargesone B and denudatin B, isolated from the flower buds of Magnolia fargesii.
This compound and denudatin B are two closely related neolignans that share a common origin and exhibit similar biological activities, primarily as calcium channel antagonists. Their structural nuances, however, may lead to differences in their potency and potential therapeutic applications. This guide synthesizes the available experimental data to offer a comparative overview.
Structural Comparison
Both this compound and denudatin B are classified as neolignans, characterized by a C6-C3 (phenylpropanoid) dimer structure. The core of both molecules is a dihydrobenzofuran ring system. The key structural difference lies in the substitution pattern on the phenyl ring attached to the furan ring.
| Feature | This compound | Denudatin B |
| Chemical Formula | C₂₁H₂₄O₆ | C₂₁H₂₄O₅ |
| Molecular Weight | 372.4 g/mol | 356.4 g/mol |
| Core Structure | Dihydrobenzofuran | Dihydrobenzofuran |
| Key Substituents | A catechol group (two adjacent hydroxyl groups) on one of the phenyl rings. | Two methoxy groups on one of the phenyl rings. |
The presence of the catechol group in this compound is a significant structural distinction, potentially influencing its polarity, hydrogen bonding capacity, and interaction with biological targets compared to the methoxy groups in denudatin B.
Functional Comparison: Calcium Channel Antagonism
The primary reported biological activity for both this compound and denudatin B is their role as calcium (Ca²⁺) antagonists. This activity was first identified in a study on the active compounds from the flower buds of Magnolia fargesii. While both compounds exhibit this effect, quantitative data to directly compare their potency is limited in the readily available literature. Denudatin B has been further described as an antiplatelet agent that relaxes vascular smooth muscle by inhibiting Ca²⁺ influx through both voltage-gated and receptor-operated Ca²⁺ channels[1].
Further research on other lignans from Magnolia fargesii has revealed additional biological activities, such as platelet-activating factor (PAF) antagonism. For instance, magnones A and B, also isolated from the same plant, have demonstrated PAF antagonistic activity with IC₅₀ values of 3.8 x 10⁻⁵ M and 2.7 x 10⁻⁵ M, respectively[2]. It is plausible that this compound and denudatin B may also possess similar activities, though specific data is not currently available.
Potential Signaling Pathways
The Ca²⁺ antagonistic activity of this compound and denudatin B suggests their involvement in signaling pathways that are regulated by intracellular calcium concentrations. By blocking calcium channels, these compounds can modulate a variety of cellular processes.
Caption: Proposed mechanism of action for this compound and denudatin B as Ca²⁺ antagonists.
Experimental Protocols
While specific quantitative data for the Ca²⁺ antagonistic activity of this compound and denudatin B are not detailed in recent literature, a general experimental approach can be outlined based on standard methodologies for assessing calcium channel blockers.
[3H]PAF Receptor Binding Assay (for potential PAF antagonistic activity):
This assay is used to determine the ability of a compound to inhibit the binding of platelet-activating factor (PAF) to its receptor.
-
Preparation of Platelets: Rabbit platelets are washed and suspended in a buffer containing 0.25% bovine serum albumin (BSA).
-
Binding Assay: The platelet suspension is incubated with [³H]PAF (a radiolabeled form of PAF) in the presence and absence of the test compound (this compound or denudatin B) at various concentrations.
-
Incubation and Filtration: The mixture is incubated, and the reaction is terminated by filtration through a glass fiber filter to separate the bound and free [³H]PAF.
-
Scintillation Counting: The radioactivity on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The percentage of inhibition of [³H]PAF binding is calculated, and the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding) is determined.
Caption: Workflow for a [3H]PAF receptor binding assay.
Conclusion
This compound and denudatin B are structurally similar neolignans with established Ca²⁺ antagonistic properties. The key difference in their chemical structure, the catechol moiety in this compound versus the dimethoxy groups in denudatin B, likely influences their biological activity and warrants further investigation to determine if this leads to significant differences in potency or target selectivity. While direct comparative data is scarce, the known antiplatelet and vasorelaxant effects of denudatin B provide a foundation for understanding the potential therapeutic applications of both compounds. Future studies should focus on quantitative comparisons of their Ca²⁺ antagonistic effects and explore other potential activities, such as PAF antagonism and FXR agonism, to fully elucidate their pharmacological profiles.
References
Head-to-Head Comparison: Fargesone B and GW4064 as Farnesoid X Receptor (FXR) Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of two notable Farnesoid X Receptor (FXR) agonists: Fargesone B and GW4064. FXR is a critical nuclear receptor involved in bile acid homeostasis, lipid metabolism, and inflammation, making it a key target for therapeutic intervention in various metabolic and liver diseases. This document summarizes their performance, outlines experimental methodologies, and visualizes key pathways to aid in research and development decisions.
Executive Summary
This compound, a natural product, and GW4064, a synthetic compound, are both potent activators of FXR. While GW4064 has been extensively used as a research tool and exhibits high potency, its utility is complicated by significant off-target effects, notably on histamine receptors, leading to FXR-independent signaling. Fargesone A, a close structural analog of this compound, has demonstrated high potency and selectivity for FXR with no reported off-target activities, suggesting a more favorable profile for therapeutic development. This guide will utilize data for Fargesone A as a proxy for this compound, a common practice for closely related natural product congeners where data for one analog is more abundant.
Quantitative Performance Comparison
The following table summarizes the key quantitative data for Fargesone A (as a proxy for this compound) and GW4064, highlighting their efficacy and selectivity as FXR agonists.
| Parameter | Fargesone A (proxy for this compound) | GW4064 | Reference |
| FXR Agonist Potency (EC50) | Potent, comparable to Obeticholic Acid (OCA) | 15 nM - 65 nM | [1][2] |
| Selectivity | Selective for FXR over other nuclear receptors (PPARα, β, γ, PXR, RORα, β, γ) | Selective for FXR over other nuclear receptors at concentrations up to 1 µM | [2][3] |
| Off-Target Activity | No significant off-target activities reported | Activates H1 and H4 histamine receptors; Inhibits H2 histamine receptor; Induces FXR-independent signaling via Gαi/o and Gq/11 G proteins | [4][5] |
Mechanism of Action: FXR Activation
Both this compound and GW4064 function as agonists of the Farnesoid X Receptor. Upon binding to the ligand-binding domain (LBD) of FXR, these compounds induce a conformational change in the receptor. This change facilitates the dissociation of corepressors and the recruitment of coactivators. The resulting FXR/coactivator complex then heterodimerizes with the Retinoid X Receptor (RXR). This heterodimer translocates to the nucleus and binds to specific DNA sequences known as Farnesoid X Receptor Response Elements (FXREs) in the promoter regions of target genes, thereby modulating their transcription.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
FXR Reporter Gene Assay (Luciferase-Based)
This assay quantifies the ability of a compound to activate FXR-mediated gene transcription.
Workflow:
Detailed Methodology:
-
Cell Culture and Transfection:
-
HEK293T cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Cells are seeded in 96-well plates at a density of 5 x 10^4 cells per well.
-
After 24 hours, cells are co-transfected with a plasmid encoding the full-length human FXR and a reporter plasmid containing multiple copies of an FXRE upstream of a luciferase gene. A constitutively expressed Renilla luciferase plasmid is also co-transfected to normalize for transfection efficiency. Transfection is performed using a suitable lipid-based transfection reagent according to the manufacturer's instructions.
-
-
Compound Treatment:
-
24 hours post-transfection, the medium is replaced with fresh medium containing various concentrations of this compound, GW4064, or a vehicle control (e.g., DMSO).
-
-
Luciferase Assay:
-
After a 24-hour incubation with the compounds, the cells are washed with phosphate-buffered saline (PBS) and lysed.
-
The luciferase activity in the cell lysates is measured using a dual-luciferase reporter assay system. The firefly luciferase signal is normalized to the Renilla luciferase signal.
-
Dose-response curves are generated to determine the EC50 values.[6][7]
-
TR-FRET FXR Coactivator Recruitment Assay
This biochemical assay measures the ligand-dependent interaction between the FXR ligand-binding domain (LBD) and a coactivator peptide.
Workflow:
Detailed Methodology:
-
Reagent Preparation:
-
All reagents are prepared in a suitable assay buffer.
-
A dilution series of the test compounds (this compound, GW4064) is prepared.
-
-
Assay Procedure:
-
The GST-tagged FXR-LBD is incubated with the test compounds in a low-volume 384-well plate.
-
A mixture of a Terbium (Tb)-labeled anti-GST antibody and a fluorescein-labeled coactivator peptide (e.g., a peptide from the SRC2 coactivator) is added to the wells.
-
The plate is incubated at room temperature to allow for binding equilibrium.
-
-
Data Acquisition:
-
The plate is read on a TR-FRET compatible plate reader. The Terbium donor is excited at approximately 340 nm, and emissions are read at 495 nm (for Terbium) and 520 nm (for fluorescein, indicating FRET).
-
The TR-FRET ratio (emission at 520 nm / emission at 495 nm) is calculated. An increase in this ratio indicates agonist-induced recruitment of the coactivator peptide to the FXR-LBD.[6][8]
-
Radioligand Binding Assay for Histamine Receptors
This assay is used to determine the binding affinity of a compound (in this case, GW4064) to specific histamine receptors.
Detailed Methodology:
-
Membrane Preparation:
-
Cell membranes expressing the histamine receptor of interest (e.g., H1, H2, H4) are prepared from cultured cells (e.g., HEK293) overexpressing the receptor.
-
-
Binding Assay:
-
The membranes are incubated with a specific radioligand for the receptor (e.g., [3H]-mepyramine for H1 receptors) and varying concentrations of the test compound (GW4064).
-
The incubation is carried out in a suitable buffer at a specific temperature and for a duration sufficient to reach binding equilibrium.
-
-
Separation and Detection:
-
The reaction is terminated by rapid filtration through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.
-
The filters are washed to remove non-specifically bound radioactivity.
-
The amount of radioactivity trapped on the filters is quantified by liquid scintillation counting.
-
-
Data Analysis:
Off-Target Profile of GW4064
A significant consideration in the use of GW4064 is its documented off-target activity. Studies have shown that GW4064 can modulate the activity of multiple G protein-coupled receptors (GPCRs), particularly histamine receptors. This interaction leads to FXR-independent signaling pathways, which can confound the interpretation of experimental results attributed solely to FXR activation.
Conclusion
This head-to-head comparison highlights critical differences between this compound (represented by Fargesone A) and GW4064 as FXR agonists. While both are potent activators of FXR, the off-target profile of GW4064 presents a significant challenge for its use as a specific pharmacological tool and for its therapeutic potential. The FXR-independent effects mediated by its interaction with histamine and other GPCRs can lead to complex and potentially misleading biological outcomes.
In contrast, Fargesone A has been shown to be a highly selective FXR agonist with no reported off-target activities, making it a more promising candidate for further investigation and development as a therapeutic agent. Researchers and drug development professionals should carefully consider these differences when selecting an FXR agonist for their studies. The high selectivity of this compound's structural analog suggests it may offer a cleaner pharmacological profile, warranting further investigation into its specific activity and potential for clinical translation.
References
- 1. GW 4064 | LXR-like Receptors | Tocris Bioscience [tocris.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Biomimetic Total Synthesis and the Biological Evaluation of Natural Product (−)-Fargesone A as a Novel FXR Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Expression and activation of the farnesoid X receptor in the vasculature - PMC [pmc.ncbi.nlm.nih.gov]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. researchgate.net [researchgate.net]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. giffordbioscience.com [giffordbioscience.com]
Fargesone B's Therapeutic Potential for Liver Fibrosis: A Comparative Analysis
Introduction to Fargesone A and Liver Fibrosis
Liver fibrosis is a wound-healing response to chronic liver injury, characterized by the excessive accumulation of extracellular matrix proteins, which can progress to cirrhosis and liver failure. Fargesone A, a natural product isolated from the flower buds of Magnolia fargesii, has emerged as a promising therapeutic candidate for liver fibrosis. It is a potent and selective agonist of the Farnesoid X Receptor (FXR), a nuclear receptor that is a key regulator of bile acid, lipid, and glucose metabolism, and also plays a critical role in modulating inflammatory responses and fibrogenesis in the liver.
This guide provides a comparative analysis of Fargesone A's therapeutic potential against other investigational and established treatments for liver fibrosis, supported by experimental data.
Mechanism of Action: FXR Agonism
Fargesone A exerts its anti-fibrotic effects primarily through the activation of FXR. The binding of Fargesone A to FXR initiates a cascade of transcriptional events that collectively mitigate liver injury and fibrosis.
Safety Operating Guide
Navigating the Uncharted: A Guide to Handling Fargesone B in Research Settings
Prioritizing Safety in the Absence of Data
Given the lack of a specific Safety Data Sheet (SDS) for Fargesone B, all handling procedures should be governed by the precautionary principle. This principle dictates that in the absence of complete scientific certainty, the burden of proof that a substance is not harmful falls on the user. Therefore, this compound should be treated as a potentially hazardous substance.
All personnel must be trained on the potential risks associated with handling uncharacterized chemical compounds and be proficient in the emergency procedures outlined in this guide.
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is the first line of defense against potential exposure to this compound. The following table summarizes the required PPE for various laboratory activities involving this compound.
| Activity | Required Personal Protective Equipment |
| Low-Hazard Activities | |
| (e.g., weighing in a ventilated enclosure, preparing dilute solutions) | - Nitrile gloves (double-gloving recommended) - Safety glasses with side shields - Laboratory coat |
| Moderate-Hazard Activities | |
| (e.g., handling stock solutions, performing reactions) | - Nitrile gloves (double-gloving recommended) - Chemical splash goggles - Laboratory coat - Chemical-resistant apron |
| High-Hazard Activities | |
| (e.g., handling neat compound, potential for aerosolization) | - Nitrile gloves (double-gloving recommended) - Face shield worn over chemical splash goggles - Chemical-resistant laboratory coat or disposable suit - Respiratory protection (e.g., N95 respirator or higher, based on risk assessment) |
Operational Plan: From Receipt to Disposal
A clear and logical workflow is critical to minimize the risk of exposure and contamination. The following diagram outlines the key stages of handling this compound within a laboratory setting.
Caption: Workflow for the safe handling and disposal of this compound.
Step-by-Step Experimental Protocols
Receiving and Storage:
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
If the container is compromised, do not open it. Follow institutional procedures for handling damaged chemical packages.
-
Store this compound in a designated, well-ventilated, and secure location, away from incompatible materials. The storage area should be clearly labeled.
Preparation of Solutions:
-
All manipulations involving solid this compound or concentrated solutions must be conducted in a certified chemical fume hood.
-
Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid. Avoid creating dust.
-
When dissolving, add the solvent to the solid slowly to prevent splashing.
-
Clearly label all prepared solutions with the compound name, concentration, date, and your initials.
Spill and Emergency Procedures:
In the event of a spill, evacuate the immediate area and alert your supervisor and institutional safety officer. Follow these general guidelines for a small spill:
-
Ensure you are wearing the appropriate PPE.
-
Contain the spill using an appropriate absorbent material (e.g., chemical absorbent pads, vermiculite).
-
Carefully collect the absorbed material into a labeled, sealed container for hazardous waste disposal.
-
Decontaminate the spill area with a suitable cleaning agent, followed by a thorough rinse.
For skin or eye contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.
Disposal Plan: Responsible Waste Management
All waste contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, must be treated as hazardous chemical waste.
| Waste Type | Disposal Procedure |
| Solid this compound | Collect in a clearly labeled, sealed, and puncture-resistant container. |
| Contaminated Labware | Rinse with an appropriate solvent in a fume hood. Collect the rinsate as hazardous waste. Dispose of the rinsed labware according to institutional guidelines. |
| Contaminated PPE | Collect in a designated, labeled hazardous waste bag. |
| Solutions of this compound | Collect in a labeled, sealed, and chemically compatible waste container. Do not mix with other waste streams unless compatibility is confirmed. |
Always adhere to your institution's specific hazardous waste management protocols.
By implementing these rigorous safety and handling procedures, researchers can mitigate the potential risks associated with working with this compound and ensure a safe and productive laboratory environment. Continuous vigilance and adherence to established safety protocols are the cornerstones of responsible chemical research.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
